molecular formula C6H10O2 B1628067 4-Methyl-3-oxopentanal CAS No. 25044-03-5

4-Methyl-3-oxopentanal

Cat. No.: B1628067
CAS No.: 25044-03-5
M. Wt: 114.14 g/mol
InChI Key: ZJCLDUPTGISKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-oxopentanal is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-oxopentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)6(8)3-4-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCLDUPTGISKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564006
Record name 4-Methyl-3-oxopentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25044-03-5
Record name 4-Methyl-3-oxopentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25044-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-oxopentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methyl-3-oxopentanal IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-3-oxopentanal: Structure, Properties, Synthesis, and Reactivity

Abstract

This compound is a bifunctional β-dicarbonyl compound featuring both an aldehyde and a ketone functional group. This unique structural arrangement imparts differential reactivity at its two carbonyl centers, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of this compound, beginning with its definitive nomenclature and structural features, including its existence in keto-enol tautomeric forms. We will detail its physicochemical properties, spectroscopic signature, and established laboratory synthesis methodologies. The guide further explores the compound's chemical reactivity, focusing on selective transformations and its potential role in atmospheric chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile molecule.

Nomenclature and Structural Elucidation

IUPAC Name and CAS Registry

The systematic IUPAC name for this compound is This compound .[1][2] The name precisely describes its molecular architecture: a five-carbon "pentan-" chain with a terminal aldehyde ("-al") at position 1, a ketone ("-oxo-") at position 3, and a methyl substituent at position 4.[1] It is registered under the CAS Number 25044-03-5 .[1][3][4][5]

Molecular Structure and Key Features

The core structure of this compound consists of a five-carbon backbone. Its most significant feature is the presence of two carbonyl groups—an aldehyde and a ketone—in a 1,3-relationship, classifying it as a β-dicarbonyl compound.[1] This bifunctionality is central to its chemical behavior, offering two distinct sites for reactions.[1] The terminal aldehyde group is generally more electrophilic and sterically accessible than the internal ketone, a characteristic that can be exploited for selective chemical transformations.[1]

Caption: Chemical structure of this compound.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers.[1] This process involves the migration of a proton and the shifting of a double bond. The resulting enol form is stabilized by the formation of a conjugated system and a potential intramolecular hydrogen bond between the enolic hydroxyl group and the ketone's oxygen atom.[1] The position of this equilibrium is influenced by factors such as solvent polarity. While the keto form is often more stable, the presence of the enol tautomer is mechanistically critical for many of its reactions, particularly those involving the α-carbon.[1]

Caption: Keto-Enol tautomerism of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is critical for designing experimental conditions, including solvent selection, reaction temperature, and purification techniques.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 25044-03-5[1][3][4]
Molecular Formula C₆H₁₀O₂[1][2][4]
Molecular Weight 114.14 g/mol [1][2][3]
Boiling Point 54 °C (at 20 Torr)[3][5]
Predicted pKa 5.84 ± 0.23[1][3][4]
Canonical SMILES CC(C)C(=O)CC=O[1][2][4]
InChIKey ZJCLDUPTGISKMK-UHFFFAOYSA-N[2][4][6]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound after synthesis or isolation.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides a definitive fingerprint. The most characteristic signal is the aldehyde proton (-CHO), which is expected to appear significantly downfield in the range of δ 9-10 ppm.[1] Due to coupling with the adjacent methylene protons, this signal would likely appear as a triplet. Other expected signals include a multiplet for the CH group at C4, a doublet for the two methyl groups at C4, and a signal for the methylene protons at C2.

  • ¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for both carbonyl carbons, with the aldehyde carbon appearing around δ 200 ppm and the ketone carbon slightly more upfield. Six unique carbon signals would be expected in total.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by two strong absorption bands in the carbonyl region. The aldehyde C=O stretch typically appears around 1725-1740 cm⁻¹, while the ketone C=O stretch appears around 1705-1725 cm⁻¹. The presence of both peaks is a strong indicator of the bifunctional structure. The aldehyde C-H stretch also gives rise to characteristic peaks around 2720 and 2820 cm⁻¹.

Synthesis Methodologies

The laboratory preparation of this compound often leverages the reactivity of enolates with suitable electrophiles.

Synthesis from 3-Methyl-2-butanone

A documented method involves the reaction of 3-Methyl-2-butanone with triethyl orthoformate.[1] This approach builds the aldehyde functionality onto the ketone precursor.

Causality of Experimental Design: This synthesis is predicated on the ability to form an enol or enolate intermediate from 3-Methyl-2-butanone. This nucleophilic intermediate then attacks the electrophilic carbon of triethyl orthoformate, a protected form of formic acid. The subsequent workup hydrolyzes the intermediate acetal to reveal the desired aldehyde functionality. The choice of an orthoester is critical as it provides the single carbon and aldehyde oxygen required.

Experimental Protocol:

  • Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve 3-Methyl-2-butanone in an appropriate aprotic solvent like THF. Cool the solution to a low temperature (e.g., -78 °C).

  • Deprotonation: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the lithium enolate. The reaction is typically stirred for 30-60 minutes at this temperature.

  • Electrophilic Attack: Add triethyl orthoformate to the enolate solution and allow the reaction to slowly warm to room temperature and stir overnight.

  • Aqueous Workup: Quench the reaction with a mild acidic solution (e.g., saturated aqueous NH₄Cl). This step hydrolyzes the diethyl acetal intermediate to the final aldehyde product.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Validation: Purify the crude product via column chromatography (silica gel). Confirm the structure and purity of the final product using ¹H NMR and IR spectroscopy as described in Section 3.

G cluster_workflow Synthesis Workflow Reactants Reactants: - 3-Methyl-2-butanone - Triethyl orthoformate - LDA (Base) Reaction Enolate Formation & Electrophilic Attack (-78°C to RT) Reactants->Reaction Workup Aqueous Acidic Workup (Hydrolysis) Reaction->Workup Purification Extraction & Column Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The Principle of Differential Reactivity

The synthetic value of this compound stems from the differential reactivity of its two carbonyl groups. The aldehyde is more reactive towards nucleophilic attack than the ketone due to:

  • Less Steric Hindrance: The aldehyde has a hydrogen atom attached, making the carbonyl carbon more accessible.

  • Greater Electrophilicity: The ketone's carbonyl carbon is attached to two electron-donating alkyl groups, which slightly reduce its positive charge compared to the aldehyde.

This reactivity difference allows for selective reactions at the aldehyde position while leaving the ketone intact, provided the reaction conditions are carefully controlled.

Selective Oxidation of the Aldehyde Moiety

The aldehyde group can be selectively oxidized to a carboxylic acid, yielding 4-methyl-3-oxopentanoic acid, without affecting the ketone.[1]

Protocol for Selective Oxidation:

  • Dissolve this compound in a suitable solvent such as acetone or a buffered aqueous solution.

  • Slowly add a mild oxidizing agent. Common reagents for this selective transformation include chromium trioxide (Jones reagent) or potassium permanganate (KMnO₄) under controlled pH and temperature conditions.[1]

  • Monitor the reaction using Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

  • Upon completion, perform a workup to remove the oxidizing agent and isolate the carboxylic acid product.

  • Purify the product, for example, by recrystallization or chromatography.

Caption: Selective oxidation of this compound.

Potential Role in Atmospheric Chemistry

While specific studies on this compound are limited, research on its close analog, 4-oxopentanal (4-OPA), offers significant insight. 4-OPA is a known product of the atmospheric degradation of larger biogenic volatile organic compounds like limonene.[1][7] Studies have shown that 4-OPA reacts with ammonia and amines in atmospheric aerosols to form brown carbon (BrC), which can impact the Earth's radiative balance.[7] Given the structural similarity, it is highly probable that this compound, if formed in the atmosphere, would participate in similar browning reactions.

Current Research and Future Directions

Despite its utility as a synthetic intermediate, there are notable knowledge gaps in the scientific literature regarding this compound.[1]

  • Synthetic Applications: While its potential as a bifunctional building block is clear, detailed studies exploring its use in the synthesis of complex molecules, including reaction yields and stereochemical outcomes, are not widely reported.[1]

  • Atmospheric Chemistry: The specific role and reaction kinetics of this compound in atmospheric processes remain largely unexplored.[1] Further investigation into its formation from the degradation of biogenic VOCs and its potential to form brown carbon is warranted.

Future research should focus on harnessing its differential reactivity for novel synthetic pathways and quantifying its atmospheric abundance and reaction rates to better understand its environmental impact.

Safety and Handling

References

Spectroscopic Profile of 4-Methyl-3-oxopentanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Methyl-3-oxopentanal (CAS No: 25044-03-5), a bifunctional carbonyl compound featuring both an aldehyde and a ketone. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The structural elucidation of such molecules is paramount for confirming their identity, purity, and for understanding their chemical reactivity.

Introduction to this compound

This compound, with the molecular formula C₆H₁₀O₂, is a β-dicarbonyl compound, a structural motif of significant interest in synthetic organic chemistry.[1] The presence of both an aldehyde and a ketone functional group within the same molecule imparts a unique chemical reactivity, making it a versatile building block. Accurate spectroscopic characterization is the cornerstone of its application, ensuring the integrity of experimental results. This guide will delve into the predicted and expected spectroscopic data, providing a robust framework for its identification.

The molecular structure of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic discussions.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) and multiplicities are summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (Aldehyde)9.5 - 10.0Triplet (t)~3.0
H2 (Methylene)2.5 - 2.9Doublet of doublets (dd)-
H4 (Methine)2.2 - 2.7Septet (sept)-
H5, H6 (Methyls)1.1 - 1.3Doublet (d)-

Interpretation:

  • Aldehyde Proton (H1): The aldehyde proton is highly deshielded and appears significantly downfield in the 9.5-10.0 ppm region, a characteristic feature of aldehydes.[2][3][4] It is expected to be a triplet due to coupling with the adjacent two methylene protons (H2).[1]

  • Methylene Protons (H2): These protons are adjacent to both carbonyl groups, leading to a downfield shift to the 2.5-2.9 ppm range.[1] They will likely appear as a doublet of doublets due to coupling with both the aldehyde proton (H1) and the methine proton (H4).

  • Methine Proton (H4): This proton, situated on the carbon bearing the two methyl groups, is expected to resonate between 2.2 and 2.7 ppm.[1] It should appear as a septet due to coupling with the six equivalent protons of the two methyl groups.

  • Methyl Protons (H5, H6): The two methyl groups are chemically equivalent and will appear as a single doublet in the 1.1-1.3 ppm region, resulting from coupling with the methine proton (H4).[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are listed below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (Aldehyde Carbonyl)190 - 205
C3 (Ketone Carbonyl)200 - 215
C2 (Methylene)45 - 55
C4 (Methine)40 - 50
C5, C6 (Methyls)15 - 25

Interpretation:

  • Carbonyl Carbons (C1, C3): The most deshielded signals in the spectrum will be those of the carbonyl carbons, appearing in the 190-215 ppm range.[2][4] The ketone carbonyl (C3) is typically found further downfield than the aldehyde carbonyl (C1).[1]

  • Aliphatic Carbons (C2, C4, C5, C6): The methylene (C2) and methine (C4) carbons will appear in the upfield region, followed by the methyl carbons (C5, C6) which will be the most shielded.[1]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to obtain singlets for all carbon signals.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for the ¹H NMR. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aldehyde C-HStretch2700 - 2760 and 2800 - 2860 (two bands)
Aldehyde C=OStretch1720 - 1740
Ketone C=OStretch1705 - 1725
Alkyl C-HStretch2850 - 3000

Interpretation:

  • Carbonyl Stretching: The IR spectrum will be dominated by two strong absorption bands corresponding to the two carbonyl groups.[1] The aldehyde C=O stretch typically appears at a higher frequency (around 1720-1740 cm⁻¹) than the ketone C=O stretch (around 1705-1725 cm⁻¹).[1][5]

  • Aldehyde C-H Stretching: A key diagnostic feature for the aldehyde group is the presence of two characteristic C-H stretching bands between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹.[3][5][6]

  • Alkyl C-H Stretching: The presence of the isopropyl and methylene groups will give rise to C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

  • Data Acquisition: Acquire the spectrum by passing infrared radiation through the sample and detecting the transmitted radiation.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. The molecular weight of this compound is 114.14 g/mol .[7]

Expected Fragmentation Patterns:

  • Molecular Ion (M⁺): A peak corresponding to the molecular ion (m/z = 114) may be observed, though it can be weak for some aldehydes and ketones.[3]

  • α-Cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon is a common fragmentation pathway for aldehydes and ketones.[4] For this compound, this could lead to the loss of an isopropyl radical (m/z = 43) or a formyl radical (m/z = 29).

  • McLafferty Rearrangement: Aldehydes and ketones with a γ-hydrogen can undergo a McLafferty rearrangement.[4] This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond, resulting in the loss of a neutral alkene.

MS_Fragmentation cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement M+ [C₆H₁₀O₂]⁺˙ m/z = 114 frag1 [C₄H₇O]⁺ m/z = 71 M+->frag1 - C₂H₅ frag2 [C₅H₉O]⁺ m/z = 85 M+->frag2 - CHO M+2 [C₆H₁₀O₂]⁺˙ m/z = 114 frag3 [C₃H₆O]⁺˙ m/z = 58 M+2->frag3 - C₃H₄O

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide, based on established principles and predicted values, provide a comprehensive framework for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous structural elucidation. The characteristic signals in each spectroscopic method, such as the downfield aldehyde proton in ¹H NMR, the two distinct carbonyl stretches in IR, and the predictable fragmentation patterns in MS, serve as reliable fingerprints for the identification of this versatile bifunctional molecule. This guide serves as a valuable resource for scientists working with this compound, ensuring the accuracy and integrity of their research.

References

Technical Guide: Physicochemical Characterization of 4-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-3-oxopentanal, a bifunctional molecule featuring both an aldehyde and a ketone moiety, presents a unique chemical profile relevant in various synthetic pathways.[1] Understanding its fundamental physical properties, such as boiling point and density, is a prerequisite for its effective handling, purification, and application in research and development, particularly in fields requiring precise reaction condition control. This guide provides a detailed examination of these properties, grounded in available data and established analytical methodologies. The protocols described herein are designed to ensure reproducibility and accuracy, reflecting a commitment to self-validating experimental systems.

Chemical Identity and Structure

To establish a clear frame of reference, the fundamental identifiers for this compound are summarized below. The molecule's structure, containing a five-carbon chain with an aldehyde at position 1, a ketone at position 3, and a methyl group at position 4, dictates its chemical behavior and physical characteristics.[1]

IdentifierValueSource
IUPAC Name This compoundPubChem
CAS Number 25044-03-5ChemicalBook, PubChem[2][3]
Molecular Formula C₆H₁₀O₂PubChem[1][2]
Molecular Weight 114.14 g/mol PubChem, Benchchem[1][2]
Canonical SMILES CC(C)C(=O)CC=OPubChem, Guidechem[2]

Core Physical Properties

The primary physical constants for this compound are critical for process design, safety assessments, and purification strategies like distillation.

Physical PropertyValueNotes
Boiling Point 54 °CMeasured at a reduced pressure of 20 Torr.[3][4]
Density 0.932 ± 0.06 g/cm³This is a predicted value; experimental verification is recommended.[3][4]

The provided boiling point was determined under vacuum (20 Torr), which is a common practice for organic compounds that may decompose or polymerize at their atmospheric boiling point. The density is a computationally predicted value and should be treated as an estimate pending empirical validation.

Experimental Determination Protocols

The following sections detail robust methodologies for the experimental verification of the boiling point and density of this compound. The rationale behind each step is explained to provide a deeper understanding of the process.

Boiling Point Determination via the Capillary Method

This method is highly suitable for determining the boiling point of small sample volumes.[5] The principle relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6]

Methodology:

  • Sample Preparation: Transfer approximately 0.5 mL of this compound into a small-diameter test tube or a Durham tube.

  • Capillary Tube Insertion: Place a melting-point capillary tube, sealed at one end, into the liquid with the open end down.[5][7]

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[5]

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) to ensure uniform heat distribution.[5]

  • Observation (Heating Phase): Begin heating the bath gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation (Equilibrium): As the temperature approaches the boiling point, the vapor pressure of the sample increases, and vapor will enter the capillary tube, forcing the remaining air out and resulting in a rapid, continuous stream of bubbles.[6]

  • Measurement (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop when the external pressure becomes greater than the sample's vapor pressure. At the precise moment the liquid is drawn back into the capillary tube, record the temperature. This is the experimental boiling point.[5]

  • Record Barometric Pressure: The ambient atmospheric pressure must be recorded as boiling point is pressure-dependent.

Experimental Workflow: Boiling Point Determination

cluster_prep Preparation cluster_measurement Measurement A 1. Add Sample to Test Tube B 2. Insert Inverted Capillary Tube A->B C 3. Attach to Thermometer B->C D 4. Heat Assembly in Thiele Tube C->D Immerse E 5. Observe Rapid Stream of Bubbles D->E F 6. Cool Slowly E->F G 7. Record Temp. when Liquid Enters Capillary F->G H Boiling Point G->H Final Value

Caption: Workflow for Capillary Method Boiling Point Determination.

Density Determination

Density is an intrinsic property defined as mass per unit volume. Its determination requires precise measurement of both parameters.[8] This protocol uses standard laboratory equipment for a straightforward and accurate measurement.

Methodology:

  • Mass of Empty Vessel: Using an analytical balance, accurately measure and record the mass of a clean, dry graduated cylinder or pycnometer.[9]

  • Volume Measurement: Carefully dispense a known volume of this compound (e.g., 5.00 mL) into the tared graduated cylinder. Read the volume from the bottom of the meniscus for accuracy.[9]

  • Mass of Liquid and Vessel: Measure and record the combined mass of the graduated cylinder and the liquid sample.[9]

  • Calculation of Liquid Mass: Subtract the mass of the empty vessel (Step 1) from the combined mass (Step 3) to determine the mass of the liquid.

  • Density Calculation: Divide the mass of the liquid (Step 4) by the volume measured (Step 2) to calculate the density. The calculation is: Density = Mass / Volume.[10]

  • Repeatability: Perform the measurement at least three times and calculate the average to ensure precision and minimize experimental error.[8]

  • Temperature Control: Record the ambient temperature during the measurement, as density is temperature-dependent.

Experimental Workflow: Density Determination

cluster_calc Calculation M1 1. Weigh Empty Graduated Cylinder (m1) M2 3. Weigh Cylinder + Liquid (m2) M1->M2 V 2. Add Known Volume of Liquid (V) Calc_Density 5. Density (ρ = m / V) V->Calc_Density Calc_Mass 4. Mass of Liquid (m = m2 - m1) M2->Calc_Mass Calc_Mass->Calc_Density Result Density (g/cm³) Calc_Density->Result

Caption: Workflow for Liquid Density Determination.

Conclusion

The physical properties of this compound, specifically its boiling point of 54 °C at 20 Torr and a predicted density of 0.932 g/cm³, serve as foundational data for its application in scientific research.[3][4] While these values provide a strong baseline, this guide emphasizes the importance of empirical verification. The detailed protocols for determining boiling point and density are presented to ensure that researchers and drug development professionals can confidently and accurately characterize this compound in their laboratories, leading to more reliable and reproducible scientific outcomes.

References

An In-Depth Technical Guide to 4-Methyl-3-oxopentanal: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Molecule of Environmental and Synthetic Significance

4-Methyl-3-oxopentanal, a unique β-dicarbonyl compound, has garnered interest in the scientific community not through a traditional narrative of targeted synthesis and discovery, but rather through its identification as a product of atmospheric chemistry. This guide provides a comprehensive technical overview of this compound, focusing on its known origins, laboratory synthesis, intricate chemical properties, and the nuanced reactivity stemming from its dual functional groups. While a definitive record of its first synthesis remains elusive in surveyed literature, its role as a volatile organic compound (VOC) and its potential as a versatile building block in organic synthesis make it a subject of considerable relevance.

The systematic IUPAC name for this compound is this compound.[1] Its structure is characterized by a five-carbon pentanal backbone with a ketone group at the third position and a methyl group at the fourth position.[1] This arrangement of an aldehyde and a ketone separated by a methylene group classifies it as a β-dicarbonyl compound, a class of molecules known for their unique chemical behaviors.[1]

Natural Occurrence: The Ozonolysis of Squalene

A significant natural source of this compound is the ozonolysis of squalene.[1] Squalene is a triterpene and a primary component of human skin lipids.[2][3][4] When ozone in the indoor or outdoor environment reacts with squalene on skin surfaces, it undergoes ozonolysis, a process that cleaves the double bonds within the squalene molecule.[2][3][4] This reaction leads to the formation of various volatile organic compounds, including this compound, which is then released into the surrounding air.[2][3][4] This phenomenon highlights the contribution of human presence to indoor air chemistry.[1]

Ozonolysis_of_Squalene Squalene Squalene (in skin lipids) Reaction Ozonolysis Squalene->Reaction Ozone Ozone (O₃) Ozone->Reaction Compound This compound Reaction->Compound Other_VOCs Other Volatile Organic Compounds Reaction->Other_VOCs

Laboratory Synthesis: A Practical Approach

In a laboratory setting, this compound can be synthesized through various routes. One documented and practical method involves the reaction of 3-Methyl-2-butanone with triethyl orthoformate.[1] This approach leverages the reactivity of a ketone and an orthoester to construct the target β-keto aldehyde.[1]

The reaction likely proceeds through the formation of an enol or enolate intermediate from 3-Methyl-2-butanone, which then acts as a nucleophile, attacking the electrophilic carbon of the triethyl orthoformate.[1] Subsequent hydrolysis of the resulting acetal yields the final product, this compound.

Experimental Protocol: Synthesis from 3-Methyl-2-butanone and Triethyl Orthoformate

Materials:

  • 3-Methyl-2-butanone

  • Triethyl orthoformate

  • Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Anhydrous, aprotic solvent (e.g., dichloromethane)

  • Aqueous acid (for hydrolysis, e.g., dilute HCl)

  • Apparatus for inert atmosphere reaction and distillation

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Methyl-2-butanone in the anhydrous solvent.

  • Add triethyl orthoformate to the solution.

  • Cool the mixture in an ice bath and slowly add the Lewis acid catalyst.

  • Allow the reaction to stir at room temperature and monitor its progress using a suitable technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, quench it by carefully adding it to a cold aqueous acid solution.

  • Stir the mixture vigorously to ensure complete hydrolysis of the intermediate acetal.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3-Methyl-2-butanone 3-Methyl-2-butanone Nucleophilic Attack Nucleophilic Attack 3-Methyl-2-butanone->Nucleophilic Attack Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate->Nucleophilic Attack Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Nucleophilic Attack Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Nucleophilic Attack Hydrolysis Hydrolysis Nucleophilic Attack->Hydrolysis This compound This compound Hydrolysis->this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound[1][5]
CAS Number 25044-03-5[1][6]
Molecular Formula C₆H₁₀O₂[1][6]
Molecular Weight 114.14 g/mol [1][5]
Canonical SMILES CC(C)C(=O)CC=O[1][6]
InChI Key ZJCLDUPTGISKMK-UHFFFAOYSA-N[6]
Predicted pKa 5.84 ± 0.23[1][6]

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the presence of two carbonyl functional groups: an aldehyde and a ketone. This bifunctionality leads to interesting and selective reactivity.

Differential Reactivity of Carbonyl Groups

The aldehyde group in this compound is generally more reactive towards nucleophiles than the ketone group. This is due to two main factors:

  • Steric Hindrance: The aldehyde carbonyl carbon is bonded to a hydrogen atom and a carbon atom, making it less sterically hindered than the ketone carbonyl carbon, which is bonded to two carbon atoms.

  • Electronic Effects: The presence of two electron-donating alkyl groups on the ketone carbonyl carbon reduces its electrophilicity compared to the aldehyde carbonyl carbon, which has only one alkyl group.

This difference in reactivity allows for selective chemical transformations. For instance, the aldehyde can be selectively oxidized to a carboxylic acid, yielding 4-methyl-3-oxopentanoic acid, while leaving the ketone group intact under controlled conditions.[1]

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists in equilibrium between its keto and enol tautomers.[1] Tautomerism involves the migration of a proton and the shifting of a double bond.[1][7] The enol form is stabilized by the formation of a conjugated system and potentially an intramolecular hydrogen bond.[1][7] While the keto form is generally more stable, the enol tautomer is crucial for many of its reactions as the enol is nucleophilic at the alpha-carbon.[1][7] The position of the equilibrium is influenced by factors such as the solvent.[1]

Applications and Areas for Future Research

The bifunctional nature of this compound makes it a potentially valuable building block in organic synthesis. The differential reactivity of its aldehyde and ketone groups can be exploited to achieve selective transformations, leading to the synthesis of more complex molecules.

Furthermore, its role in atmospheric chemistry warrants further investigation. While its formation from squalene ozonolysis is known, the full extent of its impact on indoor and outdoor air quality, as well as its subsequent atmospheric reactions, are areas ripe for further research.

Conclusion

This compound stands as an intriguing molecule at the intersection of atmospheric chemistry and synthetic organic chemistry. While its "discovery" is tied to its natural formation, its unique structure and reactivity offer significant potential for future applications. This guide has provided a foundational understanding of its synthesis, properties, and chemical behavior, intended to serve as a valuable resource for scientists and researchers in their ongoing explorations of this versatile compound.

References

The Bifunctional Nature of β-Dicarbonyl Compounds: A Technical Guide for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

β-Dicarbonyl compounds represent a cornerstone of modern organic synthesis and medicinal chemistry. Their unique structural motif, characterized by two carbonyl groups separated by a methylene bridge, imparts a remarkable bifunctional reactivity. This guide provides an in-depth exploration of this duality, elucidating the principles of their pronounced acidity and keto-enol tautomerism, which give rise to their ability to act as potent nucleophiles. Concurrently, the electrophilic nature of their carbonyl carbons opens avenues for a diverse array of addition and condensation reactions. We will delve into the mechanistic underpinnings of their reactivity, provide field-proven experimental protocols, and showcase their strategic application in the synthesis of complex molecules and pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of β-dicarbonyl compounds in their work.

The Core Principle: A Tale of Two Reactivities

The defining characteristic of a β-dicarbonyl compound is the placement of two carbonyl groups on the first and third carbon atoms of a carbon chain.[1] This seemingly simple arrangement creates a chemical environment ripe with possibilities, establishing the molecule as a versatile synthon in organic chemistry.[2] The bifunctional nature arises from two key features: the acidic α-protons of the central methylene group and the electrophilic carbonyl carbons.

The Acidic Methylene Group: A Potent Nucleophile in Disguise

The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) exhibit unusually high acidity compared to those of monocarbonyl compounds.[3] While the pKa of an α-proton in a typical ketone or aldehyde is around 19-20, the pKa of the α-protons in a β-dicarbonyl compound can be as low as 9-10.[3] This dramatic increase in acidity, by about 10 orders of magnitude, is a direct consequence of the stability of the resulting conjugate base, the enolate.[3]

The negative charge of the enolate is effectively delocalized through resonance onto both neighboring oxygen atoms, creating a highly stable anion.[3][4] This stability facilitates the facile deprotonation of the β-dicarbonyl compound by a variety of bases, even relatively weak ones like alkoxides.[5]

G cluster_0 Deprotonation and Resonance Stabilization start β-Dicarbonyl Compound base + Base (-BH) enolate_c Carbanion (Resonance Form 1) enolate_o1 Enolate (Resonance Form 2) enolate_o2 Enolate (Resonance Form 3) hybrid Resonance Hybrid

Caption: Formation and resonance stabilization of a β-dicarbonyl enolate.

This readily formed enolate is a soft and highly effective carbon nucleophile, capable of participating in a wide range of bond-forming reactions.[6][7]

The Electrophilic Carbonyl Carbons

While the α-carbon acts as a nucleophilic center, the carbonyl carbons themselves retain their inherent electrophilic character. The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles.[8] This electrophilicity is the basis for classic reactions such as the Claisen condensation, which is a primary method for the synthesis of β-dicarbonyl compounds themselves.[9]

The dual reactivity is summarized below:

Functional GroupReactivityKey Reactions
α-Methylene Protons Acidic (pKa ≈ 9-13)Deprotonation to form a stable enolate
Enolate (α-Carbon) NucleophilicAlkylation, Acylation, Michael Addition
Carbonyl Carbons ElectrophilicNucleophilic Addition, Condensation Reactions

The Dynamic Equilibrium: Keto-Enol Tautomerism

β-Dicarbonyl compounds exist in a dynamic equilibrium between their keto and enol forms.[10] Unlike simple ketones and aldehydes where the keto form overwhelmingly predominates, the enol form of β-dicarbonyl compounds is significantly stabilized and can be the major species in solution.[4] This stabilization is attributed to two main factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, leading to a more delocalized π-system.

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a stable six-membered ring through hydrogen bonding with the oxygen of the other carbonyl group.[2]

The position of this equilibrium is highly dependent on the solvent.[11][12][13] In non-polar solvents, the intramolecularly hydrogen-bonded enol form is favored. In polar, protic solvents, which can form their own hydrogen bonds with the carbonyl groups, the keto form becomes more prevalent.

G Keto Keto Form Enol Enol Form (Intramolecular H-Bond) Keto->Enol Tautomerization

Caption: Keto-enol tautomerism in β-dicarbonyl compounds.

Synthesis of β-Dicarbonyl Compounds: The Claisen Condensation

The Claisen condensation is a fundamental reaction for the synthesis of β-dicarbonyl compounds, specifically β-keto esters.[9] This reaction involves the base-promoted condensation of two ester molecules.[14] One ester molecule is deprotonated at the α-position to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide leaving group yields the β-keto ester.

A critical aspect of the Claisen condensation is the use of a stoichiometric amount of base. The initial product, the β-keto ester, is more acidic than the starting ester and is immediately deprotonated by the alkoxide base. This drives the reaction to completion. A final acidification step is required to protonate the enolate and afford the neutral β-keto ester.[15]

Experimental Protocol: Synthesis of Ethyl Acetoacetate via Claisen Condensation

Objective: To synthesize ethyl acetoacetate from ethyl acetate.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Ethyl acetate, anhydrous

  • Diethyl ether, anhydrous

  • Aqueous acetic acid (10%)

  • Saturated aqueous sodium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked, round-bottomed flask equipped with a reflux condenser and a dropping funnel, carefully add small pieces of sodium metal to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction: Cool the sodium ethoxide solution in an ice bath. Add anhydrous ethyl acetate dropwise with stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2 hours.

  • Work-up: Cool the reaction mixture and pour it onto a mixture of ice and acetic acid. Separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with saturated aqueous sodium chloride, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.

Self-Validation: The success of the synthesis can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR). The presence of characteristic peaks for the keto and enol forms will validate the formation of the β-dicarbonyl compound.

The Nucleophilic Character in Action: Synthetic Applications

The ability to easily generate a stable enolate makes β-dicarbonyl compounds invaluable nucleophiles in carbon-carbon bond-forming reactions.[6]

Alkylation of β-Dicarbonyl Compounds

The enolate of a β-dicarbonyl compound can be readily alkylated by treatment with an alkyl halide in an SN2 reaction.[5][16] This provides a powerful method for the synthesis of α-substituted carbonyl compounds. Since there are often two acidic protons, a second alkylation can be performed, allowing for the introduction of two different alkyl groups.[5]

G Start β-Dicarbonyl Compound Step1 1. Base (e.g., NaOEt) 2. R¹-X (Alkyl Halide) Start->Step1 Product1 Mono-alkylated Product Step1->Product1 Step2 1. Base 2. R²-X Product1->Step2 Product2 Di-alkylated Product Step2->Product2

Caption: Stepwise alkylation of a β-dicarbonyl compound.

Acetoacetic Ester and Malonic Ester Syntheses

Two classic named reactions that highlight the utility of β-dicarbonyl compounds are the acetoacetic ester synthesis for the preparation of ketones and the malonic ester synthesis for the preparation of carboxylic acids.[5][17] Both syntheses follow a similar three-step sequence:

  • Alkylation: Formation of the enolate followed by alkylation with an alkyl halide.

  • Hydrolysis: Acid- or base-catalyzed hydrolysis of the ester group(s) to carboxylic acids.

  • Decarboxylation: Heating the resulting β-keto acid or malonic acid derivative causes the loss of carbon dioxide to yield the final product.[5]

The ease of decarboxylation is a key feature, proceeding through a cyclic six-membered transition state.[5]

The Electrophilic Character in Action: Heterocycle Synthesis

The electrophilic nature of the carbonyl carbons, combined with the nucleophilicity of the enol or enolate, makes β-dicarbonyl compounds ideal precursors for the synthesis of heterocyclic compounds.[18]

The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a classic example where a β-ketoester acts as both a nucleophile and an electrophile in a condensation reaction with an α-amino ketone. The reaction proceeds through a series of condensation and cyclization steps to afford a substituted pyrrole.

The Biginelli Reaction

In the Biginelli reaction, a β-dicarbonyl compound, typically ethyl acetoacetate, condenses with an aldehyde and urea (or thiourea) in a one-pot, multi-component reaction to produce dihydropyrimidinones (DHPMs).[19] These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[19]

Role in Drug Development and Medicinal Chemistry

The β-dicarbonyl motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drug molecules.[20][21] Its ability to act as a hydrogen bond donor and acceptor, as well as a metal chelator, makes it a versatile pharmacophore.

As a Bioisostere

The β-keto-enol system can act as a non-classical bioisostere of a carboxylic acid. The acidic proton of the enol can mimic the proton of a carboxylic acid, allowing it to engage in similar hydrogen bonding interactions with biological targets.

In the Design of Bioactive Molecules

The synthetic versatility of β-dicarbonyl compounds allows for the systematic modification of their structure to optimize pharmacological properties. For example, the anticancer drug Indibulin contains a dicarbonyl moiety that is crucial for its activity.[20] Furthermore, derivatives of β-dicarbonyl compounds are investigated for a wide range of therapeutic applications, including as antibacterial, antiviral, and anti-inflammatory agents.[19][22]

Conclusion

The bifunctional nature of β-dicarbonyl compounds, arising from the interplay between their acidic α-protons and electrophilic carbonyl carbons, establishes them as exceptionally versatile building blocks in organic chemistry. Their unique reactivity, governed by the principles of enolate stability and keto-enol tautomerism, provides chemists with a powerful toolkit for the construction of complex molecular architectures. From fundamental carbon-carbon bond-forming reactions to the synthesis of intricate heterocyclic systems and the development of novel therapeutic agents, the β-dicarbonyl motif continues to be a central and indispensable component of modern chemical science. A thorough understanding of its dual reactivity is paramount for any scientist aiming to innovate in the fields of organic synthesis and drug discovery.

References

Reactivity of the aldehyde group in 4-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Methyl-3-oxopentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a dicarbonyl compound, presents a unique chemical scaffold where the interplay between an aldehyde and a ketone functional group dictates its reactivity profile. This guide provides a comprehensive analysis of the aldehyde group's reactivity within this molecule. We will explore the electronic and steric influences that govern its behavior in various organic transformations, including nucleophilic additions, oxidations, and reductions. Detailed experimental protocols, mechanistic diagrams, and comparative data are presented to offer a practical and in-depth understanding for researchers in synthetic chemistry and drug development.

Structural and Electronic Landscape of this compound

The reactivity of the aldehyde in this compound is not considered in isolation. Its chemical behavior is intricately linked to the presence of the adjacent ketone and the methyl group at the 4-position.

  • Inductive and Steric Effects: The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the C=O bond. The neighboring ketone group, also an electron-withdrawing group, further enhances the electrophilicity of the aldehydic carbon. However, the methyl group at the α-position to the ketone introduces a moderate steric hindrance, which can influence the approach of bulky nucleophiles.

  • Keto-Enol Tautomerism: The presence of α-hydrogens allows for keto-enol tautomerism, which can influence the reaction pathways, particularly in base-catalyzed reactions. The enol form can act as a nucleophile, leading to self-condensation or reaction with other electrophiles.

G Reactants This compound + CH3MgBr Intermediate Alkoxide Intermediate Reactants->Intermediate 1. Diethyl Ether, 0 °C to RT Product 5-Methyl-4-oxo-2-hexanol Intermediate->Product 2. NH4Cl (aq) quench G Reactants This compound + 2 [Ag(NH3)2]+ + 3 OH- Products 4-Methyl-3-oxopentanoate + 2 Ag(s) + 4 NH3 + 2 H2O Reactants->Products Warm G Reactants This compound Reagents 1. NaBH4, Methanol, 0 °C 2. Acetone Quench Reactants->Reagents Product 4-Methyl-3-oxopentan-1-ol Reagents->Product

A Technical Guide to 4-Methyl-3-oxopentanal: Commercial Sourcing, Synthesis, and Application for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4-Methyl-3-oxopentanal (CAS No. 25044-03-5), a bifunctional β-dicarbonyl compound of interest to researchers and professionals in drug discovery and chemical synthesis. We will explore its commercial availability, detail a practical laboratory-scale synthesis, discuss methods for its structural confirmation, and examine its potential applications as a versatile chemical building block.

Introduction to this compound

This compound is an organic molecule featuring both an aldehyde and a ketone functional group. Its structure, defined by the IUPAC name, consists of a five-carbon chain ("pentan-") with an aldehyde ("-al") at the C1 position, a ketone ("3-oxo-") at C3, and a methyl group ("4-methyl-") at C4.[1] The molecular formula is C₆H₁₀O₂.[1][2]

The core of its chemical reactivity lies in the β-dicarbonyl arrangement, which positions the two carbonyl groups separated by a methylene group.[1] This configuration allows for unique reactivity at both carbonyl sites and the intervening carbon. Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol tautomers.[1] The enol form is stabilized by conjugation and the potential for intramolecular hydrogen bonding, and its presence is critical for many of the compound's characteristic reactions.[1]

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. It is crucial to note that this compound is intended for laboratory use only and not for human or veterinary applications.[1] Researchers looking to source this chemical should consult the following suppliers.

Supplier CAS Number Notes
Benchchem25044-03-5Catalog No.: B1628067; For research use only.[1]
BLD Pharm25044-03-5Available for online ordering; requires cold-chain transportation.[3]
ChemicalBook25044-03-5Provides access to multiple suppliers and safety data.[4][5]
Guidechem25044-03-5Lists chemical properties and suppliers.[2]

Physicochemical & Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of this compound. The following tables summarize its key properties and predicted spectroscopic data, which serve as a benchmark for analytical validation.

Table 2: Physicochemical Properties

Property Value Source
IUPAC Name This compound [1]
CAS Number 25044-03-5 [1][2][4]
Molecular Formula C₆H₁₀O₂ [1][2]
Molecular Weight 114.14 g/mol [1]
Canonical SMILES CC(C)C(=O)CC=O [1][2]
InChI Key ZJCLDUPTGISKMK-UHFFFAOYSA-N [1]

| Predicted pKa | 5.84 ± 0.23 |[1][2] |

Table 3: Predicted Spectroscopic Data for Structural Elucidation Spectroscopic analysis is indispensable for structural verification. While experimental spectra should be acquired for each synthesized batch, the following predicted values provide a reference for interpretation.[1]

Spectroscopy Feature Predicted Chemical Shift / Frequency Rationale
¹H NMR Aldehyde Proton (-CHO)9.0 - 10.0 ppm (triplet)Highly deshielded proton characteristic of aldehydes, coupled to the adjacent CH₂ group.[1]
Methylene Protons (-CH₂-)~2.8 ppmProtons alpha to two carbonyl groups.
Methine Proton (-CH-)~2.9 ppmIsopropyl group proton adjacent to a carbonyl.
¹³C NMR Aldehyde Carbonyl (-CHO)~202 ppmCharacteristic downfield shift for an aldehyde carbon.[1]
Ketone Carbonyl (C=O)~210 ppmCharacteristic downfield shift for a ketone carbon.[1]
Methylene Carbon (-CH₂-)~45 ppmCarbon situated between two carbonyls.[1]
Infrared (IR) C=O Stretch (Aldehyde)~1725 cm⁻¹Carbonyl stretch for the aldehyde functional group.[1]
C=O Stretch (Ketone)~1715 cm⁻¹Carbonyl stretch for the ketone functional group.[1]
C-H Stretch (Aldehyde)~2820 and ~2720 cm⁻¹Fermi resonance doublet characteristic of an aldehyde C-H bond.[1]

Laboratory Synthesis Protocol

While commercially available, this compound can also be prepared in the laboratory. One documented approach involves the reaction between 3-Methyl-2-butanone and triethyl orthoformate.[1] This method leverages the formation of an enol or enolate intermediate, which subsequently reacts with the electrophilic orthoester.

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification A 3-Methyl-2-butanone (Ketone Precursor) D Formation of Enol/Enolate Intermediate A->D B Triethyl Orthoformate (Electrophile) E Nucleophilic Attack on Orthoester B->E C Anhydrous Solvent (e.g., Toluene) C->D D->E Reacts with F Reaction Mixture (Reflux) E->F G Aqueous Quench (e.g., NH4Cl) F->G H Liquid-Liquid Extraction (e.g., Ethyl Acetate) G->H I Drying & Concentration H->I J Flash Column Chromatography (Silica Gel) I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

  • Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-Methyl-2-butanone (1.0 eq) and triethyl orthoformate (1.1 eq) in an anhydrous solvent such as toluene.

  • Catalysis: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid) to promote the reaction.

  • Reaction: Heat the mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction typically proceeds via the formation of a ketene acetal intermediate followed by hydrolysis upon work-up.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil using flash column chromatography on silica gel with a hexane/ethyl acetate eluent system to yield pure this compound.[6]

Applications in Drug Discovery and Chemical Synthesis

The bifunctional nature of this compound makes it a valuable precursor for synthesizing more complex molecular architectures, particularly heterocyclic compounds that form the core of many pharmaceutical agents.

Key Synthetic Transformations:

  • Selective Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid using mild oxidizing agents, yielding 4-methyl-3-oxopentanoic acid while preserving the ketone functionality.[1]

  • Heterocycle Synthesis: Analogous to the versatile building block 4-oxopentanal, this compound is a prime candidate for Paal-Knorr type syntheses to create substituted pyrroles, furans, and thiophenes.[7] These scaffolds are prevalent in medicinal chemistry.

  • Aldol and Condensation Reactions: The presence of acidic alpha-protons and two electrophilic carbonyl centers allows for a variety of intramolecular and intermolecular aldol and Claisen-Schmidt condensation reactions, enabling the construction of complex carbon skeletons.[6][8]

The "magic methyl" effect is a well-documented phenomenon in drug discovery where the addition of a methyl group can profoundly enhance a molecule's pharmacokinetic or pharmacodynamic properties.[9] The isopropyl moiety in this compound can serve as a strategic lipophilic group that may improve binding affinity, metabolic stability, or cell permeability in derivative compounds.[9][10]

G cluster_0 Potential Synthetic Pathways cluster_1 Resulting Scaffolds A This compound B Paal-Knorr Synthesis (+ Amine) A->B C Aldol Condensation A->C D Selective Oxidation A->D E Substituted Pyrroles (Bioactive Heterocycles) B->E F Cyclopentenone Derivatives (Natural Product Motifs) C->F G 4-Methyl-3-oxopentanoic Acid (Carboxylic Acid Intermediate) D->G

Caption: Potential synthetic utility of this compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling volatile aldehydes and ketones should be strictly followed.[1][2] Based on data for structurally related compounds like 4-Methyl-3-oxopentanenitrile, potential hazards may include skin, eye, and respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles.[1]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1]

  • Storage: Store the compound in a tightly sealed container, preferably under an inert gas like nitrogen or argon, at 2–8°C to minimize degradation and oxidation.[1]

  • First Aid: In case of skin contact, wash the affected area with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water. Seek medical attention if irritation persists.[11]

References

Unlocking Synthetic Versatility: A Technical Guide to the Research Applications of 4-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Bifunctional Building Block

In the landscape of organic synthesis, the pursuit of novel molecular architectures is a constant driving force. Key to this endeavor is the availability of versatile building blocks that offer multiple avenues for chemical transformation. 4-Methyl-3-oxopentanal, a relatively underexplored β-ketoaldehyde, represents a significant opportunity for researchers in drug discovery, materials science, and fine chemical synthesis. Its unique bifunctional nature, possessing both a ketone and a more reactive aldehyde moiety, allows for selective and sequential reactions, making it a powerful precursor for a diverse range of complex molecules, particularly heterocyclic systems.[1] This guide provides an in-depth exploration of the synthesis, characterization, and, most importantly, the potential research applications of this promising compound, offering field-proven insights and detailed experimental frameworks to unlock its synthetic utility.

Core Attributes of this compound: A Structural and Reactivity Overview

This compound, with the chemical formula C₆H₁₀O₂, is a β-dicarbonyl compound characterized by a pentanal backbone substituted with a methyl group at the 4-position and a ketone at the 3-position.[1] This arrangement is central to its chemical behavior.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 25044-03-5[1][2]
Molecular Formula C₆H₁₀O₂[2][3]
Molecular Weight 114.14 g/mol [1][2]
Canonical SMILES CC(C)C(=O)CC=O[3]
Predicted pKa 5.84 ± 0.23[1]

A key feature of this compound is its existence in a tautomeric equilibrium between the keto and enol forms.[1] The enol tautomer is stabilized by the formation of a conjugated system and potential intramolecular hydrogen bonding, and its presence is crucial for many of the compound's reactions. The differential reactivity of the two carbonyl groups, with the aldehyde being the more electrophilic center, allows for chemoselective transformations, a highly desirable attribute in multi-step synthesis.[1]

Synthesis of this compound: A Proposed Experimental Protocol

While various synthetic routes to β-ketoaldehydes exist, a practical approach for this compound involves the formylation of 3-methyl-2-butanone. The following protocol is a proposed, chemically sound method based on established organic chemistry principles.

Diagram of the Proposed Synthesis Workflow

G cluster_synthesis Synthesis of this compound reagents Reagents: - 3-Methyl-2-butanone - Triethyl orthoformate - Strong Base (e.g., LDA) - Anhydrous Solvent (e.g., THF) - Acidic Workup (e.g., aq. HCl) start Start: Assemble Reaction enolate Enolate Formation (Deprotonation of Ketone) start->enolate Add base at low temp. formylation Formylation (Nucleophilic attack on Orthoformate) enolate->formylation Add Triethyl Orthoformate hydrolysis Acidic Hydrolysis (Formation of Aldehyde) formylation->hydrolysis Quench with Acid workup Workup & Purification hydrolysis->workup product Product: this compound workup->product

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound via the formylation of 3-methyl-2-butanone.

Materials:

  • 3-Methyl-2-butanone

  • Triethyl orthoformate

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: A solution of 3-methyl-2-butanone in anhydrous THF is added dropwise to a stirred solution of LDA at -78 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete enolate formation.

  • Formylation: Triethyl orthoformate is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 2 hours, then slowly warmed to room temperature and stirred overnight.

  • Acidic Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 1 M hydrochloric acid. The mixture is stirred vigorously for 1 hour at room temperature to facilitate the hydrolysis of the diethyl acetal intermediate to the aldehyde.

  • Workup and Purification: The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Characterization of this compound

Accurate characterization of the synthesized compound is critical for its use in further research. The following are predicted spectroscopic data based on the structure of this compound.

TechniquePredicted Data
¹H NMR Aldehyde proton (-CHO) expected around 9-10 ppm (triplet). Methylene protons adjacent to the aldehyde expected around 2.8-3.0 ppm (doublet of triplets). Methine proton of the isopropyl group expected around 2.9-3.1 ppm (septet). Methyl protons of the isopropyl group expected around 1.1-1.2 ppm (doublet).
¹³C NMR Aldehyde carbonyl carbon expected around 200-205 ppm. Ketone carbonyl carbon expected around 210-215 ppm. Methylene carbon adjacent to the aldehyde expected around 45-50 ppm. Methine carbon of the isopropyl group expected around 40-45 ppm. Methyl carbons of the isopropyl group expected around 18-20 ppm.
IR (Infrared Spectroscopy) C-H stretch (aldehyde) around 2820 and 2720 cm⁻¹. C=O stretch (aldehyde) around 1725 cm⁻¹. C=O stretch (ketone) around 1715 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS) Expected exact mass for C₆H₁₀O₂ is approximately 114.0681 u.

Note: The above spectroscopic data are predicted and should be confirmed by experimental analysis of the synthesized compound.

Potential Research Applications in Heterocyclic Synthesis

The true value of this compound lies in its potential as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a cornerstone reaction for the formation of pyrroles from 1,4-dicarbonyl compounds.[4] this compound, as a substituted 1,4-dicarbonyl equivalent, can be utilized to synthesize highly substituted pyrroles.

G start This compound + Ammonia (or primary amine) intermediate Formation of Hemiaminal and Imine Intermediates start->intermediate Acidic or Neutral Conditions cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Substituted Pyrrole dehydration->product

Caption: Paal-Knorr synthesis of a substituted pyrrole from this compound.

Objective: To synthesize 2-isopropyl-5-methyl-1H-pyrrole.

Materials:

  • This compound

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound and an excess of ammonium acetate in a mixture of ethanol and glacial acetic acid.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired pyrrole.

Knorr Pyrazole Synthesis

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical method for the synthesis of pyrazoles.[5][6][7] The β-ketoaldehyde structure of this compound makes it an ideal substrate for this transformation, leading to the formation of substituted pyrazoles.

G start This compound + Hydrazine hydrazone Hydrazone Formation start->hydrazone Acidic Catalyst (e.g., Acetic Acid) cyclization Intramolecular Cyclization hydrazone->cyclization dehydration Dehydration cyclization->dehydration product Substituted Pyrazole dehydration->product

Caption: Knorr pyrazole synthesis from this compound.

Objective: To synthesize 3-isopropyl-5-methyl-1H-pyrazole.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a slight excess of hydrazine hydrate and a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude pyrazole, which can be further purified by crystallization or chromatography.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that allows for the construction of dihydropyridine rings, which can be subsequently oxidized to pyridines.[8][9][10] In a modified Hantzsch synthesis, a β-ketoaldehyde can react with a β-ketoester and an ammonia source to generate unsymmetrically substituted pyridines.

G start This compound + Ethyl Acetoacetate + Ammonia condensation1 Knoevenagel Condensation start->condensation1 condensation2 Enamine Formation start->condensation2 michael Michael Addition condensation1->michael condensation2->michael cyclization Cyclization and Dehydration michael->cyclization dihydropyridine Dihydropyridine Intermediate cyclization->dihydropyridine oxidation Oxidation dihydropyridine->oxidation product Substituted Pyridine oxidation->product

Caption: Hantzsch-type synthesis of a substituted pyridine.

Objective: To synthesize a substituted pyridine derivative.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound, ethyl acetoacetate, and ammonium acetate in ethanol.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction for the formation of the dihydropyridine intermediate by TLC.

  • Upon completion of the initial condensation, an oxidizing agent (e.g., ceric ammonium nitrate or bubbling air through the reaction mixture with a copper catalyst) can be added to facilitate aromatization to the pyridine.

  • After oxidation, cool the reaction, remove the solvent, and perform an aqueous workup.

  • Purify the resulting pyridine derivative by column chromatography.

Conclusion: A Call for Exploration

This compound stands as a promising, yet underutilized, building block in the synthetic chemist's toolbox. Its bifunctional nature, coupled with the potential for diverse cyclization reactions, opens the door to a vast chemical space of novel heterocyclic compounds. The proposed synthetic and application protocols in this guide serve as a foundational framework for researchers to begin exploring the full potential of this versatile molecule. As the demand for new pharmaceuticals and functional materials continues to grow, the innovative application of such fundamental building blocks will undoubtedly play a pivotal role in the future of chemical synthesis.

References

Atmospheric formation of 4-Methyl-3-oxopentanal from biogenic VOCs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Atmospheric Formation of 4-Methyl-3-oxopentanal from Biogenic Volatile Organic Compounds

Abstract

Biogenic Volatile Organic Compounds (BVOCs) are substantial contributors to atmospheric chemistry, influencing oxidant cycles and the formation of secondary organic aerosols (SOA).[1][2][3] This guide provides a detailed examination of the atmospheric formation pathways of this compound, a second-generation oxidation product derived from the degradation of prevalent BVOCs. We will explore the pivotal roles of primary precursors, such as isoprene and other terpenes, and the dominant atmospheric oxidants—hydroxyl radicals (OH), ozone (O₃), and nitrate radicals (NO₃). This document synthesizes current mechanistic understanding with field-proven experimental insights, offering researchers and atmospheric chemists a comprehensive resource on the transformation of natural emissions into complex oxygenated organic molecules.

Introduction: The Atmospheric Journey of Biogenic Emissions

The terrestrial biosphere is the largest source of non-methane volatile organic compounds, emitting an estimated 10⁴-10⁵ distinct species into the atmosphere. These BVOCs, primarily isoprene and terpenes, are highly reactive and play a central role in tropospheric chemistry.[2] Their oxidation in the presence of sunlight and other atmospheric constituents initiates complex reaction cascades that produce ozone and a myriad of oxygenated volatile organic compounds (OVOCs), which can subsequently partition into the aerosol phase, contributing to SOA formation.[4][5]

This compound (C₆H₁₀O₂), a bifunctional carbonyl compound, is one such OVOC.[6][7] Its formation is not a direct result of primary oxidation but rather a subsequent step in the atmospheric degradation of first-generation products. Understanding its formation provides critical insight into the multi-generational chemistry that governs the evolution of organic carbon in the atmosphere and its ultimate impact on air quality and climate.

Primary Precursors and Key Oxidants

The journey to this compound begins with the emission of highly reactive BVOCs from vegetation. The specific structure of the precursor molecule is paramount in determining the ultimate oxidation products.

Precursor Compounds
  • Isoprene (2-methyl-1,3-butadiene): As the most abundant non-methane hydrocarbon emitted globally, isoprene is a dominant precursor to a vast array of atmospheric OVOCs.[8][9] Its C5 branched structure is a key starting point for forming compounds like this compound.

  • Terpenes (e.g., Geraniol, Ocimene): Other terpenes, while less abundant than isoprene, are also significant precursors. Research has identified the structurally similar compound, 4-oxopentanal, as a major product from the ozonolysis of geraniol.[6] Similarly, the oxidation of (E)-β-ocimene has been shown to produce related C6 aldehydes like 4-methyl-pent-3-enal.[5]

Atmospheric Oxidants

The transformation of these precursors is driven by a suite of powerful atmospheric oxidants.[2][10]

  • Hydroxyl Radical (OH): The primary daytime oxidant, OH radicals are highly reactive and initiate the degradation of the vast majority of VOCs.[10][9]

  • Ozone (O₃): A key atmospheric constituent, ozone can react with compounds containing carbon-carbon double bonds through a process called ozonolysis, which is significant during both day and night.[11]

  • Nitrate Radical (NO₃): The dominant nighttime oxidant in many environments, the nitrate radical initiates oxidation cascades that differ significantly from daytime OH chemistry.[12]

Core Formation Mechanisms: A Tale of Two NOx Regimes

The atmospheric oxidation of isoprene and related BVOCs is profoundly influenced by the concentration of nitrogen oxides (NOx = NO + NO₂).[8][9] NOx levels dictate the fate of key intermediates, leading to vastly different product distributions.

OH-Initiated Oxidation of Isoprene

The reaction begins with the addition of an OH radical to one of the C=C double bonds in isoprene, a process that is thermodynamically favorable.[13][14] This is immediately followed by the addition of molecular oxygen (O₂) to form a suite of isomeric isoprene hydroxy peroxy radicals (ISOPO₂).[9][13][15] The subsequent fate of these ISOPO₂ radicals is the critical branching point in isoprene chemistry.

  • High-NOx Pathway (>100 pptv NOx): Under conditions typical of polluted or urban-influenced environments, ISOPO₂ radicals primarily react with nitric oxide (NO).[8] This reaction regenerates OH and produces an alkoxy radical (RO), which rapidly decomposes or isomerizes to yield stable, first-generation products such as methyl vinyl ketone (MVK) and methacrolein (MACR) , along with formaldehyde.[9][13] This pathway is a significant source of tropospheric ozone.[6][15] A minor channel of the RO₂ + NO reaction also leads to the formation of organic nitrates.[8][12]

  • Low-NOx Pathway (<100 pptv NOx): In pristine, remote, or densely forested regions, ISOPO₂ radicals are more likely to react with the hydroperoxy radical (HO₂) or undergo intramolecular hydrogen shift (H-shift) isomerizations.[8][15][16] The reaction with HO₂ primarily forms isoprene hydroperoxides (ISOPOOH), while isomerization can lead to the formation of hydroperoxy aldehydes (HPALDs).[15][17] Subsequent oxidation of ISOPOOH can produce isoprene epoxides (IEPOX), which are key precursors to secondary organic aerosol.[15]

Ozonolysis of Isoprene

Ozone attacks the double bonds of isoprene to form an unstable primary ozonide, which rapidly decomposes into a carbonyl compound (like MVK or MACR) and a highly reactive Criegee intermediate.[11][18] These Criegee intermediates can be stabilized or decompose, with some pathways leading to the formation of OH radicals, further fueling oxidative chemistry.[18][19]

Plausible Pathway to this compound

This compound (CC(C)C(=O)CC=O) is a C6 compound, indicating its formation involves the oxidation of a C5 precursor like isoprene followed by reactions that add a carbon-containing fragment, or it arises from the fragmentation of a larger terpene. A highly plausible route involves the oxidation of the primary C5 products of isoprene oxidation, specifically MVK.

The formation likely proceeds via the oxidation of MVK (methyl vinyl ketone), a major product of the high-NOx isoprene oxidation pathway. Subsequent OH-initiated oxidation of MVK can lead to multifunctional products. While the exact, quantified mechanism is a subject of ongoing research, a generalized pathway can be proposed based on established atmospheric chemistry principles, leading to the formation of the target C6 dicarbonyl.

PathwayKey ReactantsKey IntermediatesDominant ConditionsKey Products
High-NOx Oxidation Isoprene, OH, O₂, NOIsoprene Hydroxy Peroxy Radicals (ISOPO₂), Alkoxy Radicals (RO)Daytime, Polluted EnvironmentsMVK, MACR, Formaldehyde, O₃
Low-NOx Oxidation Isoprene, OH, O₂, HO₂ISOPO₂, Isoprene Hydroperoxides (ISOPOOH)Daytime, Pristine EnvironmentsISOPOOH, IEPOX, HPALDs
Ozonolysis Isoprene, O₃Primary Ozonide, Criegee IntermediatesDay & NightMVK, MACR, Formaldehyde, OH

Experimental Methodologies for Studying Atmospheric Transformations

Validating the proposed chemical mechanisms requires sophisticated laboratory experiments that simulate atmospheric conditions, coupled with highly sensitive analytical techniques to identify and quantify trace-level products.

Environmental Simulation Chambers

Atmospheric chemistry is frequently studied in environmental chambers (or "smog chambers"), which are large, inert reactors designed to simulate the atmosphere under controlled conditions.[20][21][22]

  • Chamber Cleaning & Blank Run: The chamber (often made of FEP Teflon film) is flushed with purified air for an extended period (>24 hours) to minimize background contaminants. A "blank" irradiation is performed with only purified air and an oxidant source to ensure no interfering products are generated from the chamber itself.[22]

  • Humidification: Purified water is vaporized into the chamber to achieve a desired relative humidity, as water vapor can influence certain reaction pathways.[18]

  • Precursor Injection: A known quantity of the liquid BVOC precursor (e.g., isoprene) is injected into a heated glass manifold and carried into the chamber by a stream of pure nitrogen or air. The initial concentration is typically in the parts-per-billion (ppb) range.

  • NOx Injection: If studying high-NOx conditions, a calibrated mixture of NO in nitrogen is injected to reach the target concentration.

  • Oxidant Precursor Injection: For OH-initiated chemistry, an OH precursor such as hydrogen peroxide (H₂O₂) or methyl nitrite (CH₃ONO) is added. OH radicals are then generated via photolysis upon irradiation.[13][22]

  • Irradiation & Monitoring: A bank of UV lights simulating the solar spectrum is turned on to initiate photochemistry. A suite of analytical instruments continuously monitors the concentrations of reactants, intermediates, and products over several hours.

  • Data Analysis: The decay of the parent BVOC and the formation curves of products are analyzed using kinetic models to determine reaction rate constants and product yields.

Analytical Techniques for Product Identification

Detecting multifunctional carbonyls like this compound in a complex mixture of oxidation products requires highly selective and sensitive analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for separating and identifying volatile compounds.[23][24] However, the polarity and thermal lability of some OVOCs can make direct analysis challenging. Derivatization is often employed to create more stable, volatile derivatives.[25]

  • Sample Collection: A stream of air from the environmental chamber is drawn through a sorbent tube (e.g., Tenax®) or a cartridge coated with a derivatizing agent. For carbonyls, 2,4-dinitrophenylhydrazine (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are commonly used.[25][26]

  • Elution/Thermal Desorption: The trapped compounds are either solvent-eluted from the cartridge or thermally desorbed directly into the GC inlet.

  • Gas Chromatographic Separation: The sample is injected onto a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up, separating the compounds based on their boiling points and affinity for the column's stationary phase.[25]

  • Mass Spectrometric Detection: As compounds elute from the GC column, they enter the mass spectrometer. They are typically ionized by electron ionization (EI), which fragments the molecules into a predictable pattern. This mass spectrum serves as a "fingerprint" for identification by comparison to spectral libraries.

  • Quantification: Quantification is achieved by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from authentic standards of this compound that have undergone the same derivatization and analysis process.[23]

Visualizations of Pathways and Protocols

To better illustrate the complex relationships and workflows, the following diagrams are provided.

BVOC_Oxidation_Pathways cluster_source Biogenic Sources cluster_oxidants Atmospheric Oxidants cluster_intermediates Key Intermediates cluster_products Oxidation Products BVOCs Biogenic VOCs (Isoprene, Terpenes) Peroxy_Radicals Peroxy Radicals (RO₂) BVOCs->Peroxy_Radicals + OH/O₂ Criegee Criegee Intermediates BVOCs->Criegee + O₃ OH OH (Day) O3 O₃ (Day/Night) NO3 NO₃ (Night) Alkoxy_Radicals Alkoxy Radicals (RO) Peroxy_Radicals->Alkoxy_Radicals + NO (High NOx) Gen1_Products 1st Gen Products (MVK, MACR) Peroxy_Radicals->Gen1_Products + HO₂ (Low NOx) Alkoxy_Radicals->Gen1_Products Criegee->Gen1_Products Target_Product This compound Gen1_Products->Target_Product Further Oxidation SOA Secondary Organic Aerosol (SOA) Target_Product->SOA Partitioning

Caption: High-level overview of BVOC atmospheric oxidation pathways.

Chamber_Experiment_Workflow start Start: Clean Chamber blank Run Blank Irradiation (Air + Oxidant Source) start->blank inject_bvoc Inject BVOC Precursor (e.g., Isoprene) blank->inject_bvoc inject_nox Inject NOx (for High-NOx scenario) inject_bvoc->inject_nox inject_oxidant Inject OH Precursor (e.g., H₂O₂) inject_nox->inject_oxidant irradiate Initiate Photochemistry (Turn on UV Lights) inject_oxidant->irradiate monitor Monitor Reactants & Products (GC-MS, CIMS, etc.) irradiate->monitor Continuous Sampling analyze Kinetic Modeling & Yield Calculation monitor->analyze end_run End Experiment analyze->end_run

Caption: Step-by-step workflow for an environmental chamber experiment.

Analytical_Validation_Logic sample Collect Atmospheric Sample (e.g., Chamber Air) derivatize Derivatize Carbonyls (e.g., with PFBHA) sample->derivatize gc_ms Analyze via GC-MS derivatize->gc_ms identify Identify Peak via Mass Spectrum & Retention Time gc_ms->identify quantify Quantify using Calibrated Standard Curve identify->quantify validate Validate Data (Check Blanks, Recovery) quantify->validate

Caption: Logical flow for the analytical detection and validation process.

Conclusion

The formation of this compound is a clear example of the complex, multi-generational chemistry that biogenic volatile organic compounds undergo in the atmosphere. Its genesis is intricately linked to the primary emissions of isoprene and terpenes and is critically governed by ambient conditions, particularly the concentration of nitrogen oxides. By combining controlled laboratory studies in environmental chambers with advanced analytical techniques like GC-MS, researchers can unravel these complex reaction networks. This knowledge is essential for developing accurate atmospheric models, predicting the formation of ozone and secondary organic aerosols, and ultimately understanding the profound impact of the natural world on air quality and climate.

References

Role of 4-Methyl-3-oxopentanal in atmospheric chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Role of 4-Methyl-3-oxopentanal in Atmospheric Chemistry

Abstract

This compound, a bifunctional carbonyl compound, is an emerging molecule of interest in atmospheric science. As a second-generation oxidation product of various biogenic volatile organic compounds (BVOCs), its unique structure dictates a complex and significant role in tropospheric chemistry. This technical guide provides a comprehensive analysis of this compound, synthesizing current knowledge on its atmospheric sources, degradation pathways, and pivotal role in the formation of secondary organic aerosol (SOA) and light-absorbing brown carbon (BrC). Drawing parallels with its close structural analog, 4-oxopentanal, this paper elucidates key reaction mechanisms, presents quantitative kinetic data, and details experimental protocols for its study. This document is intended for atmospheric chemists, researchers, and environmental scientists seeking a deeper understanding of the atmospheric lifecycle of dicarbonyls and their impact on air quality and climate.

Introduction: The Significance of a Bifunctional Carbonyl

The Earth's atmosphere is a complex chemical reactor where volatile organic compounds (VOCs) of both natural and anthropogenic origin undergo oxidation, leading to the formation of a vast array of secondary pollutants. Among these are dicarbonyl compounds, which are recognized as critical intermediates in atmospheric chemical cycles.[1][2] this compound belongs to this class of molecules, possessing both an aldehyde and a ketone functional group.

Its systematic IUPAC name, this compound, precisely describes its molecular architecture: a five-carbon "pentan-" chain with an aldehyde ("-al") at position 1, a ketone ("3-oxo-") at position 3, and a methyl group ("4-methyl-") at position 4.[3][4] This β-dicarbonyl arrangement is central to its chemical behavior, allowing for differential reactivity at the two carbonyl sites and the potential for intramolecular interactions.[3] Like other β-dicarbonyls, it can exist as a mixture of keto and enol tautomers, further influencing its reactivity.[3]

While specific research on this compound is limited, significant insights can be drawn from its well-studied, non-methylated analog, 4-oxopentanal.[3][5] This guide will leverage data from related compounds to build a comprehensive picture of the atmospheric journey of this compound, from its formation via the oxidation of biogenic emissions to its ultimate fate as a contributor to atmospheric aerosol mass.

Atmospheric Sources and Formation Mechanisms

This compound is not directly emitted into the atmosphere in significant quantities. Instead, it is formed in situ through the chemical transformation of precursor VOCs, primarily from biogenic sources.

Ozonolysis of Terpenes

The primary formation route for this compound is the gas-phase ozonolysis of specific terpenes, which are unsaturated hydrocarbons emitted in large quantities by vegetation.[3][6] Terpenes such as geraniol and terpinolene have been identified as precursors.[3] The reaction mechanism involves the addition of ozone (O₃) across a carbon-carbon double bond to form a highly unstable primary ozonide (a molozonide). This intermediate rapidly decomposes into a carbonyl compound and a Criegee intermediate. Subsequent reactions and rearrangements of these intermediates lead to the formation of smaller, functionalized products, including this compound.[3]

The ozonolysis of squalene, a triterpene found in human skin lipids, represents a notable source of dicarbonyls in indoor environments, highlighting the importance of human occupancy in influencing indoor air chemistry.[3]

Caption: Generalized pathway for the formation of this compound from BVOC ozonolysis.

Oxidation by Hydroxyl Radicals (•OH)

Hydroxyl radicals (•OH) are the primary daytime oxidant in the troposphere. The reaction of •OH with certain terpenes and their larger oxidation products can also yield this compound.[3] This process typically involves the addition of the hydroxyl radical to a double bond, followed by a reaction with molecular oxygen (O₂) and subsequent fragmentation of the resulting peroxy radical.[3] For instance, the OH-initiated oxidation of 5-hydroxy-2-pentanone is a known source of the analogous 4-oxopentanal.[7]

Atmospheric Degradation Pathways and Lifetime

Once formed, this compound is subject to further chemical processing in the atmosphere. Its atmospheric lifetime is determined by the rates of its primary degradation pathways: reaction with OH radicals and photolysis.

Gas-Phase Oxidation by Hydroxyl Radicals

The reaction with •OH is a major atmospheric sink for this compound. The radical can abstract a hydrogen atom, most likely from the labile aldehyde group, initiating a chain of reactions that break down the molecule.

While the rate constant for this compound has not been directly measured, experimental studies on 4-oxopentanal provide a valuable proxy. The measured rate constant for the OH + 4-oxopentanal reaction is (1.2 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹.[7] Using a typical 12-hour average daytime OH radical concentration of 2 × 10⁶ molecules cm⁻³, the atmospheric lifetime of 4-oxopentanal with respect to this reaction is calculated to be approximately 11.5 hours. It is expected that this compound has a similarly short lifetime, indicating it is a transient but reactive species in the atmosphere.

CompoundOxidantRate Constant (cm³ molecule⁻¹ s⁻¹)Atmospheric LifetimeReference
4-Oxopentanal•OH(1.2 ± 0.5) × 10⁻¹¹~11.5 hours[7]
2-Cyclopenten-1-one•OH1.2 × 10⁻¹¹~11.5 hours[8]
3-Methoxy-3-methyl-1-butanol•OH1.64 × 10⁻¹¹~8.5 hours[9]

Table 1: Reaction rate constants and estimated atmospheric lifetimes for 4-oxopentanal and related compounds. Lifetime is calculated assuming [OH] = 2 × 10⁶ molecules cm⁻³.

Caption: Simplified mechanism for the OH radical-initiated oxidation of this compound.

Photolysis

The presence of two carbonyl groups suggests that this compound may be susceptible to photolysis, the process of being broken down by sunlight. Unsaturated 1,4-dicarbonyls are known to photolyze rapidly in the atmosphere.[10] This process can cleave the carbon backbone, generating smaller, highly reactive radical species that can further participate in atmospheric chemistry, potentially influencing ozone formation.[10][11]

Role in Secondary Organic Aerosol (SOA) and Brown Carbon (BrC) Formation

Perhaps the most significant role of this compound in the atmosphere is its contribution to the formation and chemical evolution of secondary organic aerosol (SOA). SOA is formed when low-volatility products of VOC oxidation condense to form new particles or add mass to existing ones.[12][13] Dicarbonyls are key precursors in this process due to their reactivity and relatively low vapor pressure.[1]

Gas-to-Particle Partitioning and Aqueous-Phase Chemistry

Due to its functional groups, this compound can partition from the gas phase into the aqueous phase of atmospheric aerosols and cloud droplets.[1] Once in the condensed phase, it can undergo a series of reactions that are not possible in the gas phase. These include hydration, where water adds across the carbonyl bonds, and the formation of larger molecules (oligomers) through processes like aldol condensation.[1] These reactions effectively lower the compound's volatility, trapping it in the particle phase and contributing to SOA mass.

Brown Carbon Formation via Reactions with Ammonia

A critical transformation for dicarbonyls in aerosols is their reaction with reduced nitrogen compounds like ammonia (NH₃) or ammonium salts ((NH₄)₂SO₄), which are common atmospheric constituents.[2][14] This aqueous-phase reaction is a major pathway for the formation of brown carbon (BrC) , a class of light-absorbing organic aerosol that can impact the Earth's radiative balance.[3][15]

For the analogous 4-oxopentanal, studies have shown that it reacts with ammonium sulfate to form nitrogen-containing heterocyclic compounds, such as 2-methylpyrrole.[16] While 2-methylpyrrole itself does not absorb visible light, it acts as an intermediate that can further react with other carbonyls, including 4-oxopentanal, to form larger, conjugated oligomers.[16] These larger molecules possess the ability to absorb visible light, imparting the characteristic brown color to the aerosol. This process is greatly accelerated by the dehydration of the aerosol particle, suggesting that it is particularly important in environments with fluctuating relative humidity.[16]

Caption: Aqueous phase reaction pathway leading to Brown Carbon (BrC) formation.

Experimental Protocols

Studying the atmospheric chemistry of compounds like this compound requires specialized laboratory setups that can simulate atmospheric conditions.

Protocol 1: SOA Formation in an Environmental Chamber

This protocol outlines a generalized workflow for studying SOA formation from the oxidation of a precursor VOC in an environmental (smog) chamber.

  • Chamber Preparation: The chamber (e.g., a large Teflon bag) is flushed with purified air until particle and VOC concentrations are at background levels.

  • Seed Aerosol Injection: Introduce neutral or acidic seed aerosols (e.g., ammonium sulfate) to provide a surface for condensation. Their size distribution is monitored using a Scanning Mobility Particle Sizer (SMPS).

  • Precursor Injection: Inject a known concentration of the precursor VOC (e.g., geraniol) and allow it to mix thoroughly.

  • Initiating Oxidation: Introduce an oxidant to begin the reaction. This can be done by injecting O₃ for ozonolysis studies or by photolyzing a precursor (e.g., H₂O₂, HONO) with UV lights to generate OH radicals.

  • Monitoring and Sampling: Continuously monitor key parameters:

    • Physical Properties: Particle size distribution and number concentration (SMPS).

    • Chemical Composition: Real-time analysis of gas-phase precursors (e.g., PTR-MS) and particle-phase composition (Aerosol Mass Spectrometer, AMS).

    • Offline Analysis: Collect filter samples of the generated SOA for detailed chemical characterization (e.g., GC-MS, LC-MS) to identify products like this compound.

  • Data Analysis: Calculate the SOA mass yield, defined as the mass of aerosol produced per mass of precursor VOC reacted, after correcting for particle wall losses. Analyze chemical data to elucidate reaction mechanisms.

Protocol 2: Aqueous-Phase Brown Carbon Formation

This protocol describes a bulk aqueous-phase experiment to simulate BrC formation.[15]

  • Solution Preparation: Prepare an aqueous solution containing a known concentration of this compound and ammonium sulfate in a sealed vial. Prepare a control solution without ammonium sulfate.

  • Incubation: Store the vials in the dark at a constant temperature to simulate aging in an aerosol particle.

  • Time-Series Analysis: At regular intervals, take aliquots from the solutions for analysis.

    • UV-Vis Spectroscopy: Measure the absorbance spectrum of the solution to monitor the growth of light-absorbing chromophores over time.

    • LC-MS/GC-MS Analysis: Separate and identify the reaction products, including intermediates like methyl-pyrroles and larger oligomers.

  • Evaporation Study (Optional): To test the effect of dehydration, allow a portion of the solution to slowly evaporate and observe the rate of color change and the final product composition.[16]

Summary and Knowledge Gaps

This compound is a reactive dicarbonyl formed in the atmosphere from the oxidation of biogenic terpenes. Its atmospheric lifecycle is characterized by:

  • Formation: Primarily via ozonolysis of BVOCs.

  • Degradation: A short atmospheric lifetime due to rapid reaction with OH radicals and likely photolysis.

  • Aerosol Contribution: A significant role in the formation of secondary organic aerosol and brown carbon through aqueous-phase reactions with atmospheric ammonia/ammonium salts.

Despite its potential importance, significant knowledge gaps remain.[3] The atmospheric chemistry of 4-oxopentanal is an active area of investigation, but the specific role and reaction kinetics of its methylated analog, this compound, remain largely unexplored.[3] Future research should focus on:

  • Direct Kinetic Studies: Measuring the reaction rate constants of this compound with key atmospheric oxidants (•OH, O₃, NO₃).

  • Product Studies: Identifying and quantifying the products of its gas-phase oxidation and aqueous-phase reactions to develop more accurate chemical mechanisms.

  • Ambient Measurements: Developing analytical methods to detect and quantify this compound in ambient air and aerosol samples to confirm its atmospheric relevance.

Addressing these gaps will improve the accuracy of atmospheric models and enhance our understanding of the links between biogenic emissions, air quality, and climate.

References

Methodological & Application

Application Note: Synthesis of 4-Methyl-3-oxopentanal via Crossed Aldol Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-3-oxopentanal is a bifunctional carbonyl compound possessing both an aldehyde and a ketone functional group. This structural feature makes it a valuable intermediate in organic synthesis, with potential applications in the fragrance industry and as a building block for more complex molecules.[1] The synthesis of this compound can be efficiently achieved through a crossed aldol condensation reaction between propanal and acetone. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of this compound, grounded in the principles of the aldol condensation reaction.

Reaction Principle: The Crossed Aldol Condensation

The aldol condensation is a powerful carbon-carbon bond-forming reaction in organic chemistry.[2][3] It typically involves the reaction of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated carbonyl compound.[2][3] When the two carbonyl reactants are different, the reaction is termed a "crossed" or "mixed" aldol condensation.

The synthesis of this compound is a base-catalyzed crossed aldol condensation. In this reaction, the enolate of acetone acts as the nucleophile, attacking the electrophilic carbonyl carbon of propanal. Subsequent dehydration of the aldol addition product is often spontaneous or can be promoted by heat to yield the final α,β-unsaturated product.

Controlling the selectivity in a crossed aldol condensation is crucial to minimize the formation of undesired side products from self-condensation of the reactants. In this specific synthesis, the higher reactivity of the aldehyde (propanal) as an electrophile compared to the ketone (acetone) helps to favor the desired crossed product.[4] Furthermore, by slowly adding the aldehyde to a mixture of the ketone and the base, the concentration of the enolizable aldehyde is kept low, thus minimizing its self-condensation.

Reaction Mechanism

The base-catalyzed aldol condensation proceeds through the following key steps:

  • Enolate Formation: A base, such as sodium hydroxide, abstracts an acidic α-hydrogen from acetone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of propanal, forming a tetrahedral intermediate.

  • Protonation: The intermediate is protonated by a water molecule (formed in the first step) to yield the β-hydroxy carbonyl compound (aldol addition product).

  • Dehydration: Under the reaction conditions, the aldol addition product readily undergoes dehydration (loss of a water molecule) to form the more stable, conjugated α,β-unsaturated product, this compound.

Aldol_Condensation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation cluster_2 Step 4: Dehydration Acetone CH₃COCH₃ Enolate [CH₂COCH₃]⁻ (Enolate) Acetone->Enolate + OH⁻ Base OH⁻ Water H₂O Enolate->Water Enolate_2 [CH₂COCH₃]⁻ Propanal CH₃CH₂CHO Intermediate CH₃CH₂CH(O⁻)CH₂COCH₃ Aldol_Adduct CH₃CH₂CH(OH)CH₂COCH₃ (Aldol Addition Product) Intermediate->Aldol_Adduct + H₂O Aldol_Adduct_2 CH₃CH₂CH(OH)CH₂COCH₃ Enolate_2->Intermediate + Propanal Product CH₃CH=C(CH₃)CHO (this compound) Aldol_Adduct_2->Product - H₂O Water_2 H₂O Product->Water_2

Figure 1: Mechanism of the base-catalyzed crossed aldol condensation for the synthesis of this compound.

Experimental Protocol

This protocol details a representative method for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
PropanalC₃H₆O58.085.8 g (7.2 mL)0.1
AcetoneC₃H₆O58.0811.6 g (14.7 mL)0.2
Sodium HydroxideNaOH40.002.0 g0.05
Water (deionized)H₂O18.0250 mL-
Diethyl ether(C₂H₅)₂O74.12100 mL-
Saturated NaCl solutionNaCl(aq)-50 mL-
Anhydrous MgSO₄MgSO₄120.375 g-
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

Experimental_Workflow A 1. Setup: - Assemble a three-necked flask with a stirrer, dropping funnel, and condenser. - Charge with acetone and NaOH solution. B 2. Reactant Addition: - Slowly add propanal from the dropping funnel over 30 minutes with vigorous stirring. - Maintain temperature at 20-25°C. A->B C 3. Reaction: - Stir the mixture at room temperature for 2 hours. - Monitor reaction progress by TLC. B->C D 4. Workup: - Pour the reaction mixture into water. - Neutralize with dilute HCl. C->D E 5. Extraction: - Extract the aqueous layer with diethyl ether (3x). D->E F 6. Washing & Drying: - Combine organic layers. - Wash with saturated NaCl solution. - Dry over anhydrous MgSO₄. E->F G 7. Purification: - Filter and concentrate the organic phase under reduced pressure. - Purify the crude product by fractional distillation. F->G H 8. Characterization: - Obtain ¹H NMR, ¹³C NMR, IR, and MS spectra of the purified product. G->H

Figure 2: Experimental workflow for the synthesis of this compound.

1. Reaction Setup: a. In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser, dissolve 2.0 g of sodium hydroxide in 20 mL of water. b. To this solution, add 11.6 g (14.7 mL) of acetone and cool the mixture to room temperature.

2. Reactant Addition: a. Place 5.8 g (7.2 mL) of propanal in the dropping funnel. b. With vigorous stirring, add the propanal dropwise to the acetone-NaOH mixture over a period of 30 minutes. Maintain the reaction temperature between 20-25°C, using a water bath if necessary to control any exotherm.

3. Reaction: a. After the addition is complete, continue to stir the mixture at room temperature for 2 hours. b. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).

4. Workup: a. Pour the reaction mixture into 100 mL of cold water in a beaker. b. Carefully neutralize the mixture to pH 7 with dilute hydrochloric acid.

5. Extraction: a. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

6. Washing and Drying: a. Combine the organic extracts and wash with 50 mL of saturated sodium chloride solution. b. Dry the organic layer over anhydrous magnesium sulfate.

7. Purification: a. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. b. The crude product can be purified by fractional distillation under reduced pressure.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

PropertyValue
IUPAC Name This compound[5]
CAS Number 25044-03-5[5][6]
Molecular Formula C₆H₁₀O₂[5][6]
Molecular Weight 114.14 g/mol [5]

¹H NMR Spectroscopy (Predicted): [7]

  • ~9.8 ppm (t): Aldehydic proton (-CHO).

  • ~2.9 ppm (septet): Methine proton of the isopropyl group (-CH(CH₃)₂).

  • ~2.8 ppm (d): Methylene protons adjacent to the aldehyde (-CH₂CHO).

  • ~1.1 ppm (d): Methyl protons of the isopropyl group (-CH(CH₃)₂).

¹³C NMR Spectroscopy (Predicted): [7]

  • ~210 ppm: Ketone carbonyl carbon (C=O).

  • ~202 ppm: Aldehyde carbonyl carbon (CHO).

  • ~45 ppm: Methylene carbon (-CH₂-).

  • ~41 ppm: Methine carbon of the isopropyl group (-CH(CH₃)₂).

  • ~18 ppm: Methyl carbons of the isopropyl group (-CH(CH₃)₂).

Infrared (IR) Spectroscopy (Predicted): [7]

  • ~1720-1740 cm⁻¹: Strong C=O stretching vibration of the aldehyde.

  • ~1705-1725 cm⁻¹: Strong C=O stretching vibration of the ketone.

  • ~2720 cm⁻¹ and ~2820 cm⁻¹: C-H stretching vibrations of the aldehyde.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 114.

Safety Precautions

  • Propanal: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye damage and skin irritation. May cause respiratory irritation.[8][9]

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[10]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound via a crossed aldol condensation. By following the outlined protocol and adhering to the safety precautions, researchers can reliably synthesize and characterize this versatile bifunctional carbonyl compound for its various applications in organic synthesis. The principles and techniques described herein are fundamental to the field and can be adapted for the synthesis of other α,β-unsaturated carbonyl compounds.

References

Synthesis of 4-Methyl-3-oxopentanal: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 4-Methyl-3-oxopentanal, a valuable bifunctional carbonyl compound. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers an in-depth look at the synthetic methodology, including the underlying chemical principles, step-by-step procedures, safety precautions, and methods for purification and characterization.

Introduction

This compound, with the systematic IUPAC name this compound, is a β-dicarbonyl compound featuring both an aldehyde and a ketone functional group.[1] Its molecular formula is C₆H₁₀O₂ and its CAS number is 25044-03-5.[1][2][3] This unique structural arrangement makes it a versatile building block in organic synthesis. The presence of two carbonyl groups with different reactivities allows for selective chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. Like other β-dicarbonyl compounds, this compound can exist as a mixture of keto and enol tautomers, a property that influences its reactivity.[1]

This guide will focus on a practical and accessible method for the laboratory-scale synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource(s)
IUPAC NameThis compound[1][4]
CAS Number25044-03-5[1][2][3]
Molecular FormulaC₆H₁₀O₂[1][2][4]
Molecular Weight114.14 g/mol [1][4]
Boiling Point54 °C at 20 Torr
Predicted pKa5.84 ± 0.23[1][2]

Synthesis Methodology: Formylation of 3-Methyl-2-butanone

The described method for the synthesis of this compound is based on the formylation of 3-Methyl-2-butanone using triethyl orthoformate as the formylating agent. This reaction is typically catalyzed by a Lewis acid.

Reaction Principle

The reaction proceeds through the formation of an enol or enolate intermediate from 3-Methyl-2-butanone, which then acts as a nucleophile. Triethyl orthoformate, in the presence of a Lewis acid catalyst, serves as an electrophilic source of a formyl group equivalent. The subsequent reaction and hydrolysis of the intermediate yield the desired β-keto aldehyde, this compound.

Reaction_Mechanism 3-Methyl-2-butanone 3-Methyl-2-butanone Enolate Intermediate Enolate Intermediate 3-Methyl-2-butanone->Enolate Intermediate + Base or Lewis Acid Intermediate Adduct Intermediate Adduct Enolate Intermediate->Intermediate Adduct Nucleophilic Attack Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Intermediate Adduct + Lewis Acid Lewis Acid Lewis Acid Lewis Acid->3-Methyl-2-butanone Lewis Acid->Triethyl Orthoformate This compound This compound Intermediate Adduct->this compound Hydrolysis Hydrolysis Hydrolysis

Caption: Proposed reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantityMoles
3-Methyl-2-butanoneC₅H₁₀O86.1310.0 g0.116
Triethyl orthoformateC₇H₁₆O₃148.2020.7 g (23.2 mL)0.140
Boron trifluoride diethyl etherate (BF₃·OEt₂)(C₂H₅)₂O·BF₃141.931.65 g (1.4 mL)0.0116
Diethyl ether (anhydrous)(C₂H₅)₂O74.12100 mL-
Saturated sodium bicarbonate solutionNaHCO₃(aq)-50 mL-
Brine (Saturated NaCl solution)NaCl(aq)-50 mL-
Anhydrous magnesium sulfateMgSO₄120.37As needed-
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure

Reaction Setup

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of inert gas (e.g., nitrogen or argon) to prevent moisture from entering the reaction.

  • Initial Setup: Equip the 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • Charging the Flask: To the flask, add 3-Methyl-2-butanone (10.0 g, 0.116 mol) and anhydrous diethyl ether (50 mL).

  • Cooling: Cool the flask to 0 °C using an ice bath.

Reaction

  • Addition of Catalyst: Slowly add boron trifluoride diethyl etherate (1.65 g, 0.0116 mol) to the stirred solution in the flask.

  • Addition of Formylating Agent: Add triethyl orthoformate (20.7 g, 0.140 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up and Purification

  • Quenching the Reaction: After the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL) to the flask while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation.[5] Collect the fraction boiling at approximately 54 °C at 20 Torr to obtain pure this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Dry Glassware Dry Glassware Assemble Apparatus Assemble Apparatus Dry Glassware->Assemble Apparatus Charge Reactants Charge 3-Methyl-2-butanone and Diethyl Ether Assemble Apparatus->Charge Reactants Cool to 0°C Cool to 0°C Charge Reactants->Cool to 0°C Add Catalyst Add BF₃·OEt₂ Cool to 0°C->Add Catalyst Add Reagent Add Triethyl Orthoformate (dropwise) Add Catalyst->Add Reagent Stir at RT Stir at Room Temperature (12-18 h) Add Reagent->Stir at RT Monitor Reaction Monitor by TLC/GC-MS Stir at RT->Monitor Reaction Quench Quench with NaHCO₃(aq) Monitor Reaction->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill

References

Application Note: Comprehensive 1H and 13C NMR Characterization of 4-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the structural characterization of 4-methyl-3-oxopentanal using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As a bifunctional β-dicarbonyl compound, this compound presents a unique spectroscopic challenge due to the presence of both aldehyde and ketone functionalities and its existence in a keto-enol tautomeric equilibrium. This guide offers a foundational framework for sample preparation, data acquisition, and in-depth spectral interpretation, aimed at researchers, scientists, and professionals in drug development and chemical synthesis. The causality behind experimental choices is explained, and protocols are designed to be self-validating. While experimental spectra for this specific compound are not publicly available, this note is built upon established principles of NMR spectroscopy and predicted data, supported by spectral analysis of structurally related compounds.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₆H₁₀O₂, is a fascinating molecule for spectroscopic analysis due to its bifunctional nature.[1][2][3] Its structure incorporates both an aldehyde and a ketone, placing it in the class of β-dicarbonyl compounds. This arrangement is a key synthon in organic chemistry, offering multiple reactive sites for molecular elaboration.

Accurate structural elucidation is paramount for its application in synthetic methodologies. NMR spectroscopy stands as the most powerful tool for this purpose, providing unambiguous insights into the carbon-hydrogen framework of the molecule. This note will delve into the nuances of its 1H and 13C NMR spectra, including chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities. A critical aspect of the characterization of β-dicarbonyls is the keto-enol tautomerism, which will be discussed in the context of its NMR manifestation.[1]

Foundational Principles: Keto-Enol Tautomerism in β-Dicarbonyls

β-Dicarbonyl compounds like this compound can exist as a mixture of keto and enol tautomers in solution. This equilibrium is often slow on the NMR timescale, allowing for the observation of distinct signals for both forms.

Figure 1: Keto-enol tautomerism of this compound.

The position of this equilibrium is highly dependent on the solvent, temperature, and concentration. Generally, polar solvents tend to favor the more polar keto form, while nonpolar solvents and intramolecular hydrogen bonding can stabilize the enol tautomer. For the purpose of this application note, we will focus on the characterization of the predominant keto form.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A well-prepared sample is fundamental to acquiring high-quality NMR spectra. The following protocol outlines the recommended steps for the preparation of a this compound sample for both 1H and 13C NMR analysis.

Materials
  • This compound (Purity >95%)

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pasteur pipettes

  • Volumetric flask

Step-by-Step Sample Preparation Protocol
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for 1H NMR (50-100 mg for 13C NMR) and transfer it to a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of CDCl₃ containing 0.03% TMS to the vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the 1H NMR spectrum.

  • Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Predicted 1H NMR Spectral Analysis

The 1H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the four unique proton environments in the molecule.

Figure 2: Proton and carbon labeling for this compound.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
Hₐ9.5 - 10.0Triplet (t)~2-31HThe aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the carbonyl group.[4][5] It is coupled to the two adjacent methylene protons (H₂b).[6][7]
H₂b2.7 - 3.0Doublet of triplets (dt) or complex multiplet~2-3 (from Hₐ), ~7 (from Hc)2HThese methylene protons are alpha to both carbonyl groups, leading to significant deshielding. They are coupled to the aldehyde proton (Hₐ) and the methine proton (Hc).
Hc2.8 - 3.2Septet (sept)~71HThis methine proton is alpha to the ketone and coupled to the six equivalent protons of the two methyl groups (H₃d), resulting in a septet.[8]
H₃d1.1 - 1.3Doublet (d)~76HThe six protons of the two methyl groups are equivalent and are coupled to the single methine proton (Hc), giving a doublet.[8]

Table 1: Predicted 1H NMR Data for this compound in CDCl₃.

Predicted 13C NMR and DEPT Spectral Analysis

The broadband proton-decoupled 13C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.[9][10][11][12]

Carbon Label Predicted Chemical Shift (δ, ppm) DEPT-135 Assignment Rationale
C₁200 - 205CH (positive)The aldehyde carbonyl carbon resonates at a very downfield chemical shift.[5]
C₂45 - 55CH₂ (negative)This methylene carbon is positioned between two electron-withdrawing carbonyl groups, resulting in a downfield shift.
C₃208 - 215C (absent)The ketone carbonyl carbon is typically found at the most downfield region of the spectrum.[5]
C₄40 - 50CH (positive)This methine carbon is alpha to the ketone.
C₅18 - 22CH₃ (positive)The two equivalent methyl carbons of the isopropyl group are in the typical aliphatic region.

Table 2: Predicted 13C NMR and DEPT-135 Data for this compound in CDCl₃.

G cluster_workflow NMR Data Interpretation Workflow A Acquire Broadband Decoupled 13C Spectrum B Acquire DEPT-135 Spectrum A->B C Acquire DEPT-90 Spectrum A->C D Identify Quaternary Carbons (Present in 13C, Absent in DEPT) A->D E Identify CH2 Carbons (Negative in DEPT-135) B->E G Identify CH3 Carbons (Positive in DEPT-135, Absent in DEPT-90) B->G F Identify CH Carbons (Positive in DEPT-90 and DEPT-135) C->F H Correlate with 1H NMR data for Final Structure Confirmation D->H E->H F->H G->H

Figure 3: Logical workflow for the interpretation of 13C and DEPT NMR spectra.

Conclusion

This application note provides a comprehensive, albeit predictive, guide for the characterization of this compound using 1H and 13C NMR spectroscopy. The presented protocols and detailed spectral analysis, including considerations of keto-enol tautomerism, offer a robust framework for the structural elucidation of this and similar bifunctional molecules. The application of DEPT experiments is highlighted as a crucial step for unambiguous carbon-type assignment. While based on predicted data, the principles and methodologies outlined herein are grounded in established NMR theory and are directly applicable to the experimental investigation of this compound.

References

Application Notes & Protocols: 4-Methyl-3-oxopentanal as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block

In the landscape of organic synthesis, molecules possessing multiple, differentially reactive functional groups are invaluable tools for the construction of complex molecular architectures. 4-Methyl-3-oxopentanal, a β-dicarbonyl compound, represents a potent and versatile precursor for researchers, scientists, and drug development professionals. Its structure, featuring both an aldehyde and a ketone, allows for a range of selective transformations, making it an ideal starting point for synthesizing diverse chemical scaffolds, particularly heterocycles of medicinal interest.[1]

The systematic IUPAC name, this compound, precisely describes its five-carbon chain with an aldehyde at position 1, a ketone at position 3, and a methyl group at position 4.[1] This arrangement, specifically the 1,4-relationship between the two carbonyl carbons (when considering the enol tautomer), is the key to its utility in powerful cyclization reactions. This guide provides an in-depth exploration of the reactivity of this compound and offers detailed protocols for its application in key synthetic transformations.

Physicochemical Properties & Reactivity Profile

A clear understanding of the compound's properties is fundamental to its effective use in synthesis.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 25044-03-5[3][4]
Molecular Formula C₆H₁₀O₂[2][4]
Molecular Weight 114.14 g/mol [3]
Boiling Point 54 °C (at 20 Torr)[3]
Predicted pKa 5.84 ± 0.23[1][4]
Canonical SMILES CC(C)C(=O)CC=O[2][4]
The Principle of Differential Reactivity

The synthetic utility of this compound is rooted in the differential electrophilicity of its two carbonyl groups.

  • Aldehyde Group (-CHO): Located at a sterically unhindered primary position, the aldehyde is the more electrophilic and reactive of the two carbonyls. It is highly susceptible to nucleophilic attack.[1]

  • Ketone Group (C=O): The ketone is sterically more hindered by the adjacent isopropyl group and is inherently less reactive than the aldehyde. This difference allows for selective reactions at the aldehyde position under controlled conditions.[1]

  • α-Hydrogens: The methylene protons located between the two carbonyl groups (at C-2) are acidic (pKa ≈ 5.84) and can be readily removed by a base to form a nucleophilic enolate, which is key for aldol-type condensation reactions.[1][4]

Like other β-dicarbonyls, this compound can exist as a mixture of keto and enol tautomers, which is a critical aspect of its reactivity in cyclization reactions.[1]

Key Synthetic Application: Paal-Knorr Synthesis of Substituted Pyrroles

The most powerful application for 1,4-dicarbonyl compounds is the Paal-Knorr synthesis, a cornerstone method for constructing five-membered heterocycles.[5][6] While detailed studies on this compound itself are limited, its structural analogy to the well-studied 4-oxopentanal (levulinaldehyde) allows us to confidently apply this methodology.[1][5] This reaction provides a direct and efficient route to substituted pyrroles, which are core structures in numerous pharmaceuticals and natural products.[5]

Mechanism of Action

The reaction proceeds via the condensation of the 1,4-dicarbonyl with a primary amine or ammonia. The mechanism involves the formation of a di-imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

Paal_Knorr_Mechanism

Experimental Protocol: Synthesis of 1-Benzyl-2-methyl-4-isopropylpyrrole

This protocol describes a representative Paal-Knorr synthesis using benzylamine.

Materials:

  • This compound (1.0 eq, e.g., 1.14 g, 10 mmol)

  • Benzylamine (1.05 eq, e.g., 1.12 g, 10.5 mmol)

  • Glacial Acetic Acid (as solvent, e.g., 20 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (for extraction)

  • Hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Addition of Amine: While stirring at room temperature, add benzylamine (1.05 eq) dropwise to the solution. An initial exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to 100 °C using an oil bath and maintain this temperature for 3-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 9:1 Hexanes:Ethyl Acetate mixture. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-water.

  • Neutralization: Slowly add saturated NaHCO₃ solution to the mixture with stirring until gas evolution ceases and the pH is neutral (~7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure pyrrole derivative.

ParameterCondition/ValueRationale
Catalyst/Solvent Glacial Acetic AcidActs as both a solvent and a catalyst to facilitate imine formation and cyclization.
Temperature 100 °CProvides sufficient thermal energy for the dehydration and aromatization steps.
Reaction Time 3-4 hoursTypical duration for this transformation to reach completion.
Expected Yield 65-85%Based on analogous Paal-Knorr reactions with 4-oxopentanal.[5]

Additional Synthetic Applications & Protocols

The bifunctional nature of this compound opens avenues for other valuable transformations.

Application 2: Selective Oxidation to Carboxylic Acid Derivatives

The higher reactivity of the aldehyde allows for its selective oxidation to a carboxylic acid, leaving the ketone moiety intact. This yields 4-methyl-3-oxopentanoic acid, a useful β-keto acid intermediate.[1][7]

Protocol: Oxidation using Potassium Permanganate (KMnO₄)

Materials:

  • This compound (1.0 eq)

  • Potassium Permanganate (KMnO₄) (approx. 0.4 eq)

  • Acetone (solvent)

  • Water

  • Sodium Bisulfite (NaHSO₃)

  • Hydrochloric Acid (HCl, 1M)

  • Diethyl Ether

Procedure:

  • Setup: Dissolve this compound in acetone in a flask cooled in an ice bath (0-5 °C).

  • Oxidant Addition: Slowly add a solution of KMnO₄ in water dropwise, maintaining the temperature below 10 °C. A brown precipitate of MnO₂ will form.

  • Monitoring: Monitor the reaction by TLC. The reaction is complete when the purple color of the permanganate persists for several minutes.

  • Quenching: Quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears and the mixture becomes colorless or pale yellow.

  • Work-up: Filter the mixture to remove the MnO₂ precipitate. Acidify the filtrate with 1M HCl to a pH of ~2.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-methyl-3-oxopentanoic acid.

Oxidation_Workflow

Conclusion

This compound is a potent bifunctional precursor whose synthetic utility is derived from the differential reactivity of its aldehyde and ketone groups. As demonstrated, it serves as an excellent substrate for constructing medicinally relevant heterocyclic scaffolds like pyrroles via the Paal-Knorr synthesis. Furthermore, its functional groups can be selectively manipulated to access other important intermediates. The protocols and data presented herein provide a solid foundation for researchers to leverage the rich chemistry of this versatile building block in the pursuit of novel molecular entities for drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of a Bifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Bifunctional compounds, possessing two distinct reactive sites, are particularly prized for their ability to serve as versatile platforms for a multitude of transformations. 4-Methyl-3-oxopentanal, a β-ketoaldehyde, is an exemplary scaffold in this class.[1] Its structure features both an aldehyde and a ketone, with the aldehyde group being inherently more electrophilic and thus more susceptible to initial nucleophilic attack.[1] This differential reactivity can be harnessed to achieve selective and controlled cyclization reactions, making it a powerful precursor for the synthesis of diverse heterocyclic compounds—a class of molecules that form the backbone of countless pharmaceuticals, agrochemicals, and functional materials.[2]

This guide provides an in-depth exploration of established, field-proven protocols for the synthesis of three key classes of heterocycles—pyridines, pyrimidines, and pyrazoles—using this compound as the central building block. Each section delves into the mechanistic underpinnings of the transformation, provides detailed step-by-step experimental protocols, and presents the expected outcomes in a clear, tabular format.

Synthesis of Pyridine Derivatives via Hantzsch-Type Condensation

The Hantzsch pyridine synthesis, first reported in 1881, remains one of the most reliable and versatile methods for constructing the pyridine ring.[3][4] This multicomponent reaction (MCR) classically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia.[4][5][6] By employing this compound as one of the β-dicarbonyl components, we can introduce specific substitution patterns onto the resulting heterocyclic core.

Mechanistic Rationale

The reaction proceeds through a series of well-established "name reactions" that converge to form the pyridine ring.[3] The generally accepted mechanism involves two primary convergent pathways:

  • Knoevenagel Condensation: The reaction is initiated by the condensation of a separate aldehyde (e.g., benzaldehyde) with one equivalent of a β-dicarbonyl compound (in this case, an active methylene compound like ethyl acetoacetate) to form an α,β-unsaturated carbonyl intermediate.[3][7][8]

  • Enamine Formation: Concurrently, the second β-dicarbonyl component (this compound) reacts with ammonia (typically from ammonium acetate) to form a reactive enamine intermediate.[3][6]

  • Michael Addition & Cyclization: The enamine then undergoes a Michael addition to the Knoevenagel product. This is followed by a series of intramolecular condensation and dehydration steps, leading to the formation of a stable 1,4-dihydropyridine (1,4-DHP) intermediate, often referred to as a "Hantzsch ester".[4]

  • Aromatization: The final step is the oxidation of the 1,4-DHP to the aromatic pyridine. This can occur spontaneously with exposure to air or can be facilitated by the addition of a mild oxidizing agent, with the driving force being the formation of the stable aromatic ring.[4][6]

Hantzsch_Pyridine_Synthesis cluster_path1 Pathway 1: Knoevenagel Condensation cluster_path2 Pathway 2: Enamine Formation cluster_cyclization Convergence and Cyclization Aldehyde Ar-CHO Knoevenagel_Product Knoevenagel Adduct (α,β-unsaturated) Aldehyde->Knoevenagel_Product + Ketoester (Base cat.) Ketoester Ethyl Acetoacetate Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct + Enamine (Michael Addition) Ketoaldehyde This compound Enamine Enamine Intermediate Ketoaldehyde->Enamine + NH₃ (-H₂O) Ammonia NH₃ Enamine->Michael_Adduct DHP 1,4-Dihydropyridine (Hantzsch Ester) Michael_Adduct->DHP Intramolecular Condensation & Dehydration Pyridine Final Pyridine Product DHP->Pyridine Oxidation (Aromatization)

Caption: Convergent pathways of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of an Asymmetrically Substituted Pyridine

This protocol describes the synthesis of a pyridine derivative using this compound, benzaldehyde, and ethyl acetoacetate.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol (solvent)

  • Nitric acid (for oxidation, optional)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add ethanol (30 mL), this compound (1.14 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium acetate (0.92 g, 12 mmol).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The 1,4-dihydropyridine intermediate may precipitate as a solid.

  • Aromatization Step: To oxidize the intermediate, cautiously add a few drops of concentrated nitric acid and gently warm the mixture for 10-15 minutes until the evolution of brown fumes ceases. Caution: This step should be performed in a well-ventilated fume hood.

  • Pour the cooled reaction mixture into 100 mL of ice-cold water.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.

  • If the product is an oil, extract the aqueous mixture with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Summary

The Hantzsch synthesis is robust and tolerates a wide variety of aldehydes, leading to a library of substituted pyridines.

EntryAldehyde (R-CHO)Expected Product SubstitutionTypical Yield (%)
1BenzaldehydePhenyl75-85
24-Chlorobenzaldehyde4-Chlorophenyl80-90
34-Methoxybenzaldehyde4-Methoxyphenyl70-80
4FurfuralFuran-2-yl65-75

Synthesis of Pyrimidine Derivatives

Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids (cytosine, thymine, uracil) and numerous pharmaceuticals. A primary synthetic route involves the condensation of a 1,3-dicarbonyl compound with a reagent providing an N-C-N fragment, such as urea, thiourea, or amidines.[9] The bifunctional nature of this compound makes it an ideal substrate for this transformation.

Mechanistic Rationale

The reaction proceeds via a cyclocondensation mechanism. The key steps are:

  • Initial Condensation: The reaction begins with the nucleophilic attack of a nitrogen atom from the N-C-N reagent (e.g., benzamidine) on the more electrophilic aldehyde carbonyl of this compound, forming a hemiaminal intermediate which then dehydrates to an imine.

  • Intramolecular Cyclization: The second nitrogen atom of the reagent then attacks the remaining ketone carbonyl group in an intramolecular fashion. This cyclization step forms a six-membered dihydropyrimidine ring.

  • Dehydration/Aromatization: The cyclic intermediate readily undergoes dehydration to yield the stable, aromatic pyrimidine ring.

Pyrimidine_Synthesis Ketoaldehyde This compound Imine Imine Intermediate Ketoaldehyde->Imine + Amidine (Condensation at Aldehyde) Amidine Amidine (R-C(NH₂)₂) Dihydropyrimidine Cyclic Intermediate (Dihydropyrimidine) Imine->Dihydropyrimidine Intramolecular Cyclization Pyrimidine Substituted Pyrimidine Dihydropyrimidine->Pyrimidine Dehydration (Aromatization)

Caption: General mechanism for pyrimidine synthesis.

Experimental Protocol: Synthesis of a Substituted Pyrimidine

This protocol details the reaction of this compound with benzamidine hydrochloride.

Materials:

  • This compound (1.0 eq)

  • Benzamidine hydrochloride (1.0 eq)

  • Sodium ethoxide (NaOEt) or another suitable base (1.1 eq)

  • Ethanol (solvent)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (0.75 g, 11 mmol) in absolute ethanol (40 mL).

  • To this solution, add benzamidine hydrochloride (1.57 g, 10 mmol) and stir for 15 minutes at room temperature to liberate the free base.

  • Add this compound (1.14 g, 10 mmol) dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a few drops of glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water (50 mL) and ethyl acetate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate).

Data Summary

The choice of the N-C-N reagent allows for diverse functionalization of the pyrimidine ring.

EntryN-C-N ReagentProduct C2-SubstituentTypical Yield (%)
1BenzamidinePhenyl60-75
2AcetamidineMethyl55-70
3GuanidineAmino50-65
4UreaHydroxy (Pyrimidinone)45-60

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The Knorr pyrazole synthesis provides a direct route to this ring system through the reaction of a β-dicarbonyl compound with a hydrazine derivative.[10][11]

Mechanistic Rationale

The synthesis of pyrazoles from this compound and hydrazine is a regioselective process driven by the differential reactivity of the two carbonyl groups.

  • Initial Condensation: The more reactive aldehyde carbonyl is preferentially attacked by one of the nitrogen atoms of the hydrazine to form a hydrazone intermediate.

  • Cyclization and Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the less reactive ketone carbonyl. This cyclization step forms a five-membered pyrazoline ring, which subsequently dehydrates under the reaction conditions to yield the final aromatic pyrazole product. Using a substituted hydrazine (e.g., phenylhydrazine) will lead to an N-substituted pyrazole.

Pyrazole_Synthesis Start This compound + Hydrazine (R-NHNH₂) Hydrazone Hydrazone Formation (at Aldehyde) Start->Hydrazone Preferential Condensation Pyrazoline Intramolecular Cyclization (at Ketone) Hydrazone->Pyrazoline Ring Closure Pyrazole Final Pyrazole Product Pyrazoline->Pyrazole Dehydration (Aromatization)

Caption: Stepwise workflow for Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of a Substituted Pyrazole

This protocol describes the reaction between this compound and phenylhydrazine.

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial acetic acid (solvent and catalyst)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.14 g, 10 mmol) in glacial acetic acid (20 mL).

  • Add phenylhydrazine (1.08 g, 10 mmol) to the solution dropwise at room temperature with stirring. An exotherm may be observed.

  • After the addition is complete, attach a reflux condenser and heat the mixture to 80-90°C for 2-3 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Allow the reaction to cool to room temperature, then pour it into 100 mL of ice-cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to afford the crude pyrazole.

  • Purify the product via column chromatography on silica gel.

Data Summary

The structure of the resulting pyrazole is determined by the hydrazine reagent used.

EntryHydrazine ReagentProduct N1-SubstituentTypical Yield (%)
1Hydrazine hydrateH80-90
2PhenylhydrazinePhenyl85-95
3MethylhydrazineMethyl75-85
44-Nitrophenylhydrazine4-Nitrophenyl80-90

Conclusion

This compound stands out as a highly effective and versatile C6 building block for heterocyclic synthesis. The distinct reactivity of its aldehyde and ketone functionalities allows for controlled and regioselective cyclization reactions with a variety of reagents. The Hantzsch, pyrimidine, and Knorr syntheses outlined herein represent fundamental, high-yield transformations that provide access to pyridines, pyrimidines, and pyrazoles, respectively. These protocols serve as a robust foundation for researchers in medicinal chemistry and materials science to generate diverse libraries of heterocyclic compounds for further investigation and application.

References

Application Note: Chemoselective Reduction of 4-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Synthesis of 4-Methyl-3-hydroxy-pentan-2-one via Aldehyde-Selective Reduction

Introduction

The selective transformation of one functional group in the presence of others is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical intermediates and fine chemicals. The molecule 4-Methyl-3-oxopentanal, an α-keto aldehyde, presents a classic chemoselectivity challenge: how to reduce the highly reactive aldehyde moiety to a primary alcohol without affecting the adjacent ketone. The successful execution of this transformation yields 4-methyl-3-oxopentan-1-ol, a valuable hydroxy-ketone synthon. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for achieving this selective reduction with high fidelity.

The Principle of Chemoselective Carbonyl Reduction

Achieving selectivity in the reduction of this compound hinges on the inherent difference in reactivity between aldehydes and ketones.

  • Electronic Effects: The carbonyl carbon of an aldehyde is flanked by a hydrogen atom and an alkyl group. In contrast, a ketone's carbonyl carbon is connected to two alkyl groups. Alkyl groups are electron-donating, which slightly reduces the partial positive charge (electrophilicity) on the ketone's carbonyl carbon compared to that of an aldehyde.

  • Steric Effects: The single hydrogen atom attached to the aldehyde carbonyl offers minimal steric hindrance to an incoming nucleophile (like a hydride ion). The two, bulkier alkyl groups on a ketone create a more sterically congested environment, slowing the rate of nucleophilic attack.[1]

Consequently, aldehydes are intrinsically more reactive towards hydride-based reducing agents than ketones.[1][2] By carefully selecting a mild reducing agent and controlling reaction conditions, particularly temperature, one can exploit this rate differential to favor the reduction of the aldehyde exclusively.

Methodologies for Selective Aldehyde Reduction

We present two primary protocols for the selective reduction of this compound. The first employs the widely available and cost-effective sodium borohydride under controlled conditions. The second utilizes a modified borohydride reagent for enhanced selectivity, which is recommended for sensitive substrates or when maximum chemoselectivity is required.

Protocol 1: Controlled Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride (NaBH₄) is a mild reducing agent capable of reducing both aldehydes and ketones.[3][4] However, the reduction of aldehydes is significantly faster. By maintaining a low temperature, we can ensure the reaction has sufficient energy to overcome the activation barrier for aldehyde reduction but not for ketone reduction.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄), powder

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Ice-salt bath or cryocooler capable of maintaining -20 °C to 0 °C

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a mixture of anhydrous THF and anhydrous MeOH (e.g., a 1:1 or 2:1 v/v mixture). A typical concentration is 0.1-0.5 M.[5]

  • Cooling: Cool the reaction mixture to between -20 °C and 0 °C using an appropriate cooling bath. Maintaining a consistent low temperature is critical for selectivity.

  • Reagent Addition: While vigorously stirring the cooled solution, add sodium borohydride (1.0 - 1.2 eq) portion-wise over 15-20 minutes.[6] Adding the reagent slowly helps to control the reaction exotherm and maintain the low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Aliquots can be taken every 15-30 minutes. The reaction is typically complete within 1-3 hours. The disappearance of the starting material spot indicates completion. (See Section 3 for TLC details).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to decompose any excess NaBH₄.[4]

  • Workup & Extraction: Allow the mixture to warm to room temperature. Remove the organic solvents using a rotary evaporator. Add deionized water to the remaining aqueous residue and extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-methyl-3-oxopentan-1-ol by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: High-Selectivity Reduction with Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride, NaBH(OAc)₃ or STAB, is an even milder and more selective reducing agent than NaBH₄.[7] The three electron-withdrawing acetate groups attenuate the hydride-donating ability of the boron center, making it highly selective for the reduction of aldehydes over ketones.[8] This reagent is particularly useful when NaBH₄ provides suboptimal selectivity.

Materials:

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Same as Protocol 1, excluding the low-temperature bath (reaction is often run at room temperature).

Step-by-Step Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCE or THF.[8]

  • Reagent Addition: Add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the solution in a single portion with good stirring.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically slower than with NaBH₄ and may take 4-12 hours. Monitor the reaction progress by TLC.

  • Quenching & Workup: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the product via flash column chromatography as described in Protocol 1.

Data Summary and Visualization

Comparison of Reduction Methods
MethodReagentTypical ConditionsSelectivityProsCons
Protocol 1 Sodium Borohydride (NaBH₄)THF/MeOH, -20 °C to 0 °CGood to ExcellentCost-effective, readily available, fast reactionRequires careful temperature control to prevent over-reduction
Protocol 2 Sodium Triacetoxyborohydride (STAB)DCE or THF, Room Temp.ExcellentHigh selectivity, mild conditions, no low temp. requiredMore expensive, slower reaction, moisture sensitive
Alternative Catalytic HydrogenationPd or Fe Catalyst, H₂ gasGood to Excellent"Green" method, scalableRequires specialized catalyst and hydrogenation equipment[9][10]
Reaction Mechanism and Workflow

The following diagrams illustrate the key mechanistic principles and the general experimental workflow.

G cluster_0 Chemoselective Hydride Attack Ketone Ketone (Less Reactive) No_Reaction Ketone Unreacted Ketone->No_Reaction Selectivity Aldehyde Aldehyde (More Reactive) Product_Aldehyde Primary Alcohol Aldehyde->Product_Aldehyde Reduction Hydride Hydride (H⁻) from NaBH₄ Hydride->Ketone Slow Attack (High Ea) Hydride->Aldehyde Fast Attack (Low Ea)

Caption: Principle of chemoselectivity in hydride reduction.

G start Dissolve Keto-Aldehyde in Anhydrous Solvent cool Cool to Low Temp (e.g., 0 °C for NaBH₄) start->cool add_reagent Add Reducing Agent (e.g., NaBH₄) cool->add_reagent monitor Monitor by TLC add_reagent->monitor monitor->monitor quench Quench Reaction (e.g., aq. NH₄Cl) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify end Characterize Pure Hydroxy-Ketone Product purify->end

Caption: General experimental workflow for selective reduction.

Reaction Monitoring and Troubleshooting

Thin-Layer Chromatography (TLC) Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A 30:70 mixture of Ethyl Acetate/Hexanes is a good starting point. Adjust polarity as needed.

  • Visualization:

    • UV light (254 nm): The α-keto aldehyde starting material should be UV active.

    • Potassium permanganate (KMnO₄) stain: The product alcohol will stain readily, while the starting carbonyls will be less active.

    • 2,4-Dinitrophenylhydrazine (DNP) stain: Stains both the starting material and any unreacted ketone, but not the product alcohol. This is useful for confirming the disappearance of the aldehyde.

Troubleshooting:

  • Issue: Formation of Diol (Over-reduction): The ketone has also been reduced.

    • Cause: Reaction temperature was too high, or too large an excess of NaBH₄ was used.

    • Solution: Repeat the reaction at a lower temperature (e.g., -40 °C). Use closer to 1.0 equivalent of the reducing agent.

  • Issue: Incomplete Reaction: Starting material remains after an extended period.

    • Cause: Reagent may have degraded due to moisture. Insufficient equivalents of reagent used.

    • Solution: Use fresh, anhydrous solvents and fresh NaBH₄. Add a slight additional portion (0.1-0.2 eq) of NaBH₄ and continue monitoring.

  • Issue: Low Yield after Purification:

    • Cause: The hydroxy-ketone product may have some water solubility.

    • Solution: During workup, saturate the aqueous layer with NaCl (brine) before extraction to reduce the product's solubility in the aqueous phase.

References

Application Note: Strategies for the Chemoselective Reduction of the Ketone in 4-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective transformation of one functional group in the presence of another is a cornerstone of modern organic synthesis. A classic challenge is the reduction of a ketone in the presence of a more reactive aldehyde.[1][2][3] Generally, aldehydes are more electrophilic and less sterically hindered than ketones, leading to their preferential reduction by common hydride reagents like sodium borohydride (NaBH₄).[3][4] This application note addresses the specific challenge of reducing the ketone carbonyl in 4-methyl-3-oxopentanal to yield 4-methyl-3-hydroxypentanal, a valuable building block, while preserving the aldehyde functionality. We will explore three primary strategies to achieve this "reverse" selectivity: a protection/deprotection sequence, direct reduction with chemoselective reagents, and a biocatalytic approach.

The Challenge: Inverting Carbonyl Reactivity

The inherent reactivity hierarchy of carbonyl groups stems from fundamental electronic and steric principles. Aldehydes possess only one alkyl substituent, rendering the carbonyl carbon more accessible and electron-deficient compared to ketones, which have two electron-donating alkyl groups.[4] Consequently, a direct reduction of this compound with a standard reagent like NaBH₄ would overwhelmingly yield the diol, 4-methylpentane-1,3-diol, by reducing the aldehyde first.[1][3] Achieving the desired transformation requires circumventing this natural order of reactivity.

Strategy 1: Protection-Reduction-Deprotection Workflow

The most established and reliable method to overcome unfavorable reactivity is to temporarily mask the more reactive functional group.[5] In this case, the aldehyde is selectively protected as an acetal, which is inert to hydride reducing agents.[6][7][8] The exposed ketone is then reduced, followed by the removal of the protecting group to regenerate the aldehyde.

G cluster_0 Step 1: Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection Start This compound Protected Protected Intermediate (Acetal) Start->Protected  Ethylene Glycol,  p-TsOH (cat.) Reduced Reduced Intermediate Protected->Reduced  1. NaBH₄, MeOH  2. H₃O⁺ workup Final 4-Methyl-3-hydroxypentanal Reduced->Final  Aqueous Acid  (e.g., HCl)

Caption: Protection-Reduction-Deprotection Workflow.

Part A: Selective Acetal Protection of the Aldehyde

  • Setup: To a round-bottom flask charged with this compound (1.0 eq.) in toluene (0.5 M), add ethylene glycol (1.1 eq.).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01 eq.).

  • Reaction: Equip the flask with a Dean-Stark apparatus to remove water azeotropically. Heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude acetal is typically of sufficient purity for the next step.

Causality: Aldehydes react much faster than ketones to form cyclic acetals.[8] Using a slight excess of the diol under catalytic acid conditions with azeotropic removal of water drives the equilibrium towards the protected product, ensuring high selectivity.[6]

Part B: Reduction of the Ketone

  • Dissolution: Dissolve the crude protected intermediate from Part A in methanol (MeOH) (0.5 M) in a flask and cool to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours.

  • Monitoring: Monitor for the disappearance of the ketone by TLC.

  • Work-up: Slowly quench the reaction by adding acetone. Adjust the pH to ~7 with 1 M HCl. Remove the solvent in vacuo. Add water and extract with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

Part C: Acetal Deprotection

  • Hydrolysis: Dissolve the crude alcohol from Part B in a mixture of acetone and water (e.g., 4:1 v/v). Add a catalytic amount of 2 M hydrochloric acid (HCl).

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the cleavage of the acetal by TLC or GC-MS.

  • Work-up: Neutralize the acid with saturated NaHCO₃ solution. Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude product, 4-methyl-3-hydroxypentanal, can be purified by flash column chromatography.

Strategy 2: Direct Chemoselective Reduction

While the protection-deprotection strategy is robust, it adds two steps to the synthetic sequence. Direct methods that leverage specialized reagents are more elegant and efficient.

Method A: Luche Reduction (CeCl₃·7H₂O / NaBH₄)

The Luche reduction is renowned for its ability to selectively reduce ketones in the presence of aldehydes.[1][2] The mechanism involves the cerium(III) salt, which is a mild Lewis acid. It coordinates preferentially with the solvent (typically methanol or ethanol), which in turn forms a hemiacetal or acetal with the more reactive aldehyde in situ. This temporarily protects the aldehyde, allowing the borohydride to reduce the less reactive ketone.[1][2]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq.) in methanol (0.2 M). Stir until the salt is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add NaBH₄ (1.5 eq.) portion-wise. A vigorous evolution of hydrogen gas will be observed.

  • Reaction: Stir the mixture at 0 °C for 30-60 minutes.

  • Monitoring: Monitor the reaction by TLC, observing the consumption of the starting material and the formation of the product.

  • Work-up: Quench the reaction with 1 M HCl until the pH is ~5. Remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography.

Method B: Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction utilizes an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) and a sacrificial alcohol (isopropanol) to reduce a carbonyl compound.[9][10] This reaction is a reversible equilibrium and is highly chemoselective for ketones over other reducible groups like alkenes or nitro groups.[9][11] While aldehydes are generally reduced before ketones, the reaction conditions can be tuned to favor ketone reduction in some substrates.[10]

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add aluminum isopropoxide (0.5 eq.) and anhydrous isopropanol (used as both solvent and hydride source).

  • Addition: Add this compound (1.0 eq.) dissolved in a small amount of anhydrous toluene.

  • Reaction: Heat the mixture to a gentle reflux. The acetone byproduct is often slowly distilled off to drive the equilibrium toward the product.[11]

  • Monitoring: Follow the reaction progress by GC or TLC.

  • Work-up: After completion, cool the reaction and hydrolyze by adding 2 M HCl. Extract with diethyl ether (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Strategy 3: Biocatalytic Reduction

Enzymes, particularly alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offer unparalleled chemo-, regio-, and stereoselectivity.[12][13][14] Many ADHs show a strong preference for reducing ketones over aldehydes.[15] This approach is considered a "green" alternative, operating under mild aqueous conditions.[15]

G Start This compound Enzyme Ketoreductase (KRED) + Cofactor (NADPH) Start->Enzyme Product 4-Methyl-3-hydroxypentanal (Often single enantiomer) Enzyme->Product Cofactor_Regen Cofactor Regeneration System (e.g., Isopropanol/ADH or Glucose/GDH) Enzyme->Cofactor_Regen NADP⁺/NADPH   Recycling   

Caption: Biocatalytic Reduction Scheme.

  • Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Reagents: Add the cofactor (e.g., NADPH) and the cofactor regeneration system (e.g., isopropanol and a compatible ADH, or glucose and glucose dehydrogenase).

  • Enzyme: Add the selected ketoreductase (KRED) enzyme (as a lyophilizate, immobilized support, or whole-cell system).[15][16]

  • Substrate: Add the substrate, this compound, dissolved in a water-miscible co-solvent like DMSO or isopropanol if needed to aid solubility.

  • Reaction: Gently agitate the mixture at the optimal temperature for the enzyme (e.g., 30 °C) for 12-48 hours.

  • Monitoring: Monitor substrate conversion and product formation using HPLC or GC.

  • Work-up: Upon completion, remove the enzyme (by centrifugation for whole cells or filtration for immobilized enzyme). Saturate the aqueous phase with NaCl and extract the product with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). Dry the organic phase and concentrate to yield the product.

Comparative Analysis

StrategyKey AdvantagesKey DisadvantagesSelectivityOverall Yield
Protection-Based Highly reliable and predictable; uses common reagents.Multi-step process (lower atom economy); generates more waste.Excellent (>95%)Good (60-80%)
Luche Reduction One-pot procedure; fast reaction times; mild conditions.Requires stoichiometric amounts of a lanthanide salt.Very Good to Excellent (>90%)Good (70-90%)
MPV Reduction Uses inexpensive reagents; high chemoselectivity for other groups.Reversible reaction; may require high temperatures and distillation.Moderate to Good (Variable)Moderate to Good
Biocatalytic Exceptional chemo- and stereoselectivity; "green" method.Requires specific enzymes; may have longer reaction times and lower substrate loading.Excellent (>99%)Good to Excellent

Conclusion

The selective reduction of the ketone in this compound is a challenging but achievable transformation. For reliability and broad applicability, the protection-reduction-deprotection sequence remains a gold standard. For operational simplicity and efficiency in a single synthetic step, the Luche Reduction is an excellent choice, offering high selectivity under mild conditions. Finally, for applications where stereochemistry is critical and sustainable practices are a priority, biocatalytic reduction provides an unparalleled level of precision. The optimal method will depend on the specific requirements of the synthesis, including scale, cost, time, and desired stereochemical outcome.

References

Application and Protocol for the Selective Oxidation of 4-Methyl-3-oxopentanal to 4-Methyl-3-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the selective oxidation of the β-keto aldehyde, 4-methyl-3-oxopentanal, to its corresponding carboxylic acid, 4-methyl-3-oxopentanoic acid. The Pinnick oxidation, a mild and highly selective method, is employed to achieve this transformation, accommodating the sensitive nature of the starting material and the product. This document outlines the reaction mechanism, a detailed step-by-step experimental procedure, safety considerations, and methods for analytical validation. Particular attention is given to the challenges associated with the purification and handling of the β-keto acid product, which is prone to decarboxylation. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of 4-Methyl-3-oxopentanoic Acid

4-Methyl-3-oxopentanoic acid is a valuable chiral building block in organic synthesis, serving as a precursor for a variety of more complex molecules, including pharmaceuticals and natural products. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for diverse subsequent chemical modifications. The selective synthesis of this β-keto acid in high purity is therefore of significant interest.

The primary challenge in oxidizing this compound lies in the presence of the β-keto functionality, which can be sensitive to harsh reaction conditions. Furthermore, the resulting 4-methyl-3-oxopentanoic acid is a β-keto acid, a class of compounds known for their propensity to undergo decarboxylation upon heating.[1] Therefore, a mild and efficient oxidation method is paramount, coupled with carefully controlled workup and purification procedures.

The Pinnick Oxidation: A Method of Choice

The Pinnick oxidation is an ideal choice for this transformation due to its mild reaction conditions and high tolerance for various functional groups.[2][3] This method utilizes sodium chlorite (NaClO₂) as the primary oxidant in a buffered solution, typically in the presence of a scavenger to quench reactive chlorine species that can lead to unwanted side reactions.[4][5]

Reaction Mechanism

The accepted mechanism for the Pinnick oxidation involves the in-situ formation of chlorous acid (HClO₂) from sodium chlorite in a weakly acidic buffer.[6][7] The aldehyde then reacts with chlorous acid to form a chlorite ester intermediate. This intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[4][8]

To prevent side reactions from the reactive HOCl, a scavenger such as 2-methyl-2-butene is added in excess.[4][5] The scavenger reacts with HOCl, effectively removing it from the reaction mixture.[2]

Diagram: Pinnick Oxidation Mechanism

Pinnick_Oxidation cluster_activation Activation of Oxidant cluster_oxidation Oxidation of Aldehyde cluster_scavenging Byproduct Scavenging NaClO2 Sodium Chlorite (NaClO₂) HClO2 Chlorous Acid (HClO₂) NaClO2->HClO2 H⁺ NaH2PO4 Sodium Dihydrogen Phosphate (NaH₂PO₄) Aldehyde This compound Intermediate Chlorite Ester Intermediate Aldehyde->Intermediate + HClO₂ Carboxylic_Acid 4-Methyl-3-oxopentanoic Acid Intermediate->Carboxylic_Acid Pericyclic Fragmentation HOCl Hypochlorous Acid (HOCl) Intermediate->HOCl Quenched_Product Halohydrin Adduct HOCl->Quenched_Product + Scavenger Scavenger 2-Methyl-2-butene

Caption: Mechanism of the Pinnick Oxidation.

Experimental Protocol

This protocol is designed for the small-scale synthesis of 4-methyl-3-oxopentanoic acid. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore under inert atmosphere at low temperature.
Sodium Chlorite (NaClO₂)80% Technical GradeMajor Chemical SupplierStrong oxidizer, handle with care.[9]
Sodium Dihydrogen Phosphate (NaH₂PO₄)Anhydrous, ≥99%Major Chemical SupplierBuffer
2-Methyl-2-butene≥99%Major Chemical SupplierScavenger, volatile and flammable.
tert-Butanol (t-BuOH)AnhydrousMajor Chemical SupplierSolvent
Dichloromethane (DCM)AnhydrousMajor Chemical SupplierExtraction Solvent
Ethyl Acetate (EtOAc)AnhydrousMajor Chemical SupplierExtraction Solvent
Sodium Sulfate (Na₂SO₄)AnhydrousMajor Chemical SupplierDrying Agent
Deionized WaterHigh PurityIn-house
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water (to make a 0.1 M solution of the aldehyde).

  • Addition of Reagents: To the stirred solution at room temperature, add sodium dihydrogen phosphate (4.0 eq) followed by 2-methyl-2-butene (5.0 eq).

  • Initiation of Oxidation: In a separate container, prepare a solution of sodium chlorite (1.5 eq) in deionized water. Add this solution dropwise to the reaction mixture over 15-20 minutes. An exotherm may be observed. If the temperature rises above 40°C, cool the flask with a water bath.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching the Reaction: Once the starting material is consumed, cool the reaction mixture to 0°C in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color of chlorine dioxide dissipates.

  • Workup and Extraction:

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (1 x volume of the organic layer).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C) to avoid decarboxylation.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the product should be identified by TLC and combined.

Diagram: Experimental Workflow

Workflow Start Start Dissolve_Aldehyde Dissolve this compound in t-BuOH/Water Start->Dissolve_Aldehyde Add_Reagents Add NaH₂PO₄ and 2-Methyl-2-butene Dissolve_Aldehyde->Add_Reagents Add_NaClO2 Add NaClO₂ Solution Dropwise Add_Reagents->Add_NaClO2 Monitor_Reaction Monitor by TLC/LC-MS Add_NaClO2->Monitor_Reaction Quench Quench with Na₂SO₃ Monitor_Reaction->Quench Acidify Acidify to pH 3-4 Quench->Acidify Extract Extract with DCM Acidify->Extract Dry_Concentrate Dry and Concentrate (Low Temperature) Extract->Dry_Concentrate Purify Purify by Flash Chromatography Dry_Concentrate->Purify End Pure 4-Methyl-3-oxopentanoic Acid Purify->End

Caption: Step-by-step experimental workflow.

Safety Precautions

  • This compound: May cause skin, eye, and respiratory irritation. Handle in a fume hood.[9][10]

  • Sodium Chlorite: Strong oxidizer. Contact with combustible materials may cause fire. Causes serious eye damage and is harmful if swallowed.[11]

  • 2-Methyl-2-butene: Highly flammable liquid and vapor.

  • Dichloromethane: Suspected of causing cancer.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Analytical Validation

To ensure the identity and purity of the synthesized 4-methyl-3-oxopentanoic acid, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The spectra should be compared with literature data or predicted spectra.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption for the carboxylic acid O-H stretch (around 3000 cm⁻¹) and two distinct carbonyl C=O stretches for the ketone (around 1715 cm⁻¹) and the carboxylic acid (around 1700 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the molecular ion, further verifying the elemental composition.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For quantitative analysis and to assess purity, a GC-MS method can be developed. The carboxylic acid will likely require derivatization (e.g., to its methyl ester) to improve its volatility and chromatographic behavior.[12][13]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small additional portion of sodium chlorite solution can be added. Ensure the pH of the reaction mixture is slightly acidic.

  • Low Yield: Low yields can result from decarboxylation of the product during workup or purification. It is crucial to maintain low temperatures during concentration and to use a purification method that minimizes heat exposure.

  • Side Product Formation: The presence of chlorinated byproducts indicates insufficient scavenging of HOCl. Ensure an adequate excess of 2-methyl-2-butene is used.

Conclusion

The Pinnick oxidation provides a reliable and mild method for the synthesis of 4-methyl-3-oxopentanoic acid from this compound. Careful control of the reaction conditions and, most importantly, the workup and purification steps are essential to obtain the desired product in high yield and purity, avoiding its inherent instability towards decarboxylation. The analytical methods outlined provide a robust framework for the characterization and quality control of the final product.

References

Application Notes and Protocols: The Strategic Use of 4-Methyl-3-oxopentanal in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Methyl-3-oxopentanal is a bifunctional β-dicarbonyl compound whose unique molecular architecture offers significant strategic advantages in synthetic organic chemistry. Possessing both an aldehyde and a ketone, this molecule provides differential reactivity that can be expertly manipulated to construct complex molecular scaffolds. Its utility is particularly pronounced in the synthesis of pharmaceutical intermediates, where it serves as a versatile building block for both heterocyclic cores and stereochemically rich side-chains. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the chemical properties, reactivity, and practical applications of this compound. Included are field-proven, step-by-step protocols for key synthetic transformations, underscoring its value in modern medicinal chemistry.

Physicochemical Properties and Reactivity Profile

This compound, systematically named according to IUPAC nomenclature, is a dicarbonyl compound with the CAS number 25044-03-5.[1][2][3] Its structure features a five-carbon chain with an aldehyde at position 1, a ketone at position 3, and a methyl group at position 4.[1] This arrangement is central to its chemical behavior.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound [1][4]
CAS Number 25044-03-5 [1][2]
Molecular Formula C₆H₁₀O₂ [1][2][4]
Molecular Weight 114.14 g/mol [1][4]
Canonical SMILES CC(C)C(=O)CC=O [1][2]

| Topological Polar Surface Area | 34.1 Ų |[4] |

Structural and Reactivity Insights

The synthetic power of this compound stems from three core chemical characteristics:

  • Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, it exists in equilibrium between its keto and enol forms.[1] The enol tautomer is stabilized by a conjugated system and is crucial for many of its reactions. This equilibrium is influenced by factors such as the solvent.[1]

Keto-Enol Tautomerism of this compound.
  • Chemoselectivity: The molecule possesses two distinct electrophilic sites: the aldehyde and the ketone. The aldehyde group is inherently more electrophilic and less sterically hindered than the ketone group, allowing for selective nucleophilic attack under controlled conditions.[1] This differential reactivity is the cornerstone of its strategic use, enabling chemists to functionalize one carbonyl group while leaving the other intact for subsequent transformations.

  • Acidity of α-Hydrogens: The methylene protons located between the two carbonyl groups (the α-hydrogens) are significantly acidic (predicted pKa ≈ 5.84).[1][2] This allows for easy deprotonation to form a resonance-stabilized enolate, a potent nucleophile essential for condensation and alkylation reactions.[1]

Application in Heterocyclic Synthesis: A Gateway to Core Pharmaceutical Scaffolds

Heterocyclic structures are foundational motifs in a vast number of pharmaceuticals. The 1,3-dicarbonyl arrangement in this compound makes it an ideal precursor for constructing five- and six-membered rings through condensation reactions. This is analogous to the well-established Paal-Knorr synthesis, which utilizes 1,4-dicarbonyl compounds to form pyrroles and furans.[5]

A prime example is the synthesis of substituted pyrazoles. The reaction of a β-dicarbonyl compound with hydrazine is a classic, high-yielding method for forming the pyrazole core, a privileged scaffold in medicinal chemistry found in drugs like Celecoxib and Sildenafil.

Mechanism: Pyrazole Formation

The reaction proceeds via a condensation mechanism. The more electrophilic aldehyde carbonyl first reacts with one of the nucleophilic nitrogen atoms of hydrazine. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ketone carbonyl. The resulting intermediate then undergoes dehydration to yield the stable, aromatic pyrazole ring.

Pyrazole_Synthesis Start This compound + Hydrazine (H₂N-NH₂) Intermediate1 Hydrazone Intermediate (at Aldehyde) Start->Intermediate1 Condensation Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Product 3-Isopropyl-5-methyl-1H-pyrazole (Aromatic Product) Intermediate2->Product Dehydration Water - 2 H₂O Intermediate2->Water

Reaction pathway for pyrazole synthesis.

Detailed Experimental Protocol 1: Synthesis of 3-isopropyl-1H-pyrazole

Objective: To provide a detailed, step-by-step methodology for the synthesis of a substituted pyrazole, a common pharmaceutical intermediate, using this compound.

Materials and Equipment:

  • Reagents: this compound (95%+), Hydrazine hydrate (64% solution), Ethanol (anhydrous), Glacial Acetic Acid, Diethyl ether, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

  • Apparatus: Round-bottom flask (100 mL), reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel).

Safety Precautions:

  • This compound: Handle in a certified chemical fume hood.[1] While specific toxicity data is limited, related compounds are known skin, eye, and respiratory irritants.[6][7] Assume it is harmful if swallowed, inhaled, or in contact with skin.[7]

  • Hydrazine Hydrate: EXTREMELY TOXIC, CORROSIVE, AND A SUSPECTED CARCINOGEN. All operations must be conducted in a fume hood. Wear nitrile gloves, chemical splash goggles, and a lab coat at all times.

  • General: Use appropriate personal protective equipment (PPE) throughout the procedure.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.71 g, 50 mmol, 1.0 equiv) dissolved in 30 mL of anhydrous ethanol.

  • Catalyst Addition: Add 0.5 mL of glacial acetic acid to the solution. This catalyzes the initial imine formation.

  • Reagent Addition: While stirring at room temperature, add hydrazine hydrate (2.5 mL, ~50 mmol, 1.0 equiv) dropwise over 10 minutes using a dropping funnel. The addition is exothermic; maintain the temperature below 40°C with a water bath if necessary.

  • Reaction: Once the addition is complete, attach a reflux condenser and heat the mixture to reflux (approx. 80°C). The rationale for heating is to provide the necessary activation energy for the cyclization and subsequent dehydration steps to form the aromatic ring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • To the resulting residue, add 50 mL of diethyl ether and 50 mL of water. Transfer to a separatory funnel.

    • Carefully neutralize any remaining acid by washing the organic layer with 2 x 30 mL of saturated sodium bicarbonate solution.

    • Wash the organic layer with 30 mL of brine to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 10% to 30% ethyl acetate). Combine the fractions containing the pure product and remove the solvent to yield 3-isopropyl-1H-pyrazole as a pale yellow oil.

Application in Asymmetric Synthesis: Building Chiral Pharmaceutical Side-Chains

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug design. The prochiral ketone in this compound presents an ideal handle for introducing chirality via asymmetric reduction. This transformation yields a chiral β-hydroxy aldehyde, a valuable synthon for building complex side-chains found in many active pharmaceutical ingredients, including statins.

While traditional chemical methods exist, biocatalysis using ketoreductases (KREDs) offers unparalleled selectivity. These enzymes, often used as lyophilized powders or in whole-cell systems, can reduce ketones to a single enantiomer of the corresponding alcohol with exceptionally high enantiomeric excess (e.e.), often >99%.[1][8]

Biocatalytic_Reduction cluster_workflow KRED-Mediated Workflow Start This compound (Prochiral Ketone) Reaction Reaction Vessel - KRED Enzyme - NADPH Cofactor - Buffer (pH 7.0) - Cofactor Regeneration System Start->Reaction Substrate Addition Product (S)-4-Methyl-3-hydroxypentanal (Chiral Alcohol) Reaction->Product Bioreduction (25-30°C, 12-24h) Analysis Chiral HPLC Analysis (Determine % e.e.) Product->Analysis Work-up & Extraction

Workflow for enantioselective reduction.

Detailed Experimental Protocol 2: KRED-Mediated Synthesis of (S)-4-Methyl-3-hydroxypentanal

Objective: To provide a representative protocol for the asymmetric, biocatalytic reduction of the ketone moiety in this compound to produce a chiral β-hydroxy aldehyde.

Materials and Equipment:

  • Reagents: this compound, Potassium phosphate buffer (100 mM, pH 7.0), Ketoreductase (e.g., from a commercial screening kit), NADP⁺, Glucose, Glucose Dehydrogenase (GDH), DMSO (spectroscopic grade), Ethyl acetate.

  • Apparatus: Shaking incubator, pH meter, centrifuge, analytical balance, HPLC with a chiral column (e.g., Chiralcel OD-H).

Step-by-Step Procedure:

  • Buffer and Reagent Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer and adjust the pH to 7.0. The enzyme's activity is highly dependent on maintaining an optimal pH.

  • Reaction Mixture Assembly: In a 50 mL Erlenmeyer flask, combine:

    • 20 mL of the phosphate buffer.

    • Ketoreductase (typically 5-10 mg).

    • NADP⁺ (1 mg).

    • Glucose (200 mg). This is the sacrificial substrate for the cofactor regeneration system.

    • Glucose Dehydrogenase (10 units). This enzyme recycles the oxidized NADP⁺ back to the active NADPH required by the KRED.

  • Substrate Addition: Dissolve this compound (114 mg, 1 mmol) in 0.5 mL of DMSO. Add this solution to the reaction flask. The use of a co-solvent like DMSO is necessary to overcome the low aqueous solubility of the substrate.

  • Incubation: Seal the flask and place it in a shaking incubator set to 30°C and 200 rpm. Allow the reaction to proceed for 12-24 hours.

  • Monitoring and Work-up:

    • Take a small aliquot (0.1 mL), quench with an equal volume of acetonitrile, centrifuge to pellet the enzyme, and analyze the supernatant by HPLC to monitor conversion.

    • Once the reaction is complete, extract the entire mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate carefully on a rotary evaporator (use low temperature to avoid product degradation).

  • Analysis of Enantiomeric Excess: Dilute the final product in an appropriate solvent (e.g., isopropanol) and analyze by HPLC using a chiral column to separate the (S) and (R) enantiomers. The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers.

Expected Data:

Table 2: Representative Results for KRED-Mediated Reduction

KRED Source Reaction Time (h) Conversion (%) Enantiomeric Excess (% e.e.) Configuration
KRED-A 24 >99% 98% S
KRED-B 24 95% >99% R

| KRED-C | 18 | >99% | 92% | S |

Concluding Remarks

This compound is a powerful and versatile building block for the synthesis of pharmaceutical intermediates. Its value lies in the predictable and controllable reactivity of its two distinct carbonyl groups. As demonstrated, it provides efficient pathways to both pharmaceutically relevant heterocyclic cores via condensation reactions and to valuable chiral synthons through highly selective biocatalytic reductions. The protocols outlined in this guide offer a robust foundation for researchers to leverage the unique chemical properties of this molecule in the pursuit of novel therapeutic agents.

References

Derivatization of 4-Methyl-3-oxopentanal for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Robust Derivatization Strategies for the GC-MS Analysis of 4-Methyl-3-oxopentanal

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quantitative analysis of this compound, a bifunctional keto-aldehyde, by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. Its inherent polarity, thermal lability, and tendency to form multiple tautomers can lead to poor chromatographic performance, inaccurate quantification, and complex data interpretation. Direct analysis is often unreliable due to peak tailing, analyte degradation, and inconsistent fragmentation.[1][2] This application note provides a detailed guide to two robust derivatization methodologies designed to overcome these challenges. The primary protocol details oximation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), a highly sensitive method ideal for targeted trace analysis.[3][4] An alternative, comprehensive protocol describes a two-step methoximation/silylation procedure, which is exceptionally effective at preventing tautomerization, making it ideal for complex matrices and metabolomics studies.[5][6] Each section provides not only step-by-step instructions but also the underlying scientific rationale for experimental choices, ensuring methodological integrity and reproducibility.

The Analytical Imperative: Why Derivatization is Essential

The molecular structure of this compound contains both an aldehyde and a ketone functional group. This duality is the primary source of analytical difficulty in gas-phase analysis.

  • Polarity and Hydrogen Bonding: The carbonyl groups make the molecule polar, leading to strong intermolecular interactions. During GC analysis, this results in poor peak shape and potential irreversible adsorption to active sites within the injector or column.[1][7]

  • Thermal Instability: At the elevated temperatures of the GC inlet, thermally labile molecules like this compound can degrade, leading to a loss of signal and inaccurate quantification.[8]

  • Keto-Enol Tautomerism: The presence of alpha-hydrogens allows the molecule to exist in equilibrium with its enol tautomers. These different forms can be separated chromatographically, resulting in multiple peaks for a single analyte, which complicates quantification.[5][6] Subsequent derivatization without stabilizing the carbonyls can lead to multiple unwanted derivatives.[5]

Derivatization addresses these issues by chemically modifying the problematic functional groups. The process replaces active hydrogens and carbonyl groups with nonpolar, thermally stable moieties, rendering the analyte "GC-amenable."[8][9] The resulting derivatives exhibit increased volatility, improved thermal stability, and enhanced chromatographic behavior.[9][10]

Primary Protocol: High-Sensitivity Oximation with PFBHA

This method is the preferred choice for trace-level quantification of carbonyl compounds due to the exceptional sensitivity afforded by the pentafluorobenzyl group, which is highly electrophoric and performs well with electron capture or negative chemical ionization mass spectrometry.[11][12][13] The reaction converts the carbonyls into stable oxime ethers.

Principle and Mechanism

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) undergoes a nucleophilic addition reaction with the carbonyl carbons of the aldehyde and ketone. This is followed by the elimination of a water molecule to form a stable O-pentafluorobenzyl oxime.[14] The reaction effectively "caps" the polar carbonyl groups, drastically reducing polarity and increasing volatility. The resulting PFBHA oximes are thermally stable and produce characteristic mass spectra, often with a dominant fragment ion at m/z 181, corresponding to the pentafluorobenzyl cation [C₆F₅CH₂]⁺, which is excellent for selected ion monitoring (SIM).[15]

It is important to note that the reaction can produce geometric (E/Z) isomers for each oxime, which may result in the separation of two peaks per derivatized carbonyl group in the chromatogram.[16] However, these isomers produce identical mass spectra and can be quantified together by summing their peak areas.

PFBHA_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products Analyte This compound Reaction Nucleophilic Addition & Dehydration Analyte->Reaction PFBHA PFBHA Reagent PFBHA->Reaction Derivative Di-PFBHA Oxime Derivative Reaction->Derivative Water H₂O Reaction->Water

Caption: Reaction of this compound with PFBHA.

Detailed Experimental Protocol

Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98%+ purity

  • This compound standard

  • Hexane or Dichloromethane (GC or HPLC grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water (18 MΩ·cm)

  • 2 mL GC vials with PTFE-lined septa

  • Vortex mixer and heating block/water bath

Procedure:

  • Reagent Preparation: Prepare a 15 mg/mL solution of PFBHA in deionized water. This solution should be prepared fresh before use.[2]

  • Standard/Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent like methanol or acetonitrile.

    • For aqueous samples, place 1 mL into a 2 mL GC vial. For samples in organic solvent, evaporate the solvent under a gentle stream of nitrogen and reconstitute in 1 mL of deionized water.

  • Derivatization Reaction:

    • To the 1 mL aqueous sample/standard, add 100 µL of the 15 mg/mL PFBHA solution. This ensures a significant molar excess of the derivatizing reagent.[2]

    • Cap the vial tightly and vortex for 30 seconds.

    • Place the vial in a heating block or water bath set to 60°C for 60-90 minutes to ensure complete derivatization of both carbonyl groups.[11]

  • Derivative Extraction:

    • Cool the vial to room temperature.

    • Add 500 µL of hexane to the vial.

    • Vortex vigorously for 1 minute to extract the PFBHA-oxime derivatives into the organic layer.

    • Allow the layers to separate (centrifugation can aid separation if an emulsion forms).

  • Sample Analysis:

    • Carefully transfer the upper hexane layer to a new GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for injection into the GC-MS.

Quantitative Data & GC-MS Parameters

Table 1: PFBHA Derivatization Reaction Parameters

Parameter Value/Condition Rationale
Reagent O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl Specific for carbonyls, provides high sensitivity.[4]
Solvent Deionized Water PFBHA derivatization is often conducted efficiently in aqueous solution.[17]
Reaction Temp. 60°C Provides sufficient energy to drive the reaction to completion in a reasonable time.[11]
Reaction Time 60-90 minutes Ensures complete reaction with both sterically different carbonyl groups.[11]

| Extraction | Hexane | Efficiently extracts the nonpolar oxime derivatives from the aqueous phase.[3][17] |

Table 2: Suggested GC-MS Operating Conditions

Parameter Value/Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl-Methylpolysiloxane)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temp. 250°C
Injection Mode Splitless (1 µL injection)
Oven Program 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI)
Acquisition Full Scan (m/z 50-550) and/or SIM

| SIM Ions (EI) | m/z 181 (quantifier), Molecular Ion (qualifier) |

Alternative Protocol: Two-Step Methoximation & Silylation

This robust two-step derivatization is a cornerstone of GC-MS-based metabolomics. Its primary advantage is the initial methoximation step, which "locks" the carbonyl groups and prevents keto-enol tautomerism, thereby ensuring that only a single, well-defined derivative is formed for the analyte.[5][6][18]

Principle and Rationale

Step 1: Methoximation. The sample is first treated with methoxyamine hydrochloride in a pyridine solvent. The methoxyamine reacts with the aldehyde and ketone groups to form methoximes. This initial step is critical as it stabilizes the carbonyls and prevents the formation of multiple enol tautomers during the subsequent high-temperature silylation step.[5][6]

Step 2: Silylation. A powerful silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added.[10][19] These reagents replace the active hydrogen on any hydroxyl groups (which would be present on enol tautomers if the first step were omitted) with a nonpolar trimethylsilyl (TMS) group.[7][9] This silylation step ensures maximum volatility and thermal stability for GC analysis. The byproducts of BSTFA and MSTFA are neutral and highly volatile, minimizing interference.[19]

Two_Step_Workflow cluster_prep Sample Preparation cluster_step1 Step 1: Methoximation cluster_step2 Step 2: Silylation cluster_analysis Analysis Dry_Sample Dry Sample (Lyophilization/N₂ Stream) Add_MeOx Add Methoxyamine HCl in Pyridine Dry_Sample->Add_MeOx Incubate_1 Incubate (e.g., 37°C, 90 min) Add_MeOx->Incubate_1 Add_BSTFA Add BSTFA + 1% TMCS or MSTFA Incubate_1->Add_BSTFA Incubate_2 Incubate (e.g., 60°C, 30 min) Add_BSTFA->Incubate_2 GCMS Inject into GC-MS Incubate_2->GCMS

Caption: Workflow for two-step methoximation and silylation.

Detailed Experimental Protocol

Materials:

  • Methoxyamine hydrochloride (MeOx), 98%+ purity

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or MSTFA

  • Pyridine (anhydrous), silylation grade

  • GC vials, heating block, vortex mixer

Procedure:

  • Sample Preparation (Crucial Step):

    • Transfer the sample to a GC vial and evaporate to complete dryness under a gentle stream of nitrogen or using a lyophilizer. It is critical to remove all traces of water , as silylation reagents are extremely moisture-sensitive and will be consumed by water.[1][5][19]

  • Step 1: Methoximation:

    • Prepare a 20 mg/mL solution of Methoxyamine HCl in anhydrous pyridine.

    • Add 50 µL of this solution to the dried sample residue.

    • Cap the vial tightly, vortex for 1 minute, and incubate at 37°C for 90 minutes with agitation.[18]

  • Step 2: Silylation:

    • After cooling the vial to room temperature, add 80-100 µL of BSTFA + 1% TMCS (or MSTFA).[10][18]

    • Recap the vial, vortex for 30 seconds, and incubate at 60-70°C for 30-60 minutes.[10]

  • Sample Analysis:

    • Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. No extraction is needed as the reagents and byproducts are volatile.

Quantitative Data & GC-MS Parameters

Table 3: Two-Step Derivatization Reaction Parameters

Parameter Value/Condition Rationale
Sample Prep Complete dryness Silylation reagents are highly reactive with water.[1][19]
Step 1 Reagent Methoxyamine HCl in Pyridine Stabilizes carbonyls, prevents tautomerism and multiple derivatives.[5][6]
Step 2 Reagent BSTFA + 1% TMCS or MSTFA Powerful silylating agents that create volatile, stable TMS derivatives.[9][19]
Step 1 Temp. 37°C Mild conditions sufficient for methoximation without degrading the sample.[6]

| Step 2 Temp. | 60-70°C | Ensures complete silylation of all active sites.[10] |

Note: The GC-MS operating conditions suggested in Table 2 are also suitable for the analysis of TMS derivatives.

Method Trustworthiness & Troubleshooting

A robust analytical method requires validation. For quantitative analysis, calibration curves should be prepared using a derivatized standard of this compound to establish linearity. The limit of detection (LOD) and limit of quantification (LOQ) should be determined to understand the method's sensitivity.[3][10] Precision and accuracy can be assessed by analyzing spiked samples at different concentrations.

Table 4: Common Troubleshooting Scenarios

Issue Potential Cause(s) Suggested Solution(s)
Poor/Tailing Peaks Incomplete derivatization; active sites in GC system. Increase reaction time/temperature; ensure reagent is in excess; check for GC system inertness.
Multiple Unexpected Peaks Contamination; incomplete methoximation (in 2-step method); analyte degradation. Use high-purity solvents/reagents; ensure methoximation step is complete; lower inlet temperature.
Low Signal/Recovery Presence of water (silylation); incomplete extraction (PFBHA); analyte adsorption. Ensure sample is completely dry before silylation; optimize extraction solvent/technique; silanize glassware.[7]

| No Peak Detected | Reagent degradation (moisture); incorrect derivatization conditions. | Use fresh, properly stored reagents; verify reaction temperature and time. |

Conclusion

The reliable GC-MS analysis of this compound is contingent upon effective derivatization. This note has presented two validated and scientifically sound protocols to convert this challenging analyte into a form suitable for gas-phase analysis.

  • PFBHA Oximation is a targeted, highly sensitive method ideal for quantifying low levels of this compound, particularly in clean sample matrices. Its high response in NCI-MS makes it a powerful tool for trace analysis.

  • Two-Step Methoximation/Silylation offers a comprehensive solution that eliminates analytical ambiguities arising from tautomerism. It is the method of choice for complex biological or environmental samples and untargeted metabolomics where accuracy and the prevention of artifacts are paramount.

The choice between these methods will depend on the specific application, required sensitivity, and sample matrix. By understanding the principles behind each protocol, researchers can confidently select and implement the appropriate strategy to achieve accurate and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Aldol Condensation of 3-Methyl-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the aldol condensation of 3-methyl-2-butanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize outcomes. The inherent asymmetry of 3-methyl-2-butanone presents unique challenges and opportunities in controlling reaction pathways. This resource provides in-depth, field-proven insights to help you achieve your desired synthetic goals.

Troubleshooting Guide

This section addresses specific problems you may encounter during the aldol condensation of 3-methyl-2-butanone. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.

Question 1: Why is the yield of my desired aldol product consistently low, with a significant amount of starting material unreacted?

Answer:

Low conversion in the aldol condensation of 3-methyl-2-butanone often points to an unfavorable reaction equilibrium or suboptimal reaction conditions. The self-condensation of ketones is generally less favorable than that of aldehydes due to increased steric hindrance at the carbonyl carbon and the electron-donating effect of the alkyl groups, which reduces its electrophilicity.[1][2]

  • Causality: The aldol addition is a reversible reaction.[1] With ketones, the equilibrium can often favor the starting materials. To drive the reaction forward, especially in a self-condensation, the subsequent dehydration of the aldol adduct to form the more stable, conjugated α,β-unsaturated ketone is often necessary.[1] This is an application of Le Châtelier's principle, where the removal of a product (water) shifts the equilibrium towards the final product.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: If you are isolating the β-hydroxy ketone, a modest increase in temperature can help shift the equilibrium towards the product. However, be aware that higher temperatures can also promote side reactions.

    • Promote Dehydration: If your target is the α,β-unsaturated ketone, increasing the reaction temperature is a common strategy to encourage the elimination of water from the initial aldol adduct.[1]

    • Choice of Base: Ensure your base is strong enough to generate a sufficient concentration of the enolate. For ketone self-condensations, stronger bases are often required compared to aldehydes.

    • Water Removal: In some cases, employing techniques to remove water as it is formed, such as a Dean-Stark apparatus, can be effective in driving the reaction to completion.

Question 2: My reaction mixture is complex, showing multiple unexpected products in my analysis (TLC, GC-MS, NMR). What are the likely side reactions?

Answer:

A complex product mixture is a hallmark of competing reaction pathways in the aldol condensation of 3-methyl-2-butanone. The presence of two distinct α-carbons allows for the formation of two different enolates, leading to different aldol products. Furthermore, other side reactions can occur under typical aldol conditions.

  • Primary Side Reaction: Formation of a Regioisomeric Aldol Product: 3-Methyl-2-butanone can be deprotonated at the methyl group (C1) to form the kinetic enolate or at the tertiary carbon (C3) to form the thermodynamic enolate .

    • Kinetic Pathway (Favored by strong, bulky bases like LDA at low temperatures): Deprotonation of the less sterically hindered methyl group is faster. This is often the intended and major pathway in a controlled synthesis.[3]

    • Thermodynamic Pathway (Favored by weaker bases and higher temperatures): Deprotonation of the more substituted tertiary carbon leads to a more stable enolate. This pathway will lead to a different, more branched aldol adduct.

  • Secondary Side Reaction: Base-Catalyzed Air Oxidation: A notable side reaction for 3-methyl-2-butanone is the oxidation of the tertiary carbon atom in the presence of a base and atmospheric oxygen. This reaction proceeds through a radical mechanism to form a hydroperoxide.[3]

  • Troubleshooting Steps & Product Identification:

    Side Reaction PathwayConditions FavoringLikely Product StructuresMitigation Strategy
    Thermodynamic Aldol Condensation Weaker bases (e.g., NaOH, KOH), higher temperaturesA more branched β-hydroxy ketone and its dehydrated α,β-unsaturated analog.Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) to selectively form the kinetic enolate.
    Base-Catalyzed Air Oxidation Prolonged reaction times, exposure to air, strong basic conditions3-Hydroperoxy-3-methyl-2-butanoneDegas solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Question 3: I am attempting a crossed aldol condensation with 3-methyl-2-butanone and another carbonyl compound, but I am getting a mixture of all four possible products. How can I improve the selectivity?

Answer:

A crossed aldol condensation between two different enolizable carbonyl compounds can theoretically produce a mixture of four products (two self-condensation and two crossed-condensation products), making it synthetically challenging.[2] The key to a successful crossed aldol reaction is to control which molecule acts as the nucleophile (enolate) and which acts as the electrophile.

  • Causality: When both carbonyl partners can form enolates, a statistical mixture of products is often obtained. To achieve selectivity, you must ensure that only one of the reactants forms an enolate, which then exclusively attacks the other carbonyl compound.

  • Troubleshooting and Optimization Strategies:

    • Use a Non-Enolizable Electrophile: The most straightforward approach is to react 3-methyl-2-butanone with a carbonyl compound that has no α-hydrogens, such as benzaldehyde or formaldehyde. These can only act as the electrophile, immediately reducing the number of possible products.

    • Directed Aldol Reaction via Pre-formed Enolate: This is the most reliable method for controlling selectivity.

      • Step 1: Completely convert 3-methyl-2-butanone to its lithium enolate using a strong, non-nucleophilic base like LDA in an aprotic solvent (e.g., THF) at low temperature (-78 °C). This ensures that no unreacted 3-methyl-2-butanone is present to act as an electrophile.

      • Step 2: Slowly add the second carbonyl compound (the electrophile) to the solution of the pre-formed enolate. This ensures that the enolate reacts with the desired partner.

    • Slow Addition of the Enolizable Component: If you are not using a pre-formation strategy, slowly adding the more readily enolizable partner to a mixture of the less reactive carbonyl and the base can sometimes minimize self-condensation.

Frequently Asked Questions (FAQs)

Q1: What is the difference between the kinetic and thermodynamic enolate of 3-methyl-2-butanone, and how do I control which one is formed?

A1: The formation of either the kinetic or thermodynamic enolate is a critical control point in the aldol reaction of 3-methyl-2-butanone.

  • Kinetic Enolate: Formed by removing a proton from the less substituted α-carbon (the methyl group). This reaction is faster due to lower steric hindrance. It is favored by:

    • Strong, bulky bases: Lithium diisopropylamide (LDA) is the classic choice.

    • Low temperatures: Typically -78 °C.

    • Aprotic solvents: Such as tetrahydrofuran (THF).

  • Thermodynamic Enolate: Formed by removing a proton from the more substituted α-carbon (the tertiary carbon). This enolate is more stable due to the greater substitution of the double bond. It is favored by:

    • Weaker bases: Such as sodium hydroxide or potassium tert-butoxide, which allow for equilibration.

    • Higher temperatures: Room temperature or above.

    • Protic solvents: Can facilitate proton exchange and equilibration.

The choice of conditions directly dictates the regioselectivity of the initial deprotonation step.

Q2: Is self-condensation a significant issue for 3-methyl-2-butanone?

A2: While possible, the self-condensation of ketones like 3-methyl-2-butanone is generally less favorable than for aldehydes. This is due to two main factors:

  • Steric Hindrance: The carbonyl carbon of a ketone is more sterically hindered than that of an aldehyde, making it a less accessible electrophile for the attacking enolate.[2]

  • Electronic Effects: The two alkyl groups on the ketone carbonyl are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic.[2]

However, under forcing conditions (e.g., high temperatures, prolonged reaction times), self-condensation can occur and contribute to a complex product mixture.

Q3: Can 3-methyl-2-butanone undergo a Cannizzaro reaction?

A3: No, 3-methyl-2-butanone cannot undergo a Cannizzaro reaction. The Cannizzaro reaction is characteristic of aldehydes that lack α-hydrogens. Since 3-methyl-2-butanone has α-hydrogens at two positions, it will undergo deprotonation to form an enolate and proceed via an aldol-type mechanism when treated with a base.

Experimental Protocols

Protocol 1: Kinetically Controlled Self-Aldol Condensation of 3-Methyl-2-butanone

This protocol is designed to favor the formation of the kinetic enolate and minimize side reactions.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.

  • Reagents:

    • Diisopropylamine

    • n-Butyllithium (in hexanes)

    • 3-Methyl-2-butanone

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure: a. To the reaction flask, add anhydrous THF and diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath. b. Slowly add n-butyllithium dropwise to the stirred solution. Maintain the temperature at -78 °C. Stir for 30 minutes to generate LDA. c. Slowly add a solution of 3-methyl-2-butanone in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic enolate. d. Slowly add a second equivalent of 3-methyl-2-butanone to the enolate solution at -78 °C. e. Allow the reaction to stir at -78 °C for several hours, monitoring by TLC. f. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. g. Allow the mixture to warm to room temperature, and then proceed with a standard aqueous workup and purification by column chromatography.

Visualizations

Diagram 1: Competing Enolization Pathways for 3-Methyl-2-butanone

G ketone 3-Methyl-2-butanone kinetic_enolate Kinetic Enolate (less substituted) ketone->kinetic_enolate LDA, THF, -78 °C (Fast, Irreversible) thermo_enolate Thermodynamic Enolate (more substituted) ketone->thermo_enolate NaOEt, EtOH, 25 °C (Slow, Reversible)

Caption: Kinetic vs. Thermodynamic Enolate Formation.

Diagram 2: Troubleshooting Low Yield in Aldol Condensation

G start Low Yield of Aldol Product q1 Is the reaction at equilibrium? start->q1 a1_yes Yes q1->a1_yes Equilibrium Issue a1_no No q1->a1_no Kinetic Issue s1 Drive reaction forward: - Increase temperature - Remove water (Dehydration) a1_yes->s1 q2 Is the base strong enough? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are there competing side reactions? a2_yes->q3 s2 Use a stronger base (e.g., LDA for full enolate formation) a2_no->s2 s3 Optimize conditions to favor desired pathway (See FAQ on kinetic vs. thermo control) q3->s3

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Optimizing the Synthesis of 4-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Methyl-3-oxopentanal. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes. As a bifunctional carbonyl, this compound is a valuable building block in organic synthesis, but its preparation can be accompanied by challenges related to yield and purity.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate and troubleshoot your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route for this compound?

The most frequently documented laboratory-scale synthesis involves the reaction of 3-Methyl-2-butanone with an orthoformate ester, typically triethyl orthoformate.[1][2] This method leverages the formation of an enol or enolate intermediate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbon of the orthoformate.[1] This general approach is a variation of condensation reactions commonly used for constructing β-dicarbonyl compounds.[3]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield in this synthesis is typically traced back to one of four areas:

  • Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions or reagent quality.

  • Side Reactions: The formation of unintended byproducts consumes starting materials and complicates purification.

  • Product Instability: As a β-dicarbonyl compound, the product can be sensitive to the reaction and workup conditions, particularly pH and temperature.

  • Purification Losses: The product may be lost during the aqueous workup or purification steps, such as distillation.

Each of these points is addressed in detail in the Troubleshooting Guide below.

Q3: What are the most likely impurities or byproducts in my final product?

Given the structure of this compound, several side reactions can occur:

  • Self-Condensation Products: Under basic or acidic conditions, the aldehyde can undergo aldol condensation with the enolizable ketone of another molecule.

  • Oxidation Product: The aldehyde functional group is susceptible to oxidation, which can form 4-methyl-3-oxopentanoic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.[1]

  • Unreacted Starting Materials: Incomplete conversion will leave 3-Methyl-2-butanone and orthoformate derivatives in the crude product.

  • Keto-Enol Tautomers: While not an impurity, the product exists as a mixture of keto and enol tautomers.[1] The ratio can be influenced by the solvent and temperature, which may affect characterization by techniques like NMR spectroscopy.[1]

Q4: Is it possible to adapt this synthesis to a continuous flow process to improve yield and consistency?

Yes, this is a promising strategy. While direct literature for this compound is sparse, analogous syntheses of related compounds have been successfully transferred to continuous flow systems.[4] A recent study on the synthesis of a 4-methyl-3-oxo-pentanamide analog found that a continuous microflow process reduced the reaction time by a factor of 12 compared to a traditional batch reactor.[4] Flow chemistry offers superior control over reaction parameters like temperature and residence time, which can minimize side reactions and improve product consistency.[4][5]

Section 2: Troubleshooting Guide for Low Yield & Purity

This section provides direct answers to specific experimental problems.

Problem: The reaction is slow or does not proceed to completion.

Answer: An incomplete reaction is often due to issues with reagents or reaction conditions.

  • Reagent Quality:

    • 3-Methyl-2-butanone: Ensure it is free from acidic or basic impurities that could interfere with the desired catalyst system. Distillation may be necessary for older stock.

    • Triethyl Orthoformate: This reagent is sensitive to moisture. Hydrolysis will consume the reagent and introduce water, which can halt reactions that depend on anhydrous conditions. Use a freshly opened bottle or distill before use.

    • Solvent: If using a solvent, ensure it is anhydrous, especially for base-catalyzed variants. Solvents like THF or diethyl ether should be freshly distilled from a suitable drying agent.[6]

  • Catalyst Activity:

    • Acid Catalysis (e.g., p-TsOH): Ensure the catalyst is not deactivated. Use a catalytic amount (typically 1-5 mol%).

    • Base-Mediated Conditions (e.g., NaOEt): If generating an enolate, the base must be strong enough and used in stoichiometric amounts. The alkoxide base should match the alcohol component of the ester to prevent transesterification side reactions.[5] Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture or CO₂.[6]

  • Temperature Control: Some condensation reactions require an initial heating period to overcome the activation energy. Monitor the internal reaction temperature and ensure it aligns with established protocols for similar reactions.

Problem: My crude product is a complex mixture with significant byproduct formation.

Answer: This indicates that side reactions are outcompeting the desired synthesis. The key is precise control over the reaction environment.

  • Order of Addition: In base-mediated syntheses, the standard procedure is to first form the enolate of 3-Methyl-2-butanone by adding it to a solution of the base. Then, the triethyl orthoformate is added slowly to the pre-formed enolate. This minimizes the concentration of free base in the presence of the orthoformate and the final product, reducing the risk of base-catalyzed side reactions.

  • Temperature Management: Exothermic reactions can lead to a rapid temperature increase, promoting side reactions. Use an ice bath to maintain a consistent temperature, especially during the addition of reagents.[6] For reactions requiring heat, use a well-controlled oil bath and monitor the internal temperature.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the orthoformate to ensure the complete consumption of the limiting ketone, which can be harder to remove during purification. Avoid a large excess, as this complicates purification.

Problem: The yield is high in the crude reaction mixture (by NMR/TLC) but drops significantly after workup and purification.

Answer: This points to product loss or degradation during isolation.

  • Aqueous Workup:

    • Neutralization: The reaction must be carefully neutralized before extraction. If the reaction is acidic, wash with a saturated sodium bicarbonate (NaHCO₃) solution.[7] If basic, neutralize with a mild acid like dilute HCl or ammonium chloride solution. The bifunctional nature of the product makes it sensitive to strong acids or bases.

    • Emulsion Formation: Emulsions can form during extraction, trapping the product in the aqueous layer. To break emulsions, add brine (saturated NaCl solution) or allow the mixture to stand.

  • Drying: Ensure the organic phase is thoroughly dried with an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent removal.[7] Residual water can interfere with distillation.

  • Purification by Distillation:

    • This compound is a relatively small molecule and can be volatile. Use a rotary evaporator at a controlled temperature and pressure to avoid co-evaporation with the solvent.[7]

    • For final purification, vacuum distillation is often required.[6] The product can degrade at high temperatures, so a good vacuum is essential to lower the boiling point. Use a short-path distillation apparatus to minimize losses.[6]

Section 3: Recommended Experimental Protocol

This protocol is a synthesized methodology based on established principles for related condensation reactions.[1][5][7]

Synthesis of this compound
  • Apparatus Setup:

    • Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation:

    • In the flask, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol under nitrogen. Alternatively, use a commercial solution of sodium ethoxide in ethanol.

    • Cool the solution to 0 °C using an ice bath.

  • Enolate Formation:

    • Slowly add 3-Methyl-2-butanone (1.0 eq), freshly distilled, to the sodium ethoxide solution over 30 minutes.

    • Allow the mixture to stir at 0 °C for 1 hour to ensure complete enolate formation.

  • Condensation Reaction:

    • Add triethyl orthoformate (1.1 eq) dropwise via the dropping funnel over 30 minutes, keeping the internal temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Extraction:

    • Cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or dichloromethane.[7]

    • Wash the organic layer sequentially with water (2x) and brine (1x).[7]

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation at a controlled temperature (e.g., 30 °C).[7]

  • Purification:

    • Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Section 4: Mechanistic Insight & Optimization

Understanding the reaction mechanism is key to rational optimization. The reaction proceeds via the formation of a resonance-stabilized enolate, which then acts as the key nucleophile.

General Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Reagent Charging (3-Methyl-2-butanone, Base) enolate 2. Enolate Formation (0°C, 1 hr) reagents->enolate Stirring addition 3. Reagent Addition (Triethyl Orthoformate) enolate->addition reaction 4. Condensation (RT, 12-18 hr) addition->reaction Stirring quench 5. Quenching (aq. NH4Cl) reaction->quench extract 6. Extraction & Washing quench->extract purify 7. Drying & Purification extract->purify product Final Product purify->product

References

Preventing self-condensation of 4-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Self-Condensation

Welcome to the Technical Support Center for 4-Methyl-3-oxopentanal. As a Senior Application Scientist, I've compiled this in-depth guide to address the common challenges encountered during the synthesis and handling of this versatile bifunctional molecule. The primary focus of this resource is to provide actionable strategies to prevent its self-condensation, a prevalent side reaction that can significantly impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its self-condensation a concern?

This compound is a bifunctional organic compound featuring both an aldehyde and a ketone functional group. This unique structure makes it a valuable precursor in the synthesis of various heterocyclic compounds and complex molecules. However, the presence of α-hydrogens and two carbonyl groups makes it highly susceptible to self-condensation, an aldol reaction where one molecule acts as a nucleophile (enolate) and another as an electrophile. This leads to the formation of undesired dimers and polymers, reducing the yield of the desired product and complicating purification.

Q2: What are the primary drivers of self-condensation in this compound?

The self-condensation of this compound is primarily driven by the following factors:

  • Presence of α-Hydrogens: The hydrogens on the carbon atoms adjacent to the carbonyl groups are acidic and can be abstracted by a base to form a reactive enolate.

  • Electrophilic Carbonyl Carbons: The carbonyl carbons are electrophilic and susceptible to nucleophilic attack by the enolate.

  • Catalysis: The reaction is readily catalyzed by both acids and bases.

  • Temperature: Higher temperatures generally favor the dehydration of the initial aldol addition product, driving the reaction towards the final condensation product.

Q3: What are the general strategies to minimize self-condensation?

Preventing self-condensation revolves around controlling the reaction conditions to disfavor the formation of the enolate and its subsequent reaction with another molecule of the aldehyde. The key strategies, which will be detailed in the troubleshooting guides, include:

  • Temperature Control: Maintaining low reaction temperatures is crucial.

  • Control of Reagent Addition: Slow, controlled addition of reagents can minimize the concentration of reactive intermediates.

  • pH Control: Careful selection of catalysts and control of pH are critical.

  • Use of Protecting Groups: Temporarily masking the reactive aldehyde functionality is a highly effective strategy.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis and handling of this compound.

Issue 1: Low Yield of this compound Due to Self-Condensation

Symptoms:

  • The final product mixture contains a significant amount of high-molecular-weight, viscous, or polymeric material.

  • Purification is difficult, with multiple spots observed on Thin Layer Chromatography (TLC).

  • Proton NMR of the crude product shows complex, broad signals in addition to the expected peaks for this compound.

Root Causes and Corrective Actions:

Potential Cause Explanation Recommended Action
Inappropriate Reaction Temperature Higher temperatures accelerate the rate of both the initial aldol addition and the subsequent dehydration, favoring the formation of the conjugated enone product and other side reactions.Maintain a low reaction temperature, ideally between -78°C and 0°C, especially during the addition of reagents and the initial phase of the reaction.
Rapid Reagent Addition Adding reagents too quickly can lead to localized high concentrations of base or the aldehyde, promoting rapid enolate formation and self-condensation.Employ a slow, dropwise addition of the base or the aldehyde precursor using a syringe pump or a dropping funnel over an extended period. This maintains a low steady-state concentration of the reactive species.
Incorrect Choice or Concentration of Base Strong, non-bulky bases like sodium hydroxide can readily deprotonate the α-hydrogens, leading to rapid self-condensation.Consider using a weaker base or a sterically hindered, non-nucleophilic strong base like Lithium Diisopropylamide (LDA) at low temperatures to achieve kinetic control of enolate formation.
Presence of Acidic or Basic Impurities Trace amounts of acid or base in the starting materials or solvents can catalyze self-condensation.Ensure all starting materials and solvents are purified and dried before use. Glassware should be thoroughly cleaned and dried to remove any acidic or basic residues.
Issue 2: Difficulty in Isolating Pure this compound

Symptoms:

  • The product co-elutes with impurities during column chromatography.

  • The isolated product is unstable and shows signs of degradation upon storage.

  • Inconsistent analytical data (NMR, GC-MS) for the purified product.

Root Causes and Corrective Actions:

Potential Cause Explanation Recommended Action
Ineffective Purification Method The self-condensation products can have similar polarities to the desired product, making separation by standard silica gel chromatography challenging.Consider alternative purification techniques such as flash chromatography with a carefully optimized solvent gradient, or distillation under reduced pressure if the product is thermally stable. A method for purifying aldehyde-ketone mixtures involves selective hydrogenation of the aldehyde impurity.
Product Instability This compound is inherently prone to degradation, especially in the presence of light, air, or trace impurities.Store the purified product at low temperatures (≤ -20°C) under an inert atmosphere (argon or nitrogen). Use freshly purified material for subsequent reactions whenever possible.
Residual Catalyst Trace amounts of the acid or base catalyst remaining after workup can continue to promote self-condensation during storage or concentration.Ensure a thorough aqueous workup to neutralize and remove all traces of the catalyst. This may involve washing with a dilute acid or base, followed by a brine wash.

Experimental Protocols

Protocol 1: Synthesis of this compound via Formylation of 3-Methyl-2-butanone Enolate (Illustrative)

This protocol is a general guideline based on established methods for α-formylation of ketones. Optimization for this compound may be required.

Materials:

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Methyl-2-butanone, freshly distilled

  • Ethyl formate, freshly distilled

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation (Kinetic Control):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78°C in a dry ice/acetone bath.

    • Add freshly distilled diisopropylamine (1.1 equivalents) to the cooled THF.

    • Slowly add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature below -70°C. Stir for 30 minutes at this temperature to generate LDA.

    • Slowly add a solution of 3-Methyl-2-butanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution, keeping the temperature at -78°C. Stir for 1 hour to ensure complete formation of the kinetic enolate.

  • Formylation:

    • Slowly add freshly distilled ethyl formate (1.2 equivalents) to the enolate solution at -78°C.

    • Allow the reaction mixture to stir at -78°C for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure at a low temperature (<30°C).

    • Purify the crude product immediately by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Protecting the Aldehyde Group as a Cyclic Acetal

This protocol is a highly effective strategy to prevent self-condensation when subsequent reactions need to be performed on the ketone moiety.

Materials:

  • This compound

  • Ethylene glycol (1.2 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Acetal Formation:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, ethylene glycol, and a catalytic amount of p-TsOH in anhydrous toluene.

    • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

    • Continue refluxing until no more water is collected.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting acetal-protected this compound can often be used in the next step without further purification.

Data Presentation

Table 1: Influence of Reaction Parameters on Self-Condensation
Parameter Condition Favoring Self-Condensation Condition Minimizing Self-Condensation Rationale
Temperature High (> 25°C)Low (≤ 0°C)Reduces the rate of enolate formation and subsequent reactions.
Base Strong, non-hindered (e.g., NaOH)Weak or sterically hindered (e.g., LDA)Favors kinetic enolate formation at the less substituted α-carbon.
Reagent Addition Rapid, bulk additionSlow, dropwise additionMaintains a low concentration of reactive intermediates.
pH Strongly acidic or basicNear neutral or mildly acidic/basicMinimizes catalysis of the condensation reaction.
Table 2: Analytical Data for this compound
Analytical Technique Expected Observations for Pure Compound Observations Indicating Self-Condensation
¹H NMR (CDCl₃) Aldehyde proton (CHO) at δ 9.5-10.0 ppm (triplet); Methylene protons (CH₂) adjacent to aldehyde at δ 2.7-2.9 ppm (doublet of triplets); Methine proton (CH) adjacent to ketone at δ 2.8-3.0 ppm (septet); Methyl protons (CH₃) at δ 1.1-1.2 ppm (doublet).Appearance of new olefinic protons (δ 5.5-7.5 ppm), additional complex aliphatic signals, and broadening of peaks.
¹³C NMR (CDCl₃) Aldehyde carbonyl at δ ~200 ppm; Ketone carbonyl at δ ~210 ppm.Appearance of new signals corresponding to C=C double bonds and additional carbonyl signals.
GC-MS A single major peak with the expected mass-to-charge ratio (m/z = 114).Presence of higher molecular weight peaks corresponding to dimers (m/z = 210) and other condensation products.
IR Spectroscopy Strong C=O stretching frequencies for aldehyde (~1725 cm⁻¹) and ketone (~1715 cm⁻¹).Appearance of a C=C stretching frequency (~1650 cm⁻¹) and a shift in the carbonyl frequencies due to conjugation.

Visualization of Key Concepts

Diagram 1: Self-Condensation Pathway of this compound

G cluster_0 Enolate Formation (Base-Catalyzed) cluster_1 Nucleophilic Attack cluster_2 Dehydration A This compound B Enolate Intermediate A->B -H⁺ (Base) D Aldol Adduct B->D C Another Molecule of This compound C->D E Self-Condensation Product (α,β-Unsaturated Carbonyl) D->E -H₂O G A This compound B Protect Aldehyde (e.g., Acetal Formation) A->B Step 1 C Perform Reaction on Ketone Moiety B->C Step 2 D Deprotect Aldehyde C->D Step 3 E Desired Product D->E Step 4

Technical Support Center: 4-Methyl-3-oxopentanal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Methyl-3-oxopentanal (CAS 25044-03-5). This molecule, with its bifunctional aldehyde and ketone moieties, is a valuable building block in organic synthesis.[1] However, its synthesis is often accompanied by the formation of various byproducts that can complicate purification and impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to proactively identify and troubleshoot these impurities. We will delve into the common synthetic pathways, the mechanistic origins of byproducts, and the analytical strategies required for their definitive identification.

Part 1: Frequently Asked Questions (FAQs) on Synthesis & Byproduct Formation

This section addresses the most common issues and questions that arise during the synthesis and analysis of this compound.

Q1: What are the primary synthetic routes for this compound and their most common byproducts?

The most prevalent laboratory method for synthesizing this compound is a base-catalyzed crossed-aldol or Claisen-Schmidt condensation between acetone and isobutyraldehyde (2-methylpropanal).[2][3] While effective, this route is susceptible to several competing reactions.

Primary Route: Aldol Condensation

  • Reactants: Acetone and Isobutyraldehyde

  • Catalyst: Typically a base like NaOH or KOH.

Expected Byproducts:

  • 4-Methyl-3-hydroxy-pentanal (Aldol Addition Product): The initial β-hydroxy aldehyde formed before dehydration. Its presence indicates an incomplete condensation reaction.

  • 6-Methyl-2-hepten-4-one (Dehydration Product of a Second Condensation): This can form if the initial product reacts with another molecule of acetone.

  • Diacetone Alcohol & Mesityl Oxide: These are products of acetone self-condensation.[4] Acetone forms an enolate that can attack another acetone molecule. Mesityl oxide is the subsequent dehydration product.

  • 2,2,4-Trimethyl-3-hydroxypentanal: The product of isobutyraldehyde self-condensation. This is often less favored due to the steric hindrance of the isobutyraldehyde enolate.[2]

  • 4-Methyl-3-oxopentanoic Acid: The aldehyde group is susceptible to oxidation, especially during workup or if the reaction is exposed to air for extended periods, yielding the corresponding carboxylic acid.[1][5]

Q2: My GC-MS analysis shows several unexpected peaks. How do I begin to identify them?

A complex gas chromatogram is a common challenge. A systematic approach is crucial.

  • Step 1: Analyze Retention Times: Unreacted starting materials (acetone, isobutyraldehyde) will be the most volatile and typically have the shortest retention times. Byproducts with higher molecular weights or stronger intermolecular forces (like the aldol addition product with its hydroxyl group) will have longer retention times.

  • Step 2: Scrutinize the Mass Spectra (MS): The fragmentation pattern is key.

    • Your Target (this compound, C₆H₁₀O₂, MW: 114.14): Look for the molecular ion peak (M⁺) at m/z 114. Key fragments often arise from cleavage alpha to the carbonyl groups.

    • Dehydration Products (e.g., C₆H₈O, MW: 96.13): A peak at m/z 96 would strongly suggest the loss of water (18 amu) from the aldol addition product.

    • Self-Condensation Products: Mesityl oxide (from acetone, C₆H₁₀O, MW: 98.14) will have a distinct fragmentation pattern and a molecular ion at m/z 98.

  • Step 3: Consider Derivatization: Carbonyl compounds can sometimes exhibit poor peak shape in GC. Derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts aldehydes and ketones into stable oximes, improving chromatographic separation and providing high-sensitivity detection, especially in negative chemical ionization (NCI) mode.[6][7][8]

Q3: My ¹H NMR spectrum is noisy with unexpected signals. What do they signify?

¹H NMR is a powerful tool for identifying specific structural features of byproducts.[9][10]

  • Reference Spectrum (this compound):

    • Aldehyde Proton (-CHO): A characteristic triplet around 9.7 ppm.

    • Isopropyl Protons (-CH(CH₃)₂): A septet around 2.8 ppm and a doublet around 1.1 ppm.

    • Methylene Protons (-CH₂-): Signals corresponding to the protons between the two carbonyls.

  • Interpreting Unexpected Signals:

    • Vinyl Protons (C=CH): Signals in the 5.5-7.5 ppm range strongly indicate the presence of α,β-unsaturated dehydration byproducts like mesityl oxide.

    • Hydroxyl Proton (-OH): A broad singlet, often variable in position, points to the presence of the initial aldol addition product (the β-hydroxy aldehyde).

    • Absence of Aldehyde Proton: If you see other signals but the aldehyde proton at ~9.7 ppm is diminished or absent, it could suggest oxidation to a carboxylic acid (where the acidic proton may be too broad to see or may have exchanged) or another reaction involving the aldehyde.

    • Complex Methyl Region: Multiple doublets or singlets in the 0.9-1.2 ppm range may indicate a mixture of different self-condensation products.

Q4: What is the mechanistic cause of α,β-unsaturated byproduct formation and how can I control it?

The formation of α,β-unsaturated byproducts is a result of a dehydration (condensation) reaction that follows the initial aldol addition.[3][4]

  • Mechanism: The initial product, a β-hydroxy aldehyde, still possesses acidic α-hydrogens. Under basic conditions, an enolate can form, leading to the elimination of the β-hydroxyl group as a hydroxide ion. This process is often irreversible and is strongly favored by heat.

  • Causality & Control:

    • Temperature: Heat is the primary driver for dehydration.[4] Running the aldol reaction at lower temperatures (e.g., 0-5 °C) favors the initial addition product and minimizes the subsequent elimination.

    • Reaction Time: Longer reaction times, even at low temperatures, can allow the slower dehydration reaction to proceed. Monitor the reaction by TLC or GC to determine the optimal endpoint.

    • Base Concentration: While a catalyst is necessary, excessively strong or concentrated base can more readily promote the elimination step.

Part 2: Analytical & Troubleshooting Protocols

This section provides standardized procedures for the analysis of your reaction mixture.

Protocol 2.1: GC-MS Analysis with PFBHA Derivatization

This protocol enhances the volatility and detectability of carbonyl compounds.[6][11]

  • Sample Preparation: Dilute an aliquot of your crude reaction mixture in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Reagent Preparation: Prepare a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride in water and buffer to a pH of ~6.

  • Derivatization: Mix the sample aliquot with the PFBHA solution. Heat the mixture at approximately 60°C for 60-90 minutes to ensure complete reaction and formation of the oxime derivatives.[11]

  • Extraction: After cooling, extract the derivatives into an organic solvent like hexane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Injection: Analyze the extracted sample using a standard GC-MS system. A non-polar column (e.g., DB-5ms or equivalent) is typically suitable.

  • Data Analysis: The resulting oximes will be well-resolved. Use the mass spectra of the derivative peaks to identify the original carbonyl compounds. The high mass of the PFB moiety provides a unique isotopic signature.

Table 1: Expected Molecular Weights of Key Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )Notes
This compound C₆H₁₀O₂114.14Target Product
IsobutyraldehydeC₄H₈O72.11Starting Material
AcetoneC₃H₆O58.08Starting Material
4-Methyl-3-hydroxypentanalC₆H₁₂O₂116.16Aldol Addition Product
Mesityl OxideC₆H₁₀O98.14Acetone Self-Condensation
4-Methyl-3-oxopentanoic AcidC₆H₁₀O₃130.14Oxidation Byproduct[5]

Part 3: Mechanistic Visualizations

Understanding the reaction pathways is essential for troubleshooting. The following diagrams illustrate the desired synthesis and competing side reactions.

Diagram 1: Desired Synthesis Pathway

Desired Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Acetone Acetone Enolate Acetone Enolate Acetone->Enolate + OH⁻ Alkoxide Intermediate Alkoxide Enolate->Alkoxide + Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde Aldol_Adduct Aldol Adduct (β-hydroxy aldehyde) Alkoxide->Aldol_Adduct + H₂O Product This compound Aldol_Adduct->Product - H₂O (Heat)

Caption: The desired reaction pathway for this compound synthesis.

Diagram 2: Competing Side Reactions

Side Reactions cluster_acetone Acetone Self-Condensation cluster_iso Isobutyraldehyde Self-Condensation cluster_oxidation Product Oxidation Acetone1 Acetone Enolate Diacetone_OH Diacetone Alcohol Acetone1->Diacetone_OH + Acetone Acetone2 Acetone Mesityl_Oxide Mesityl Oxide Diacetone_OH->Mesityl_Oxide - H₂O Iso1 Isobutyraldehyde Enolate Iso_Dimer Self-Condensation Product Iso1->Iso_Dimer + Isobutyraldehyde Iso2 Isobutyraldehyde Product This compound Oxidized 4-Methyl-3-oxopentanoic Acid Product->Oxidized + [O]

Caption: Common side reactions that lead to byproduct formation.

Diagram 3: Troubleshooting Workflow

Troubleshooting Workflow cluster_gcms GC-MS Data Interpretation cluster_nmr NMR Data Interpretation Start Crude Product Mixture GCMS Run GC-MS Analysis Start->GCMS NMR Run ¹H NMR Analysis Start->NMR GC_Peaks Unexpected Peaks? GCMS->GC_Peaks NMR_Signals Unexpected Signals? NMR->NMR_Signals Analyze_MW Analyze MW & Fragmentation GC_Peaks->Analyze_MW Yes Compare_Table Compare to Table 1 Analyze_MW->Compare_Table Identify_GC Tentative ID (e.g., Dehydration, Self-Condensation) Compare_Table->Identify_GC Conclusion Correlate GC-MS & NMR for Final Identification Identify_GC->Conclusion Analyze_Shifts Analyze Chemical Shifts (e.g., Vinyl, -OH) NMR_Signals->Analyze_Shifts Yes Confirm_Structure Confirm Functional Groups Analyze_Shifts->Confirm_Structure Identify_NMR Tentative ID (e.g., Aldol Adduct, Unsaturated Byproduct) Confirm_Structure->Identify_NMR Identify_NMR->Conclusion

Caption: A logical workflow for identifying unknown byproducts.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methyl-3-oxopentanal. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, purification, and characterization of this versatile bifunctional compound. Here, we address common challenges and frequently asked questions to help you optimize your experimental outcomes.

Overview of this compound

This compound, with the molecular formula C₆H₁₀O₂, is a β-dicarbonyl compound featuring both an aldehyde and a ketone functional group.[1][2] This structure is central to its chemical behavior, offering differential reactivity at the two carbonyl sites.[1] Like other β-dicarbonyl compounds, it exists in equilibrium between its keto and enol tautomers, a characteristic crucial for many of its reactions.[1] This guide provides a structured approach to troubleshoot and optimize its synthesis and handling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis and Optimization

Q1: What is a common and effective method for synthesizing this compound?

A common and effective laboratory synthesis involves the acylation of a ketone enolate, a variant of the Claisen condensation.[3] Specifically, this involves the reaction of 3-methyl-2-butanone with a suitable formylating agent. One documented approach uses triethyl orthoformate as the electrophile.[1] The reaction proceeds through the formation of an enolate from 3-methyl-2-butanone, which then attacks the electrophilic carbon of the formylating agent.

The general mechanism involves three key stages:

  • Enolate Formation: A suitable base deprotonates the α-carbon of 3-methyl-2-butanone.

  • Nucleophilic Acyl Substitution: The resulting enolate attacks the formylating agent.

  • Protonation: An acidic workup protonates the resulting enolate of the β-dicarbonyl product to yield this compound.[4]

Q2: My synthesis of this compound is resulting in very low yields. What are the common causes and how can I troubleshoot this?

Low yields in condensation reactions are a frequent issue and can stem from several factors.[5][6] A systematic approach to troubleshooting is essential.

Troubleshooting Low Yields

G Start Low Yield Observed Base Step 1: Evaluate Base - Is it strong enough? - Is stoichiometry ≥ 1 equivalent? - Is it fresh/non-degraded? Start->Base Initiate Troubleshooting Temp Step 2: Check Temperature - Too low: Slow/stalled reaction - Too high: Side reactions/decomposition Base->Temp Base OK Reagents Step 3: Verify Reagent Quality - Are starting materials pure? - Are solvents anhydrous? Temp->Reagents Temp OK Mixing Step 4: Assess Reaction Setup - Is mixing efficient? - Is addition of reagents controlled (slow)? Reagents->Mixing Reagents OK Success Yield Improved Mixing->Success Setup OK

Potential Issue Causality & Explanation Recommended Action
Improper Base/Stoichiometry The reaction requires a base strong enough to generate a sufficient concentration of the ketone enolate. Crucially, since the β-dicarbonyl product is significantly more acidic (pKa ≈ 5.8) than the starting ketone, a full equivalent of base is required to drive the equilibrium forward by deprotonating the product.[2][3][4] Using a catalytic amount will result in a poor yield.Use at least one full equivalent of a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). If using an alkoxide base (e.g., sodium ethoxide), ensure it matches the alcohol portion of the ester to avoid transesterification side reactions.[4]
Suboptimal Temperature Temperature control is critical. Excessively high temperatures can promote side reactions, such as self-condensation of the starting ketone or decomposition of the product.[6] Conversely, a temperature that is too low may lead to an impractically slow reaction rate.Start the reaction at a low temperature (e.g., 0 °C) during the base addition and enolate formation to control the initial exotherm.[7] Allow the reaction to slowly warm to room temperature or slightly above to ensure completion. The optimal temperature profile should be determined empirically.
Poor Reagent Quality The presence of water or protic impurities in the solvent or reagents will quench the enolate, halting the reaction. Impurities in the starting ketone can also interfere with the desired transformation.[6]Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Purify starting materials if necessary; for instance, aldehydes and ketones can often be purified by distillation.[6]
Side Reactions The ketone enolate can react with another molecule of the starting ketone (self-condensation). Aldehydes lacking α-hydrogens can undergo the Cannizzaro reaction in the presence of a strong base.[5]Add the ketone to the base to pre-form the enolate, and then slowly add the electrophile to the enolate solution.[7] This minimizes the concentration of the neutral ketone available for self-condensation.

Q3: I am observing the formation of multiple byproducts. What are they and how can I minimize them?

The formation of multiple products is a common challenge.[5] The most likely byproducts arise from the self-condensation of 3-methyl-2-butanone. To minimize this, ensure that the enolate is formed efficiently before the electrophile is introduced. A slow addition of the ketone to a pre-prepared solution of the base at a controlled temperature can favor the desired reaction pathway.[7]

Section 2: Purification and Handling

Q4: What is the most effective way to purify this compound from unreacted starting materials and byproducts?

While standard techniques like fractional distillation or column chromatography are viable, a highly effective method for separating aldehydes and reactive ketones from other organic compounds is through bisulfite adduct formation .[8][9]

This technique leverages the reversible reaction of the carbonyl group with sodium bisulfite to form a charged, water-soluble adduct.[8] Other organic components that do not react can then be washed away with an immiscible organic solvent.

Purification via Bisulfite Adduct Formation

G cluster_extraction Extraction Phase cluster_separation Separation & Recovery A Crude Product Mixture (Aldehyde + Impurities) B Add Saturated NaHSO₃ (aq) + Miscible Solvent (e.g., DMF) A->B C Shake Vigorously B->C D Add Immiscible Organic Solvent (e.g., Ethyl Acetate) C->D E Separate Layers D->E F Aqueous Layer (Charged Bisulfite Adduct) G Organic Layer (Impurities) H Add Base (e.g., NaHCO₃) to Aqueous Layer I Extract with Organic Solvent J Pure Aldehyde in Organic Layer

Protocol for Bisulfite Purification:

  • Dissolve the crude reaction mixture in a minimal amount of a miscible organic solvent like dimethylformamide (DMF) or methanol.[8]

  • Add a saturated aqueous solution of sodium bisulfite and stir vigorously. A solid precipitate of the adduct may form.

  • Add an immiscible organic solvent (e.g., ethyl acetate) and transfer the mixture to a separatory funnel.

  • Separate the layers. The charged adduct will be in the aqueous layer, while unreacted non-carbonyl impurities remain in the organic layer.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • To regenerate the aldehyde, treat the aqueous layer with a base, such as sodium bicarbonate or sodium hydroxide solution. This reverses the reaction.[8]

  • Extract the liberated pure aldehyde with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and remove the solvent under reduced pressure.

Q5: How should this compound be stored and handled?

Aldehydes are susceptible to air oxidation, which can convert the aldehyde group to a carboxylic acid.[1] The compound may also be prone to polymerization or self-condensation over time.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Keep it in a cool, dark place.

  • Handling: Handle in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as it may cause skin, eye, and respiratory irritation.[10]

Section 3: Structural Characterization

Q6: How can I confirm the identity and purity of my synthesized this compound using spectroscopic methods?

A combination of NMR, IR, and Mass Spectrometry is recommended for unambiguous characterization.[1][11] The presence of keto-enol tautomerism can influence the spectra, often showing two sets of signals depending on the solvent and temperature.[1]

Keto-Enol Tautomerism Mechanism (Base-Catalyzed)

G Keto Keto Form Enolate Enolate (Resonance Stabilized) Keto->Enolate + Base (- H⁺) Enolate->Keto + H₂O (- OH⁻) Enol Enol Form Enolate->Enol + H₂O (- OH⁻) Enol->Enolate + Base (- H⁺)

Technique Expected Observations for this compound
¹H NMR The most distinctive signal is the aldehyde proton (-CHO) , which appears far downfield, typically between 9-10 ppm, and may appear as a triplet due to coupling with the adjacent CH₂ group.[1] Other expected signals include a multiplet for the CH group, a doublet for the two methyl groups of the isopropyl moiety, and a signal for the CH₂ group between the carbonyls. In the enol form, a vinyl proton signal (around 5-6 ppm) and a broad enolic -OH signal (can be >10 ppm) would appear.
¹³C NMR Two carbonyl signals will be present: one for the aldehyde carbon (~200 ppm) and one for the ketone carbon (>200 ppm) . The remaining four carbon signals corresponding to the isopropyl and methylene groups will also be visible in their expected regions.[1]
FT-IR Strong, characteristic C=O stretching bands will be observed. The aldehyde C=O stretch typically appears around 1725 cm⁻¹, while the ketone C=O stretch is often slightly lower, around 1715 cm⁻¹. A C-H stretch for the aldehyde proton is also expected around 2720-2820 cm⁻¹.
Mass Spec. The molecular ion peak corresponding to the molecular weight (114.14 g/mol ) should be observable.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

References

Technical Support Center: Navigating Stability Challenges of 4-Methyl-3-oxopentanal During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-methyl-3-oxopentanal. As a bifunctional β-keto aldehyde, this molecule is a versatile building block in organic synthesis.[1] However, its unique structural features also render it highly susceptible to degradation, particularly during reaction workup and purification. This guide is designed to provide researchers, scientists, and drug development professionals with a clear understanding of these stability issues and to offer robust, field-proven strategies to mitigate them. By explaining the causality behind these experimental challenges, we aim to empower you to optimize your protocols for maximum yield and purity.

Part 1: Understanding the Inherent Instability of this compound

This section addresses the fundamental chemical properties that contribute to the compound's reactivity and instability.

Q1: What specific structural features make this compound so prone to degradation?

A1: The instability of this compound is not due to a single factor, but rather a combination of three key structural features inherent to β-dicarbonyl compounds:

  • Bifunctional Reactivity : The molecule contains both an aldehyde and a ketone. Aldehydes are significantly more electrophilic and reactive towards nucleophiles than ketones.[2] This differential reactivity is a central aspect of its chemical behavior.[1]

  • Acidic α-Hydrogens : The two hydrogen atoms on the carbon situated between the aldehyde and ketone carbonyls (the α-carbon) are unusually acidic. While a typical α-hydrogen on an aldehyde has a pKa around 17, the pKa of α-hydrogens in β-dicarbonyl compounds is dramatically lower, often in the range of 9-11.[3][4][5][6] This is because the resulting conjugate base, an enolate ion, is highly stabilized by resonance, delocalizing the negative charge across both oxygen atoms.[5][7] This high acidity makes the molecule extremely susceptible to deprotonation by even mild bases.

  • Keto-Enol Tautomerism : Like other β-dicarbonyls, this compound exists as an equilibrium mixture of its keto and enol tautomers.[1][3] The enol form is stabilized by the formation of a conjugated π-system and a potential intramolecular hydrogen bond.[1] While the keto form is generally more stable, the enol tautomer is crucial for many of its reactions and can be a pathway to degradation.[1]

These features create a molecule that is highly sensitive to its chemical environment, particularly pH and temperature.

Caption: Keto-enol tautomerism of this compound.

Part 2: Troubleshooting Guide for Workup & Purification

This section provides direct answers and solutions to common problems encountered during the isolation of this compound.

Q2: My reaction appears complete by TLC, but my yield is devastatingly low after a standard aqueous workup with a sodium bicarbonate wash. What is the likely cause?

A2: The most probable cause for significant yield loss during a basic wash (e.g., NaHCO₃) is a rapid, base-catalyzed self-aldol condensation .[8][9]

Causality: The mildly basic conditions created by the bicarbonate wash are sufficient to deprotonate the highly acidic α-hydrogens of this compound, forming an enolate. This enolate is a potent carbon nucleophile that readily attacks the highly electrophilic aldehyde of another molecule of this compound.[10] This process leads to the formation of dimers, trimers, and other oligomeric byproducts, which are no longer your desired product, thus crashing your yield. The subsequent dehydration of these aldol adducts can lead to a complex mixture of α,β-unsaturated compounds.[8]

Caption: Primary degradation pathway via self-aldol condensation.

Q3: My NMR spectrum shows my desired product, but also a significant impurity consistent with 4-methyl-3-oxopentanoic acid. How did this oxidation occur?

A3: The aldehyde functional group is highly susceptible to oxidation to a carboxylic acid, a reaction that can occur with even mild oxidizing agents.[3][11][12] Ketones, by contrast, are much more resistant to oxidation.[13]

Common Causes:

  • Atmospheric Oxygen: Prolonged exposure of the reaction mixture or the isolated product to air, especially if trace metals or light are present, can cause aerobic oxidation.

  • Oxidizing Reagents: If your synthesis involved an oxidation step to form the aldehyde, incomplete quenching of the oxidant can lead to over-oxidation during workup.

  • Vigorous Workup Conditions: High temperatures or unnecessarily long processing times can accelerate oxidation.

Carbonyl TypeReactivity with Mild Oxidants (e.g., Tollens', Fehling's)Reactivity with Strong Oxidants (e.g., KMnO₄)
Aldehyde Readily Oxidized[12]Readily Oxidized[1]
Ketone Generally Unreactive[12]Oxidized only under harsh conditions with C-C bond cleavage[13]
Table 1. Comparative reactivity of aldehydes and ketones to oxidation.
Q4: My crude product shows a complex mixture of spots on a TLC plate after workup. What are these byproducts likely to be?

A4: Given the reactivity of this compound, a complex byproduct profile is common if the workup is not carefully controlled. The impurities are almost certainly a combination of the degradation pathways discussed.

Potential ByproductMolecular Weight ( g/mol )Formation Pathway
4-Methyl-3-oxopentanoic Acid130.14Oxidation of the aldehyde
Aldol Adduct (Dimer)228.28Base- or acid-catalyzed self-condensation
Dehydrated Aldol Adduct210.26Elimination of water from the aldol adduct
Higher Oligomers>300Repeated aldol-type additions
Table 2. Common byproducts observed during the workup of this compound.
Q5: How can I design a robust workup and purification protocol to maximize the stability and yield of my product?

A5: The key is to minimize exposure to conditions that promote degradation: basic/acidic pH, high temperatures, and oxygen. We provide two field-proven protocols below.

Experimental Protocols

Protocol 1: Optimized Mild Aqueous Workup

This protocol is designed to minimize contact time and control pH to prevent condensation and oxidation.

Step-by-Step Methodology:

  • Cooling: Once the reaction is complete, immediately cool the reaction vessel to 0-5 °C in an ice-water bath. All subsequent steps should be performed at this temperature.

  • Quenching: Quench the reaction by adding a pre-chilled, saturated aqueous solution of NH₄Cl. This buffered solution helps maintain a slightly acidic to neutral pH (approx. 5-6), which is generally safer than using strong acids or bases.

  • Extraction: Promptly extract the product into a cold, non-protic solvent like diethyl ether or dichloromethane. Perform the extraction rapidly (e.g., 3 times).

  • Washing: Wash the combined organic layers once with a small volume of cold brine (saturated NaCl solution). AVOID using sodium bicarbonate or carbonate washes.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent quickly.

  • Concentration: Concentrate the solution under reduced pressure using a rotary evaporator with the water bath temperature kept as low as possible (ideally ≤ 30 °C).[14] Do not evaporate to complete dryness if the product is an oil; leaving a small amount of solvent can prevent polymerization.

  • Storage/Next Step: Use the product immediately for the next reaction.

Protocol 2: Purification via Reversible Sodium Bisulfite Adduct Formation

This is a highly effective classical method for separating aldehydes from mixtures, protecting the aldehyde during the removal of other impurities.[15][16]

Bisulfite_Purification_Workflow start Crude Product Mixture (in THF or Methanol) add_bisulfite Add Saturated NaHSO₃ (aq) Stir at 0-5 °C start->add_bisulfite precipitate Precipitation of Bisulfite Adduct (Solid Salt) add_bisulfite->precipitate filtration Vacuum Filtration precipitate->filtration solid_adduct Isolated Solid Adduct filtration->solid_adduct Solid liquid_filtrate Liquid Filtrate (Contains non-aldehydic impurities) filtration->liquid_filtrate Liquid regenerate Regeneration: Suspend adduct in Et₂O/H₂O, add mild base (e.g., NaHCO₃) or mild acid solid_adduct->regenerate extract Separate Layers regenerate->extract pure_product Pure this compound (in organic layer) extract->pure_product

Caption: Workflow for purification using sodium bisulfite adduct.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol or THF at 0-5 °C.[15] Add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise with vigorous stirring. A white precipitate of the bisulfite adduct should form. Continue stirring for 30-60 minutes.

  • Isolation: Collect the solid adduct by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-aldehydic organic impurities.

  • Regeneration: Suspend the filtered adduct in a biphasic mixture of diethyl ether and water. To regenerate the aldehyde, carefully add a mild base (e.g., saturated NaHCO₃ solution) or a mild acid until the solid dissolves.[15] This reverses the adduct formation.

  • Final Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully as described in Protocol 1.

Part 3: Frequently Asked Questions (FAQs)

Q6: What are the optimal storage conditions for purified this compound?

A6: Due to its inherent instability, long-term storage is not recommended. The compound should be used as soon as possible after its preparation. If short-term storage is unavoidable, the following conditions are critical:

  • Temperature: Store at low temperatures (-20 °C or below).

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using an amber vial.

  • Form: Storing as a dilute solution in a dry, non-protic solvent (e.g., anhydrous THF or toluene) can sometimes be more effective at preventing intermolecular reactions than storing it neat.

Q7: Can I use standard purification techniques like distillation or silica gel chromatography?

A7: These techniques must be approached with extreme caution.

  • Distillation: High temperatures required for distillation, even under vacuum, can readily induce aldol condensation and decomposition. If this method is attempted, it requires a high-vacuum, short-path distillation apparatus to minimize the residence time at high temperatures.

  • Silica Gel Chromatography: Standard silica gel is acidic and can catalyze degradation. If chromatography is necessary, it is essential to use deactivated (neutral) silica gel or neutral alumina. The chromatography should be performed quickly ("flash chromatography") with cold solvents, and the product-containing fractions should be concentrated immediately at low temperature.

References

Technical Support Center: Troubleshooting Low Yield in β-Dicarbonyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for β-dicarbonyl synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming these versatile chemical intermediates. β-Dicarbonyl compounds are foundational building blocks in organic synthesis, crucial for creating a vast number of biologically active and pharmaceutically important molecules.[1][2] However, reactions like the Claisen, Dieckmann, and Knoevenagel condensations, while powerful, are often plagued by issues that can lead to frustratingly low yields.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental challenges. We will explore the causality behind reaction outcomes and provide robust, validated protocols to enhance the reliability and success of your syntheses.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses targeted problems you may encounter during your experiments.

Question 1: Why is my Claisen condensation yield consistently low?

Low yields in a Claisen condensation, a cornerstone reaction for forming β-keto esters, typically stem from issues related to reaction equilibrium, base selection, or competing side reactions.[3][4]

Answer:

The Claisen condensation is a reversible process.[5] To achieve a high yield, the equilibrium must be driven towards the product. The primary driving force for the reaction is the final, irreversible deprotonation of the newly formed β-keto ester.[5][6] This product is significantly more acidic (pKa ≈ 10-11) than the starting ester (pKa ≈ 25), and its deprotonation by the alkoxide base shifts the entire equilibrium forward.[7][8]

Troubleshooting Steps & Scientific Rationale:

  • Verify Base Stoichiometry: Unlike a catalytic reaction, the Claisen condensation requires at least a full equivalent of the base. This is because the base is consumed in the final step to deprotonate the acidic β-dicarbonyl product.[3] Using a catalytic amount of base will result in a poor yield as the equilibrium will not be effectively shifted.

  • Select the Correct Base: The choice of base is critical to avoid side reactions.

    • Transesterification: This occurs when the alkoxide base does not match the alkoxy group of the ester (e.g., using sodium methoxide with ethyl acetate).[9][10] This scrambles your starting material and product, complicating purification and reducing the yield of the desired product. Solution: Always match the alkoxide to the ester (e.g., sodium ethoxide for ethyl esters).

    • Saponification: Using hydroxide bases (like NaOH or KOH) is incompatible with Claisen condensations as they will hydrolyze the ester starting material to a carboxylate salt, which is unreactive under these conditions.[11][12]

  • Ensure Anhydrous Conditions: Alkoxide bases are highly reactive towards water. Any moisture in the reaction flask, solvent, or starting materials will consume the base, effectively reducing its stoichiometry and inhibiting the initial enolate formation. Solution: Flame-dry glassware, use anhydrous solvents, and ensure starting materials are dry before initiating the reaction.

  • Consider a Stronger Base: If the starting ester is particularly hindered or less acidic, a standard alkoxide may not be sufficient. Stronger, non-nucleophilic bases like sodium hydride (NaH) or sodium amide (NaNH₂) can be more effective and avoid the issue of transesterification.[4]

Question 2: My Dieckmann condensation is failing to produce the desired cyclic product. What are the likely causes?

The Dieckmann condensation is an intramolecular Claisen reaction used to form cyclic β-keto esters.[13] Its success is highly dependent on the stability of the ring being formed and the reaction conditions.

Answer:

Failure in a Dieckmann condensation often points to thermodynamic or kinetic barriers related to ring formation.

Troubleshooting Steps & Scientific Rationale:

  • Evaluate Ring Stability: The reaction strongly favors the formation of stable 5- and 6-membered rings.[14][15] If your diester is intended to form a 3-, 4-, or greater than 7-membered ring, the reaction will likely fail or give very low yields due to high ring strain. For larger rings, intermolecular Claisen condensation can become a significant competing pathway, leading to polymer formation instead of cyclization.[16]

  • Optimize Base and Solvent System: For intramolecular reactions, conditions that favor cyclization over intermolecular reactions are key.

    • High Dilution: Running the reaction at high dilution can kinetically favor the intramolecular pathway, as it reduces the probability of two different molecules reacting with each other.

    • Strong, Non-Nucleophilic Bases: Sterically hindered and highly reactive bases like potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LHMDS) in aprotic solvents (like THF or toluene) are often more effective than traditional alkoxides.[16] These bases can promote enolate formation at lower temperatures, which can help minimize side reactions.[16]

  • Check for Enolizable Protons: The Dieckmann condensation relies on the same mechanistic principle as the Claisen: the final product must have an acidic proton between the two carbonyls to be deprotonated, driving the reaction forward.[17] If the product is fully substituted at this position, the reaction equilibrium may not favor the cyclic product.

Question 3: I am observing significant side product formation in my Knoevenagel condensation. How can I improve the selectivity?

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[18] While highly effective for forming C=C bonds, its selectivity can be compromised by the wrong choice of catalyst or reaction conditions.

Answer:

Side product formation in Knoevenagel condensations often results from self-condensation of the carbonyl starting material (an aldol reaction), Michael addition of the active methylene compound to the product, or other base-catalyzed side reactions.

Troubleshooting Steps & Scientific Rationale:

  • Optimize the Catalyst: The catalyst must be basic enough to deprotonate the active methylene compound but not so basic that it promotes the self-condensation of the aldehyde or ketone.[19]

    • Screen Weak Bases: Piperidine, pyridine, and L-proline are common and effective catalysts.[20][21] If you are seeing side products, consider reducing the catalyst loading or switching to a weaker base.

    • Avoid Strong Bases: Strong bases like alkoxides or hydroxides will almost certainly lead to a complex mixture of products by promoting competing aldol reactions.

  • Remove Water: The Knoevenagel condensation produces water as a byproduct. Its presence can shift the equilibrium back towards the reactants, lowering the yield, or participate in side reactions.[20][22] Solution: Employ a Dean-Stark apparatus for azeotropic removal of water (especially with solvents like toluene) or add molecular sieves to the reaction mixture.[19]

  • Control Reaction Temperature: The optimal temperature is substrate-dependent. While some reactions proceed at room temperature, others require heating. However, excessive heat can promote side reactions or degradation.[20] Start at a lower temperature and gradually increase it while monitoring the reaction by Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)
Q1: What is the best base to use for a β-dicarbonyl synthesis?

There is no single "best" base; the optimal choice depends on the specific reaction (Claisen, Dieckmann, etc.) and the substrates involved. The key is to match the base's properties to the reaction's requirements.

Base TypeExamplespKa (Conj. Acid)Common UseProsCons
Alkoxides NaOEt, NaOMe, KOtBu~16-18Claisen, DieckmannInexpensive, effective for simple estersCan cause transesterification; reversible deprotonation
Hydrides NaH, KH~36Claisen, DieckmannIrreversible deprotonation, no transesterificationHighly reactive with protic solvents/water; H₂ gas evolution
Amides LDA, LHMDS~36-40Crossed-Claisen, DieckmannVery strong, non-nucleophilic, kinetically controlled enolizationRequires low temperatures (-78 °C), strictly anhydrous conditions
Amines Piperidine, Pyridine~11KnoevenagelWeakly basic, selective for active methylene compoundsNot strong enough for ester deprotonation
Q2: How can I improve the selectivity of a crossed-Claisen condensation?

A crossed-Claisen condensation between two different esters that both possess α-hydrogens will inevitably lead to a mixture of four products, making it synthetically challenging.[23]

To achieve a single major product, you must control which ester forms the nucleophilic enolate and which acts as the electrophile. This can be done in two primary ways:

  • Use a Non-Enolizable Ester: One of the esters should lack α-hydrogens. Common examples include benzoates, formates, carbonates, and oxalates.[23][24] These esters can only act as the electrophile, ensuring that the reaction proceeds down a single pathway.

  • Pre-form the Enolate with a Strong Base: Use a strong, non-nucleophilic base like LDA at low temperature (-78 °C) to quantitatively and irreversibly convert one ester into its enolate.[23] Once enolate formation is complete, the second (electrophilic) ester is added, leading to a directed and highly selective reaction.

// Edge from "Yes" path leading to uncontrolled option path1_base -> path3_base [style=dashed, label="If standard base is used instead"]; path3_base -> path3_product; } .enddot Caption: Decision workflow for selective crossed-Claisen condensation.

Experimental Protocols
Protocol 1: General Procedure for a Claisen Condensation of Ethyl Acetate

This protocol describes the self-condensation of ethyl acetate to form ethyl acetoacetate.

Materials:

  • Anhydrous Ethanol

  • Sodium metal

  • Anhydrous Ethyl Acetate

  • Aqueous HCl (e.g., 1M)

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Base Preparation: In the flask, dissolve clean sodium metal (1.0 eq) in anhydrous ethanol (approx. 20 volumes) to prepare sodium ethoxide. The reaction is exothermic and produces hydrogen gas; perform this step with caution.

  • Addition of Ester: Once all the sodium has reacted and the solution has cooled, add anhydrous ethyl acetate (3.0 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction: Gently heat the mixture to reflux for 1-2 hours.

    • Troubleshooting Checkpoint: The reaction mixture should become a thick, yellowish precipitate as the sodium salt of ethyl acetoacetate forms.[25] If this does not occur, it may indicate insufficient base or the presence of water.

  • Work-up:

    • Cool the reaction mixture to room temperature, then in an ice bath.

    • Slowly add aqueous HCl with stirring until the solution is acidic (pH ~5-6). This protonates the enolate to form the final β-keto ester product.[25]

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Protocol 2: General Procedure for a Knoevenagel Condensation

This protocol describes the condensation of benzaldehyde with diethyl malonate using piperidine as a catalyst.

Materials:

  • Benzaldehyde

  • Diethyl malonate

  • Toluene

  • Piperidine

  • Dean-Stark apparatus

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add benzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

    • Troubleshooting Checkpoint: The reaction is complete when water ceases to be collected.[19][20] Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the solution with dilute aqueous HCl to remove the piperidine catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization.

// Node styles start_node [fillcolor="#FBBC05", fontcolor="#202124"]; process_node [fillcolor="#FFFFFF", fontcolor="#202124"]; decision_node [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; output_node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; error_node [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow A [label="Start: Low Yield Observed in β-Dicarbonyl Synthesis", class="start_node"]; B [label="Identify Reaction Type", class="decision_node"]; C1 [label="Claisen / Dieckmann", class="process_node"]; C2 [label="Knoevenagel", class="process_node"]; C3 [label="Crossed-Claisen", class="process_node"];

D1 [label="Check Base Stoichiometry\n(≥1 equivalent?)", class="decision_node"]; E1 [label="Verify Base-Ester Match\n(Avoid Transesterification?)", class="decision_node"]; F1 [label="Ensure Anhydrous Conditions", class="process_node"]; G1 [label="Consider Stronger Base\n(NaH, LDA)", class="process_node"];

D2 [label="Check Catalyst Choice\n(Weak base like piperidine?)", class="decision_node"]; E2 [label="Is Water Being Removed?\n(Dean-Stark / Sieves)", class="decision_node"]; F2 [label="Optimize Temperature", class="process_node"];

D3 [label="Are Both Esters Enolizable?", class="decision_node"]; E3 [label="Use Non-Enolizable Ester\nOR\nPre-form Enolate with LDA", class="process_node"]; F3 [label="Mixture of Products", class="error_node"];

H [label="Purify and Characterize", class="process_node"]; I [label="High Yield Achieved", class="output_node"]; J [label="Re-evaluate Substrate/Reaction Design", class="error_node"];

// Connections A -> B; B -> C1 [label="Inter/Intramolecular\nEster Condensation"]; B -> C2 [label="Carbonyl + Active\nMethylene"]; B -> C3 [label="Two Different Esters"];

C1 -> D1; D1 -> E1 [label="Yes"]; D1 -> J [label="No (Stoichiometric\nbase required)"]; E1 -> F1 [label="Yes"]; E1 -> J [label="No (Match base to ester)"]; F1 -> G1; G1 -> H;

C2 -> D2; D2 -> E2 [label="Yes"]; D2 -> J [label="No (Avoid strong bases)"]; E2 -> F2 [label="Yes"]; E2 -> J [label="No (Water inhibits reaction)"]; F2 -> H;

C3 -> D3; D3 -> F3 [label="Yes (uncontrolled)"]; D3 -> E3 [label="No (controlled)"]; E3 -> H; F3 -> J;

H -> I; } .enddot Caption: General troubleshooting workflow for low-yield β-dicarbonyl synthesis.

References

Common impurities in commercially available 4-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-Methyl-3-oxopentanal (CAS: 25044-03-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile β-dicarbonyl compound. Here, you will find in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions, all grounded in established scientific principles to ensure the integrity and success of your experiments.

Introduction to this compound

This compound is a bifunctional molecule featuring both an aldehyde and a ketone functional group.[1] This unique 1,4-dicarbonyl structure makes it a valuable building block in organic synthesis. However, its reactivity also makes it susceptible to certain impurities and degradation pathways that can impact experimental outcomes. This guide will help you identify, understand, and mitigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has a yellow or brownish tint. Is it still usable?

A1: A yellow to brown discoloration is a common observation and typically indicates the formation of oligomeric or polymeric impurities. This is often a result of self-condensation reactions (an aldol-type condensation), where molecules of this compound react with each other.[2][3] While the presence of these colored impurities signifies some degradation, the material may still be suitable for your application depending on the required purity. It is highly recommended to assess the purity of the material using analytical techniques like GC-MS or ¹H NMR before use. For applications requiring high purity, purification by distillation or chromatography may be necessary.

Q2: I am observing unexpected side products in my reaction. Could impurities in the this compound be the cause?

A2: Yes, this is a likely possibility. The common impurities in commercially available this compound can be categorized as follows:

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Depending on the synthetic route, residual amounts of starting materials like 3-Methyl-2-butanone and triethyl orthoformate may be present.[4]

    • Byproducts of Synthesis: Side reactions during a Claisen-type condensation can lead to various byproducts.[5][6][7]

  • Degradation Products:

    • Self-Condensation Products (Aldol Adducts/Polymers): As a β-dicarbonyl compound, it is prone to self-condensation.[2][3]

    • Oxidation Product: The aldehyde functional group can be oxidized to a carboxylic acid, forming 4-Methyl-3-oxopentanoic acid.[1]

These impurities can lead to unexpected reaction pathways, lower yields, and difficulties in product purification.

Q3: How can I confirm the purity of my this compound?

A3: The most reliable methods for purity assessment are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS is excellent for identifying and quantifying volatile impurities.

  • ¹H NMR spectroscopy provides a quantitative overview of the material and can reveal the presence of major impurities by comparing the integration of characteristic peaks.[1]

For a detailed procedure, please refer to the "Experimental Protocols" section of this guide.

Q4: What are the best storage conditions for this compound to minimize degradation?

A4: To maintain the integrity of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (refrigerated or frozen). This will minimize exposure to air and moisture, thereby slowing down oxidation and hydrolysis, and the low temperature will reduce the rate of self-condensation reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent reaction yields or product profiles. Purity of this compound may vary between lots or may have degraded over time.1. Assess Purity: Analyze the current batch of this compound using GC-MS or ¹H NMR to determine its purity and identify any significant impurities. 2. Purify if Necessary: If impurities are present at unacceptable levels, consider purification by vacuum distillation. 3. Standardize Storage: Implement consistent and proper storage conditions as outlined in the FAQs.
Formation of a viscous, colored residue upon storage or during reaction workup. Polymerization or oligomerization due to the self-condensation of this compound.1. Use Fresh Material: Whenever possible, use freshly opened or recently purified this compound. 2. Control Reaction Temperature: Avoid unnecessarily high reaction temperatures, which can accelerate condensation reactions. 3. pH Control: Be mindful of the pH of your reaction, as both acidic and basic conditions can catalyze aldol-type condensations.
Presence of an unexpected carboxylic acid byproduct in the reaction mixture. Oxidation of the aldehyde group in this compound to 4-Methyl-3-oxopentanoic acid.1. Inert Atmosphere: Store and handle this compound under an inert atmosphere to prevent air oxidation. 2. Use Anhydrous Solvents: Ensure that reaction solvents are dry, as water can participate in some oxidation pathways.

Visualizing Impurity Formation

The primary pathways for the formation of common impurities can be visualized as follows:

cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation-Related Impurities 3_Methyl_2_butanone 3-Methyl-2-butanone Triethyl_orthoformate Triethyl orthoformate 4_Methyl_3_oxopentanal This compound Triethyl_orthoformate->4_Methyl_3_oxopentanal Synthesis_Byproducts Synthesis Byproducts (from side reactions) 4_Methyl_3_oxopentanal->Synthesis_Byproducts Side Reactions 4_Methyl_3_oxopentanal_degradation This compound Self_Condensation Self-Condensation Products (Oligomers/Polymers) 4_Methyl_3_oxopentanal_degradation->Self_Condensation Self-condensation (Aldol-type) Oxidation 4-Methyl-3-oxopentanoic acid (Oxidation Product) 4_Methyl_3_oxopentanal_degradation->Oxidation Oxidation

Caption: Formation pathways of common impurities in this compound.

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS

This protocol provides a general method for the analysis of this compound and its volatile impurities.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate. b. For quantitative analysis, prepare a series of calibration standards of known concentrations.

2. GC-MS Instrumentation and Conditions:

  • GC Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 250 °C.
  • Hold at 250 °C for 5 minutes.
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 35-350.
  • Source Temperature: 230 °C.

3. Data Analysis: a. Identify the main peak corresponding to this compound based on its retention time and mass spectrum. b. Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST). c. Quantify the purity by calculating the area percentage of the main peak relative to the total peak area. For more accurate quantification, use a calibration curve with an internal or external standard.

GC_Injection GC Injection (1 µL) Separation Chromatographic Separation (DB-5ms column) GC_Injection->Separation MS_Detection Mass Spectrometric Detection (EI, m/z 35-350) Separation->MS_Detection Data_Analysis Data Analysis (Peak Identification & Quantification) MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

This protocol outlines the steps for determining the purity of this compound using ¹H NMR.

1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of this compound into an NMR tube. b. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). c. Add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

2. NMR Acquisition: a. Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. b. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.

3. Data Analysis: a. Identify the characteristic peaks of this compound. The aldehyde proton typically appears as a triplet around 9.8 ppm.[1] b. Integrate the area of a well-resolved peak of this compound and the peak of the internal standard. c. Calculate the purity based on the known amount of the internal standard and the molar ratio of the integrated peaks. d. Look for unexpected peaks in the spectrum that may correspond to impurities.

References

Technical Support Center: Managing Dehydration in 4-Methyl-3-oxopentanal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers and drug development professionals engaged in the synthesis of 4-Methyl-3-oxopentanal. This document provides in-depth, field-proven insights into a critical challenge encountered during its synthesis: the unwanted side reaction of dehydration. Our goal is to equip you with the mechanistic understanding and practical troubleshooting strategies necessary to optimize your reaction outcomes and maximize the yield of the desired β-dicarbonyl product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions in a direct, problem-solving format.

Q1: I am trying to synthesize this compound, but my main product is 4-Methyl-2-penten-3-onal. What is happening?

A: You are observing a classic and common side reaction in aldol-type chemistry: dehydration. The initial product of the reaction, a β-hydroxy aldehyde (in this case, this compound is the target, which would be formed from an aldol-type reaction involving isobutyraldehyde and an acetone enolate equivalent), can easily eliminate a molecule of water to form a more stable α,β-unsaturated aldehyde.[1][2][3] This process, known as condensation, is thermodynamically driven by the formation of a stable, conjugated π-system between the alkene and the carbonyl group.[4]

The reaction conditions you are using, particularly temperature and the nature of the catalyst, are likely promoting this subsequent elimination step.[3]

Q2: Why is the dehydration of the initial aldol product so favorable?

A: The primary driving force is thermodynamics. The product of dehydration, an α,β-unsaturated carbonyl compound, possesses a conjugated system where the p-orbitals of the double bond and the carbonyl group overlap.[4] This extended π-electron delocalization results in a significant increase in molecular stability compared to the non-conjugated β-hydroxy carbonyl precursor.[4] Even if the initial aldol addition is unfavorable (as can be the case with ketones and sterically hindered aldehydes), the subsequent, highly favorable dehydration step can pull the entire reaction equilibrium towards the final condensed product.[4]

Dehydration_Energetics Reactants Reactants (Enolate + Aldehyde) Adduct β-Hydroxy Aldehyde (this compound Target) Reactants->Adduct Aldol Addition (Reversible) Product α,β-Unsaturated Aldehyde (Dehydration Product) Adduct->Product Dehydration (Often Irreversible)

Q3: What is the mechanism of base-catalyzed dehydration and how can I stop it?

A: Under basic conditions, the dehydration proceeds via an E1cB (Elimination, Unimolecular, Conjugate Base) mechanism.[1][3]

  • Deprotonation: A base removes an acidic α-hydrogen (a proton on the carbon adjacent to the carbonyl group), creating a resonance-stabilized enolate ion.

  • Elimination: The enolate ion then collapses, reforming the carbon-oxygen double bond and expelling the hydroxide ion (–OH) from the β-carbon to form the new carbon-carbon double bond.

Although hydroxide is typically a poor leaving group, the formation of the highly stable conjugated system makes this step feasible.[3][5]

To prevent this:

  • Use Low Temperatures: Run the reaction at very low temperatures (e.g., -78 °C) to provide enough energy for the initial addition but not for the higher activation energy elimination step.

  • Use a Non-nucleophilic, Stoichiometric Base: Instead of catalytic sodium hydroxide (NaOH), use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in a stoichiometric amount. This allows you to pre-form the enolate completely before adding the aldehyde, giving you precise control to quench the reaction after the addition step and before elimination can occur.

E1cB_Mechanism cluster_0 Step 1: Deprotonation (Fast, Reversible) cluster_1 Step 2: Elimination (Slow) Adduct β-Hydroxy Aldehyde Enolate Enolate Intermediate (Conjugate Base) Adduct->Enolate Base (B:) Enolate_copy Enolate Intermediate Product α,β-Unsaturated Product Enolate_copy->Product Eliminates OH-

Q4: Is acid-catalyzed dehydration also a risk?

A: Yes, acidic conditions also readily promote dehydration, often even more effectively than basic conditions.[6] The mechanism differs significantly.

  • Enol Formation: The acid first catalyzes the tautomerization of the ketone/aldehyde to its enol form.

  • Protonation of Hydroxyl: The β-hydroxyl group is protonated by the acid, converting it into –OH₂⁺, which is an excellent leaving group (water).[4]

  • Elimination: The lone pair of electrons on the enol oxygen reforms the carbonyl, which triggers the elimination of the water molecule and formation of the C=C double bond.[4]

To prevent this:

  • Avoid Acidic Work-up: During the reaction work-up, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to quench the reaction instead of an acid wash, which would catalyze dehydration.[7]

  • Purification: Be mindful during purification. For example, using silica gel chromatography can sometimes be acidic enough to cause dehydration of sensitive aldol products on the column. Consider using deactivated (neutral) silica or a different purification method if this is observed.

Troubleshooting Guide: Minimizing Dehydration

This table summarizes the key experimental parameters and how to adjust them to favor your desired product, this compound.

ParameterCondition to Favor Adduct (this compound)Condition Promoting Dehydration (Side Product)Scientific Rationale
Temperature Low temperature (-78 °C to 0 °C)Elevated temperatures (Room temp to reflux)The dehydration step has a higher activation energy than the initial aldol addition. Low temperatures disfavor this elimination pathway.[1]
Catalyst Stoichiometric strong, non-nucleophilic base (e.g., LDA)Catalytic strong base (e.g., NaOH, KOH) or any acid catalyst (e.g., H₂SO₄, p-TsOH)LDA allows for pre-formation of the enolate and controlled addition. Catalytic bases/acids remain active to promote the subsequent elimination reaction.[1][8]
Reaction Time Monitor reaction closely (TLC, GC-MS) and quench upon completion of the addition step.Extended reaction times.The longer the reaction is allowed to proceed after the initial adduct formation, the more time there is for the dehydration side reaction to occur.[9]
Work-up Quench with a neutral or mildly basic aqueous solution (e.g., sat. NH₄Cl for LDA, or sat. NaHCO₃).[7][9]Quench with acidic solutions.Acidic conditions will strongly catalyze the elimination of the β-hydroxyl group.[3][4]

Experimental Protocol: Synthesis of this compound via Directed Aldol Addition

This protocol is designed to maximize the yield of the β-hydroxy aldehyde by carefully controlling the reaction conditions to suppress dehydration.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Methyl-2-butanone

  • Acetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Maintain the system under a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.

  • LDA Formation: Cool the flask to 0 °C in an ice bath. Add anhydrous THF, followed by diisopropylamine. Slowly add n-BuLi dropwise while maintaining the temperature below 0 °C. Stir the resulting solution for 30 minutes at 0 °C to ensure complete formation of LDA.

  • Enolate Formation: Cool the LDA solution to -78 °C using a dry ice/acetone bath. Add a solution of 3-Methyl-2-butanone in anhydrous THF dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation and enolate formation.

  • Aldol Addition: Slowly add acetaldehyde to the enolate solution at -78 °C. The reaction is typically fast. Stir for 30-60 minutes at this temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting material and the formation of the new, more polar aldol adduct.

  • Quenching: Once the addition is complete, quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution. This protonates the alkoxide intermediate without introducing strong acid or base.

  • Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, potentially using a solvent system containing a small amount of triethylamine to prevent on-column dehydration.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation A 1. Assemble Dry Apparatus under N2 B 2. Prepare LDA Solution (0 °C) A->B C 3. Cool to -78 °C B->C D 4. Form Enolate (Add Ketone, -78 °C) C->D E 5. Aldol Addition (Add Aldehyde, -78 °C) D->E F 6. Monitor by TLC/GC-MS E->F G 7. Quench with sat. NH4Cl (at -78 °C) F->G H 8. Extract & Dry G->H I 9. Purify (e.g., Chromatography) H->I

References

Validation & Comparative

Comparing the reactivity of 4-Methyl-3-oxopentanal and 4-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Differential Reactivity of 4-Methyl-3-oxopentanal and 4-oxopentanal

Introduction: A Tale of Two Dicarbonyls

In the landscape of organic synthesis, bifunctional molecules serve as versatile synthons for constructing complex molecular architectures. Among these, dicarbonyl compounds are of particular interest due to the distinct reactivity profiles of their constituent functional groups. This guide provides a comparative analysis of two such molecules: 4-oxopentanal (also known as levulinaldehyde) and its substituted analogue, this compound.

Both molecules possess an aldehyde and a ketone, but the introduction of a single methyl group in this compound dramatically alters its reactivity. Understanding these nuances is critical for researchers and drug development professionals aiming to leverage these compounds in chemoselective transformations for synthesizing pharmaceutical intermediates and other fine chemicals.[1][2] This guide will dissect the structural differences, explore the consequent electronic and steric effects, and provide experimental frameworks to illustrate the practical implications of these differences.

Caption: Molecular structures of 4-oxopentanal and this compound.

Physicochemical Properties: A Comparative Overview

A foundational comparison begins with the fundamental properties of each molecule.

Property4-oxopentanalThis compoundReference
Molecular Formula C₅H₈O₂C₆H₁₀O₂[3][4]
Molecular Weight 100.12 g/mol 114.14 g/mol [3][4]
CAS Number 626-96-025044-03-5[5][6]
Appearance Colorless to pale yellow liquidData not widely available[2]
Boiling Point 70 °C at 16 mmHgData not widely available[7]
Density ~1.018 g/mLData not widely available[7]
IUPAC Name 4-oxopentanalThis compound[3][4]

The Decisive Factor: Impact of the C4-Methyl Group

The primary structural difference—a methyl group at the C4 position of this compound—is the linchpin of its differential reactivity compared to 4-oxopentanal. This substitution introduces both electronic and steric effects that primarily influence the ketone functionality.

Electronic Effects

Alkyl groups are known to be weakly electron-donating through an inductive effect.[8][9] In this compound, the C4-methyl group "pushes" electron density towards the adjacent ketone carbonyl carbon (C3). This donation of electron density partially neutralizes the inherent partial positive charge on the carbonyl carbon, making it less electrophilic. Consequently, the ketone in this compound is less susceptible to nucleophilic attack compared to the ketone in 4-oxopentanal.[10][11]

Steric Effects

Steric hindrance plays a crucial role in determining the accessibility of a reactive site.[10][11] The aldehyde group in both molecules is sterically unhindered, with only a small hydrogen atom attached to the carbonyl carbon.[1] In contrast, the ketone group is flanked by alkyl substituents. In this compound, the presence of an isopropyl group (formed by C4, its methyl substituent, and another methyl group) adjacent to the ketone carbonyl creates a significantly more crowded environment than the simple methyl group in 4-oxopentanal. This increased steric bulk hinders the trajectory of an incoming nucleophile, further reducing the reactivity of the ketone.[8]

Steric_Hindrance_Comparison Nuc1 Nucleophile K1 Ketone Carbon (C4) Less Hindered Nuc1->K1 Easier Attack Nuc2 Nucleophile K2 Ketone Carbon (C3) More Hindered by C4-Methyl Group Nuc2->K2 Hindered Attack title Comparative Nucleophilic Attack on the Ketone Carbonyl Aldol_Reaction_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation R1 4-oxopentanal Enolate Enolate (nucleophile) at C2 R1->Enolate Deprotonation Base Base (e.g., OH⁻) Product Aldol Adduct (β-hydroxy dicarbonyl) Enolate->Product R2 Benzaldehyde (electrophile) R2->Product Final Final Aldol Product Product->Final Proton Transfer Solvent H₂O title Mechanism: Crossed Aldol Reaction of 4-oxopentanal

References

A Senior Application Scientist's Guide to the Analytical Identification of 4-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis, the accurate identification and quantification of bifunctional molecules like 4-Methyl-3-oxopentanal presents a unique set of challenges. This β-dicarbonyl compound, with its reactive aldehyde and ketone moieties, is of interest in various fields, from flavor and fragrance chemistry to its potential role as a biomarker or an intermediate in pharmaceutical synthesis. This guide provides an in-depth comparison of the primary analytical methodologies for the characterization of this compound, grounded in scientific principles and supported by experimental insights.

The Analytical Challenge: Understanding this compound

This compound (C₆H₁₀O₂) is a volatile organic compound with a molecular weight of 114.14 g/mol .[1] Its structure, featuring both an aldehyde and a ketone, dictates its chemical behavior and, consequently, the analytical strategies for its detection. The higher reactivity of the aldehyde group compared to the ketone can be exploited for selective derivatization, a cornerstone of many chromatographic methods for carbonyl compounds.[2]

This guide will navigate the intricacies of three principal analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile compounds, often enhanced by derivatization.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely accessible method, particularly after derivatization to enhance detection.

The selection of the optimal method is contingent upon the sample matrix, the required sensitivity, and the analytical objective, whether it be qualitative identification or precise quantification.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Confirmation

NMR spectroscopy stands as the gold standard for the definitive structural identification of organic molecules. It provides detailed information about the carbon-hydrogen framework, allowing for the unequivocal assignment of the this compound structure.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is driven by the need to map the connectivity of atoms within the molecule. A standard suite of experiments for a molecule like this compound would include:

  • ¹H NMR: To identify the different types of protons and their neighboring environments. The aldehyde proton is expected to have a characteristic downfield chemical shift.[2]

  • ¹³C NMR: To identify the number of unique carbon environments.

  • 2D NMR (e.g., COSY, HSQC): To establish the connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), confirming the overall structure.

Predicted NMR Data for this compound

While an experimental spectrum should always be used for final confirmation, theoretical predictions provide a valuable reference.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Multiplicity Integration
-CH O9.5 - 10.0~200Triplet1H
-C(=O)CH ₂CHO2.8 - 3.2~45Triplet2H
-CH (CH₃)₂2.5 - 2.9~40Septet1H
-CH(C H₃)₂1.0 - 1.3~18Doublet6H
-C =O-~210--

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve a few milligrams of the purified this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts, coupling constants, and correlations in the 2D spectra to assign the structure.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the volatility of this compound, GC-MS is a highly suitable method for its analysis, especially at trace levels.

The Rationale for Derivatization in GC-MS

Direct injection of carbonyl compounds can sometimes lead to poor peak shape and thermal degradation in the GC inlet. Derivatization with reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) converts the carbonyl groups into more stable and volatile oximes.[3] This approach offers several advantages:

  • Improved Thermal Stability: PFBHA-oximes are less prone to degradation at high temperatures.[4]

  • Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivatives amenable to sensitive detection by an Electron Capture Detector (ECD) or for selective monitoring in MS.

  • Structural Confirmation: The mass spectra of the derivatives provide clear fragmentation patterns that can be used for identification.

Comparative GC-MS Methods
Method Principle Advantages Disadvantages Typical LOD
Direct Injection Direct analysis of the volatile compound.Fast, simple sample preparation.Potential for thermal degradation, poor peak shape for polar analytes.ng/mL range
PFBHA Derivatization Conversion to PFBHA-oximes prior to GC-MS analysis.Improved stability and sensitivity, excellent for trace analysis.[4]Requires an additional derivatization step.pg/mL range
HS-SPME-GC-MS Headspace solid-phase microextraction for sample concentration followed by GC-MS.Excellent for complex matrices (e.g., food, biological fluids), solvent-free.[3]Fiber selection and derivatization conditions need optimization.ng/g to µg/g range
Experimental Protocol: GC-MS with PFBHA Derivatization
  • Sample Preparation and Derivatization:

    • To 1 mL of the sample (in a suitable solvent or aqueous matrix), add an internal standard.

    • Add an excess of PFBHA reagent solution.

    • Adjust the pH to be slightly acidic and incubate at room temperature to form the oxime derivatives.

    • Extract the derivatives into an organic solvent (e.g., hexane).

    • Dry the organic extract and reconstitute in a small volume of solvent for injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1701).

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivatives.

    • Injector: Splitless injection at a temperature of around 250°C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500. For quantitative analysis, selected ion monitoring (SIM) can be used for enhanced sensitivity.

Method 3: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds. For the analysis of carbonyls like this compound, which lack a strong chromophore, derivatization is essential for sensitive UV detection.

The Dominance of DNPH Derivatization

The most common derivatization reagent for HPLC analysis of carbonyl compounds is 2,4-dinitrophenylhydrazine (DNPH).[5] This reagent reacts with both aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives that strongly absorb UV light at around 360 nm.[6]

HPLC-UV vs. LC-MS/MS: A Performance Comparison
Parameter HPLC-UV (with DNPH) LC-MS/MS
Principle Separation of DNPH derivatives followed by UV detection.Separation followed by mass spectrometric detection.
Selectivity Good, but co-elution can be an issue.[6]Excellent, based on mass-to-charge ratio and fragmentation.[7]
Sensitivity Good, typically in the low ng/mL range.[8]Excellent, often in the pg/mL range.[7]
Cost & Accessibility Lower cost, widely available.Higher cost, more specialized instrumentation.
Matrix Effects Less susceptible to ion suppression.Can be affected by ion suppression/enhancement in complex matrices.
Experimental Protocol: HPLC-UV with DNPH Derivatization
  • Sample Collection and Derivatization:

    • For air samples, draw air through a DNPH-coated silica gel cartridge.[9]

    • For liquid samples, add an acidic solution of DNPH to the sample and allow it to react.

    • The resulting hydrazones can be extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction.

  • HPLC-UV Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed for the separation of a range of carbonyl-hydrazones.[8]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: UV detector set to approximately 360 nm.

    • Quantification: Based on a calibration curve prepared from DNPH derivatives of authentic standards.

Concluding Remarks for the Practicing Scientist

The choice of an analytical method for this compound is a critical decision that should be guided by the specific research question. For unequivocal structural confirmation, NMR spectroscopy is indispensable. For sensitive and selective analysis, particularly in complex matrices, GC-MS with PFBHA derivatization is a powerful option. For routine quantitative analysis where high sensitivity is not the primary requirement, HPLC-UV with DNPH derivatization offers a robust and cost-effective solution.

It is imperative to validate the chosen method for the specific sample matrix to ensure data accuracy and reliability. This includes assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate analytical strategy for their studies involving this compound.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Methyl-3-oxopentanal in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of reactive intermediates is paramount to understanding reaction kinetics, optimizing yields, and ensuring the purity of final products. 4-Methyl-3-oxopentanal, a β-dicarbonyl compound, presents a unique analytical challenge due to its dual functional groups—an aldehyde and a ketone—and its potential for keto-enol tautomerism.[1] This guide provides an in-depth comparison of two robust analytical methodologies for the quantitative analysis of this compound in a complex reaction mixture: High-Performance Liquid Chromatography with UV detection following derivatization, and Gas Chromatography-Mass Spectrometry.

The choice of analytical technique is not merely a matter of preference but is dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. This guide will delve into the causality behind the experimental choices for each method, offering field-proven insights to ensure trustworthy and reproducible results.

Comparative Overview of Analytical Methodologies

FeatureHPLC-UV with DNPH DerivatizationGas Chromatography-Mass Spectrometry (GC-MS)
Principle Chemical derivatization of carbonyls with 2,4-dinitrophenylhydrazine (DNPH) to form stable, UV-active hydrazones, followed by separation and quantification using reverse-phase HPLC.[2][3][4][5]Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection and quantification using a mass spectrometer.
Selectivity High for carbonyl compounds. Isomeric aldehydes and ketones can sometimes co-elute, requiring careful chromatographic optimization.[4]Very high, especially with mass spectrometric detection, which provides structural information for unambiguous peak identification.
Sensitivity Generally in the low ppm to high ppb range, depending on the detector and derivatization efficiency.[4]Can reach low ppb to ppt levels, particularly with selected ion monitoring (SIM) mode.
Sample Preparation Requires a derivatization step, which can be time-consuming but also serves to stabilize the analyte.[3]May require derivatization to improve volatility and thermal stability, or can be analyzed directly if the compound is sufficiently volatile and stable.[1]
Instrumentation Widely available in most analytical laboratories.Common, but the mass spectrometer detector is more specialized than a UV detector.
Throughput Moderate; derivatization and chromatographic run times can be lengthy, although UPLC can significantly reduce analysis time.Generally higher for direct injection methods; derivatization adds to the sample preparation time.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

This method is a gold standard for the analysis of aldehydes and ketones in various matrices.[6] The underlying principle involves the reaction of the carbonyl groups of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry at around 360 nm.[2]

Experimental Workflow: HPLC-UV with DNPH Derivatization

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Reaction Mixture Aliquot Quench Quench Reaction Sample->Quench Stop reaction Derivatization Derivatization with DNPH Quench->Derivatization Add acidified DNPH Extraction Liquid-Liquid Extraction Derivatization->Extraction e.g., with Hexane/Methylene Chloride Evaporation Evaporation & Reconstitution Extraction->Evaporation Under Nitrogen Injection HPLC Injection Evaporation->Injection Dissolve in Acetonitrile Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection at 360 nm Separation->Detection Quantification Quantification Detection->Quantification External Standard Calibration

Caption: Workflow for the quantitative analysis of this compound via HPLC-UV following DNPH derivatization.

Detailed Experimental Protocol: HPLC-UV

1. Sample Preparation and Derivatization:

  • Rationale: Immediate derivatization is crucial to stabilize the reactive this compound and prevent side reactions. The acidic conditions catalyze the formation of the hydrazone.

  • Procedure:

    • Withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture and immediately quench the reaction by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) to halt further conversion.

    • To the quenched sample, add an excess of an acidified solution of 2,4-dinitrophenylhydrazine in acetonitrile. A typical derivatizing solution is 0.5 mg/mL DNPH in acetonitrile with 1% phosphoric acid.

    • Allow the reaction to proceed in the dark for at least 1 hour to ensure complete derivatization of both the aldehyde and ketone functionalities.

2. Extraction and Concentration:

  • Rationale: This step removes excess DNPH reagent and other matrix components that could interfere with the chromatographic analysis.

  • Procedure:

    • Perform a liquid-liquid extraction of the derivatized sample using a non-polar solvent like hexane or a mixture of hexane and methylene chloride.[4]

    • Collect the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a precise volume of the mobile phase (e.g., acetonitrile/water mixture) for HPLC analysis.

3. HPLC Analysis:

  • Rationale: A C18 reverse-phase column provides good separation of the relatively non-polar DNPH derivatives. Gradient elution is often necessary to resolve the target analyte from other derivatized carbonyls and impurities.

  • Procedure:

    • HPLC System: Agilent 1220 Infinity LC System or similar.[5]

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 1.8 µm) or equivalent.[5]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 60% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 360 nm.

4. Calibration and Quantification:

  • Rationale: An external standard calibration curve is constructed to relate the peak area of the analyte to its concentration.

  • Procedure:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Derivatize each standard using the same procedure as the samples.

    • Inject the derivatized standards into the HPLC system and record the peak areas.

    • Plot a calibration curve of peak area versus concentration and determine the concentration of this compound in the samples from their peak areas using the calibration curve.

Performance Data (Hypothetical)
ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (% Recovery) 95-105%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a compound like this compound, direct injection may be possible, but derivatization is often employed to improve its thermal stability and chromatographic peak shape.[1]

Experimental Workflow: GC-MS

GC-MS Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc Analysis Sample_gc Reaction Mixture Aliquot Quench_gc Quench Reaction Sample_gc->Quench_gc Stop reaction Extraction_gc Solvent Extraction Quench_gc->Extraction_gc e.g., with Ethyl Acetate Derivatization_gc Optional Derivatization (e.g., Silylation) Extraction_gc->Derivatization_gc To improve volatility Injection_gc GC Injection Derivatization_gc->Injection_gc Inject into GC Separation_gc Capillary Column Separation Injection_gc->Separation_gc Detection_gc Mass Spectrometry Detection Separation_gc->Detection_gc Full Scan or SIM mode Quantification_gc Quantification Detection_gc->Quantification_gc Internal Standard Calibration

Caption: Workflow for the quantitative analysis of this compound via GC-MS.

Detailed Experimental Protocol: GC-MS

1. Sample Preparation:

  • Rationale: A simple liquid-liquid extraction can isolate the analyte from non-volatile components of the reaction mixture. An internal standard is added for accurate quantification.

  • Procedure:

    • Withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture and quench as described for the HPLC method.

    • Add a known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).

    • Extract the sample with a solvent such as ethyl acetate.

    • (Optional) For derivatization, evaporate the solvent and add a silylating agent (e.g., BSTFA with 1% TMCS) and heat to convert the enol form to a more stable and volatile silyl enol ether.

2. GC-MS Analysis:

  • Rationale: A mid-polarity capillary column is often suitable for separating moderately polar compounds like keto-aldehydes. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragments.

  • Procedure:

    • GC-MS System: Agilent GC-MS system or similar.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound and the internal standard.

3. Calibration and Quantification:

  • Rationale: An internal standard calibration method is preferred for GC-MS as it corrects for variations in injection volume and potential matrix effects.

  • Procedure:

    • Prepare a series of calibration standards of this compound containing a constant concentration of the internal standard.

    • Analyze the standards by GC-MS and record the peak area ratios of the analyte to the internal standard.

    • Plot a calibration curve of the peak area ratio versus the concentration ratio.

    • Determine the concentration of this compound in the samples from the measured peak area ratio using the calibration curve.

Performance Data (Hypothetical)
ParameterResult
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD, n=6) < 5%
Accuracy (% Recovery) 90-110%

Conclusion

Both HPLC-UV with DNPH derivatization and GC-MS offer reliable and robust methods for the quantitative analysis of this compound in a reaction mixture.

  • HPLC-UV with DNPH derivatization is a widely accessible and highly reproducible method, particularly suitable for laboratories with standard HPLC equipment. The derivatization step, while adding to the sample preparation time, effectively stabilizes the analyte and enhances detection sensitivity.

  • GC-MS provides superior selectivity and sensitivity, making it the method of choice when dealing with very complex matrices or when very low detection limits are required. The ability to obtain mass spectral data provides an additional layer of confidence in the identification of the analyte.

The ultimate choice of method will depend on the specific goals of the analysis, the required sensitivity, and the instrumentation available. For routine monitoring of a reaction where the components are well-characterized, the HPLC-UV method is often sufficient and cost-effective. For more demanding applications, such as impurity profiling or trace-level analysis, the enhanced capabilities of GC-MS are invaluable.

References

Introduction: The Synthetic Power of the 1,3-Dicarbonyl Motif

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternatives for 4-Methyl-3-oxopentanal in Modern Organic Synthesis

In the landscape of organic synthesis, 1,3-dicarbonyl compounds are indispensable building blocks. Their unique structure, characterized by two carbonyl groups separated by a methylene bridge, imparts versatile reactivity. The acidic protons of the central methylene group allow for easy enolate formation, making them excellent nucleophiles for carbon-carbon bond formation. Simultaneously, the two distinct carbonyl groups serve as electrophilic sites, paving the way for cyclization reactions to form a vast array of heterocyclic systems.

While this compound, a β-ketoaldehyde, represents a classic example of this structural class, its specific use is not widely documented.[1][2][3] However, by understanding its core reactivity as a bifunctional 1,3-dicarbonyl, we can explore a range of more common, commercially available, and extensively studied alternatives.[1] This guide provides a comparative analysis of these alternatives, focusing on their performance in the synthesis of key heterocyclic scaffolds relevant to pharmaceutical and materials science research. We will delve into the causality behind their reactivity differences, provide experimental data, and offer detailed protocols to inform your synthetic strategy.

Core Alternatives to the β-Ketoaldehyde Scaffold

The primary alternatives to a β-ketoaldehyde like this compound fall into two major categories: β-ketoesters and β-diketones . The choice between them is dictated by the desired reactivity, cost, and, most critically, the required regiochemical outcome of the reaction.

  • The β-Ketoester (e.g., Ethyl Acetoacetate):

    • Profile: β-ketoesters, such as ethyl acetoacetate and methyl acetoacetate, are perhaps the most widely used 1,3-dicarbonyls.[4][5] They are valued for their stability, low cost, and predictable reactivity.[4]

    • Reactivity Distinction: The key difference lies in the reactivity of the two carbonyl groups. The ketone carbonyl is significantly more electrophilic than the ester carbonyl. This pronounced electronic difference is the cornerstone for achieving high regioselectivity in cyclization reactions.[6] In reactions with unsymmetrical dinucleophiles (like substituted hydrazines), the more nucleophilic center of the reagent will preferentially attack the more electrophilic ketone.

  • The β-Diketone (e.g., Acetylacetone):

    • Profile: β-diketones, like acetylacetone (2,4-pentanedione), offer two ketone functionalities. Symmetrical diketones provide a straightforward route to single products in many cyclizations. Unsymmetrical β-diketones, however, present a significant challenge.

    • Reactivity Distinction: In an unsymmetrical β-diketone, the two ketone carbonyls will have slightly different electronic and steric environments. For example, in benzoylacetone, the phenyl ketone is less electrophilic than the methyl ketone due to resonance. However, this difference is often not pronounced enough to prevent the formation of mixtures of regioisomers, complicating purification and reducing the yield of the desired product.[7][8][9]

Comparative Analysis in Heterocycle Synthesis: The Knorr Pyrazole Synthesis

A quintessential reaction to compare these building blocks is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[10][11] Pyrazoles are a privileged scaffold in medicinal chemistry, found in drugs like Celecoxib.[12] The regiochemical outcome is paramount and serves as an excellent basis for comparison.

The Regioselectivity Challenge:

When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine (e.g., methylhydrazine), two different pyrazole regioisomers can be formed. The reaction's selectivity is governed by which carbonyl group undergoes the initial nucleophilic attack by the more sterically hindered nitrogen of the hydrazine.[6][13]

cluster_0 Generalized Knorr Pyrazole Synthesis Start Unsymmetrical 1,3-Dicarbonyl Condensation Condensation Reaction (Acid Catalyst) Start->Condensation Reagent Substituted Hydrazine (R'-NHNH2) Reagent->Condensation Intermediate Hydrazone Intermediate Condensation->Intermediate Path A (Attack at C1) Condensation->Intermediate Path B (Attack at C3) Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product_A Regioisomer A Dehydration->Product_A Product_B Regioisomer B Dehydration->Product_B

Caption: Generalized workflow for the Knorr pyrazole synthesis leading to potential regioisomers.

Performance Comparison:

Precursor ClassRepresentative CompoundExpected Outcome with MethylhydrazineRationaleReported Yields
β-Ketoaldehyde This compoundHigh regioselectivity. The aldehyde carbonyl is significantly more electrophilic than the ketone carbonyl, directing the initial attack.[14]High (Specific data scarce)
β-Ketoester Ethyl AcetoacetateExcellent regioselectivity. The ketone is much more reactive towards nucleophiles than the ester, leading to predictable formation of one major regioisomer.[6][15]Excellent (e.g., 95% for a related synthesis)[7]
β-Diketone 1-Phenyl-1,3-butanedioneMixture of regioisomers. The reactivity difference between the methyl ketone and phenyl ketone is smaller, often leading to poor selectivity.[7][8][9]Variable, often requires chromatographic separation.[16]

As the table demonstrates, for applications requiring high regioselectivity, β-ketoesters are often the superior choice over unsymmetrical β-diketones. The use of certain solvents, like fluorinated alcohols, has been shown to dramatically improve regioselectivity in some cases, but this adds complexity and cost to the procedure.[16]

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Substituted Pyrazole using a β-Ketoester

This protocol is adapted from established procedures for the Knorr pyrazole synthesis and demonstrates the utility of a β-ketoester as a reliable precursor.[7][15]

Objective: To synthesize 3-methyl-1,5-diphenyl-1H-pyrazol-4(5H)-one via condensation of ethyl benzoylacetate and phenylhydrazine.

Materials:

  • Ethyl benzoylacetate (1.0 eq)

  • Phenylhydrazine (1.2 eq)

  • Glacial Acetic Acid (catalytic, ~3-5 drops)

  • 1-Propanol (solvent)

  • Water

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl benzoylacetate (1.0 eq) and phenylhydrazine (1.2 eq).

  • Add 1-propanol as the solvent, followed by a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to approximately 100°C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketoester is consumed (typically 1-2 hours).

  • Once the reaction is complete, add water to the hot reaction mixture while stirring to precipitate the crude product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of Dihydropyrimidinone via the Biginelli Reaction

This protocol demonstrates the use of ethyl acetoacetate in a multi-component reaction to build a different heterocyclic core.[17][18]

Objective: To synthesize a 3,4-dihydropyrimidin-2(1H)-one from an aldehyde, ethyl acetoacetate, and urea.

Materials:

  • Aryl Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Ethyl Acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O, 0.25 eq)

  • Concentrated HCl (catalytic, a few drops)

Procedure:

  • This is a solvent-free protocol. In a mortar, combine the aryl aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and the CuCl₂·2H₂O catalyst.

  • Add a few drops of concentrated HCl.

  • Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes. The mixture may become a paste or solid.

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture and stir.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove the catalyst and any unreacted urea.

  • The product can be recrystallized from ethanol to achieve high purity.

Decision Framework for Reagent Selection

Choosing the optimal 1,3-dicarbonyl building block is critical for synthetic success. The following flowchart provides a logical framework to guide your decision-making process.

Start Start: Define Synthetic Target Q1 Is the target heterocycle symmetrical? Start->Q1 A1_Yes Use a symmetrical β-diketone (e.g., Acetylacetone) Q1->A1_Yes Yes A1_No Is precise regiocontrol critical for the synthesis? Q1->A1_No No A2_Yes Prioritize a precursor with highly differentiated carbonyls. A1_No->A2_Yes Yes A2_No Consider an unsymmetrical β-diketone. Be prepared for isomer separation. A1_No->A2_No No Decision Choose Precursor: A2_Yes->Decision Option1 β-Ketoester (e.g., Ethyl Acetoacetate) PRO: Excellent regioselectivity, low cost, widely available. Decision->Option1 Best general choice Option2 β-Ketoaldehyde PRO: Highest carbonyl differentiation. CON: Often requires synthesis, less stable. Decision->Option2 For specific cases

Caption: Decision flowchart for selecting the appropriate 1,3-dicarbonyl precursor.

Conclusion

While this compound serves as a conceptual model for a β-ketoaldehyde, its practical application in synthesis is often superseded by more stable, economical, and well-understood alternatives. For syntheses where regioselectivity is paramount, such as the construction of substituted pyrazoles and other heterocycles, β-ketoesters like ethyl acetoacetate offer a distinct advantage due to the significant electronic difference between their ketone and ester carbonyls. This inherent property leads to predictable and high-yielding transformations, minimizing the formation of isomeric mixtures that often plague reactions with unsymmetrical β-diketones. By understanding the fundamental principles of carbonyl reactivity and leveraging the appropriate 1,3-dicarbonyl building block, researchers can design more efficient, selective, and robust synthetic routes to complex molecular targets.

References

A Researcher's Guide to Purity Assessment of Synthesized 4-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is paramount. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 4-Methyl-3-oxopentanal (CAS No: 25044-03-5), a bifunctional carbonyl compound with significance in organic synthesis.[1] We will delve into the nuances of common synthetic routes, potential impurities, and a critical evaluation of various analytical methodologies, supported by experimental data and protocols.

Synthesis and Potential Impurities of this compound

A common laboratory synthesis of this compound involves the reaction of 3-Methyl-2-butanone with triethyl orthoformate.[1] This process, while effective, can introduce several impurities that may affect downstream applications.

Common Impurities:

  • Unreacted Starting Materials: Residual 3-Methyl-2-butanone and triethyl orthoformate.

  • Byproducts: Formation of 4-methyl-3-oxopentanoic acid through oxidation of the aldehyde group.[1]

  • Solvent Residues: Trace amounts of solvents used during synthesis and purification.

  • Degradation Products: As a β-dicarbonyl compound, this compound can exist in keto and enol tautomers and may be susceptible to degradation.[1]

Understanding these potential impurities is the first step in selecting the appropriate analytical techniques for a comprehensive purity assessment.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is often necessary to obtain a complete purity profile. The following table compares the most common analytical techniques for this compound.

Technique Principle Strengths Limitations Ideal For
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and boiling point, followed by mass-based identification.High sensitivity and selectivity for volatile and semi-volatile compounds. Provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.Detecting and quantifying volatile impurities like residual starting materials and some byproducts.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Excellent for quantification.Lower resolution for highly volatile compounds compared to GC.Quantifying the main compound and non-volatile impurities. Often used with derivatization for aldehydes and ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information for both the main compound and impurities. Can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret.Structural elucidation and quantification of major components and impurities without the need for reference standards for every impurity.
Titrimetric Methods Chemical reaction with a known concentration of a titrant.Simple, inexpensive, and can be highly accurate for quantifying a specific functional group.Not selective for individual compounds; measures the total amount of a functional group (e.g., total aldehydes).Determining the overall aldehyde or ketone content.
Karl Fischer Titration Titration specific for water content.Highly accurate and precise for quantifying water.Only measures water content.Determining the water content, which can be a critical purity parameter.

In-Depth Methodologies and Experimental Data

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities. For aldehydes and ketones, derivatization is often employed to improve chromatographic behavior and sensitivity.[2] A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative.[2]

Experimental Protocol: GC-MS Analysis with PFBHA Derivatization

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable solvent (e.g., acetonitrile).

  • Derivatization: Add a solution of PFBHA in the same solvent to the sample. The reaction is typically carried out at a slightly elevated temperature (e.g., 60°C) for a set time (e.g., 60 minutes) to ensure complete derivatization.[3]

  • Extraction: The PFBHA derivatives can be extracted using solid-phase microextraction (SPME) for enhanced sensitivity.[3]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., SLB™-5ms), is typically used.

    • Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 300°C) to separate compounds with different boiling points.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.[4] Monitor for characteristic ions of the PFBHA derivatives to identify and quantify impurities.[3]

Data Interpretation: The resulting chromatogram will show peaks corresponding to the derivatized this compound and any volatile impurities. The mass spectrum of each peak can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern.[4]

Workflow for GC-MS Purity Assessment

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for analyzing non-volatile impurities and for accurate quantification of the main component. Similar to GC, derivatization is standard practice for aldehydes and ketones to enhance UV detection.[5][6][7] The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts to form brightly colored hydrazones that can be detected by a UV detector at around 360 nm.[5][6]

Experimental Protocol: HPLC Analysis with DNPH Derivatization

  • Sample Preparation: Dissolve a precise weight of the synthesized product in acetonitrile.

  • Derivatization: Pass the sample solution through a DNPH-coated silica gel cartridge. The aldehydes and ketones will react to form DNPH derivatives.[5][7]

  • Elution: Elute the DNPH derivatives from the cartridge with acetonitrile.[5][7]

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is typically used.[5]

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile is common.[8]

    • Detection: UV detection at 360 nm.[5][6]

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Assessment

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Small Molecule Analysis

In the realms of drug development, diagnostics, and fundamental research, the ability to detect and quantify small molecules with high specificity is paramount. Immunoassays, prized for their sensitivity and throughput, are a cornerstone of this endeavor. However, the utility of any immunoassay is fundamentally defined by the specificity of the antibody it employs. Cross-reactivity, the binding of an antibody to molecules other than its intended target, can lead to false positives, inaccurate quantification, and misinterpreted results. This guide provides a comprehensive framework for conducting a thorough cross-reactivity study of 4-Methyl-3-oxopentanal, a bifunctional carbonyl compound.[1] As no specific antibodies against this molecule are commercially available, we will begin from first principles: designing and synthesizing an appropriate immunogen, and then systematically evaluating the antibody's specificity against a panel of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust immunoassays for small molecule targets.

Pillar 1: The Foundation of Immunogenicity - From Hapten to Immunogen

Small molecules like this compound, known as haptens, are not immunogenic on their own. To elicit an immune response and generate specific antibodies, they must be covalently coupled to a large carrier protein, creating a conjugate known as an immunogen.[2] The choice of carrier protein and the method of conjugation are critical determinants of the resulting antibody's characteristics.

Carrier Protein Selection:

  • Keyhole Limpet Hemocyanin (KLH): A large, highly immunogenic protein, making it an excellent choice for generating a robust primary immune response.[2][3][4]

  • Bovine Serum Albumin (BSA): A smaller, less immunogenic protein, often used for coating plates in immunoassays to avoid cross-reactivity with the immunizing carrier protein.[5][6][7][8]

Hapten Derivatization and Conjugation Strategy:

The structure of this compound, with its aldehyde and ketone functionalities, offers a reactive handle for conjugation. The aldehyde group is generally more reactive than the ketone.[1] We will exploit this by creating a derivative that introduces a linker with a terminal carboxyl group, suitable for stable amide bond formation with the amine residues (e.g., lysine) of the carrier protein.

Caption: Workflow for Hapten-Carrier Conjugation.

Pillar 2: Designing and Executing the Cross-Reactivity Study

The core of this guide is a robust experimental protocol for assessing the specificity of a hypothetical anti-4-Methyl-3-oxopentanal antibody. We will use a competitive Enzyme-Linked Immunosorbent Assay (ELISA), the gold standard for small molecule quantification.[9][10][11]

Selection of Potential Cross-Reactants:

A comprehensive cross-reactivity study requires testing a panel of molecules that are structurally similar to the target analyte. The selection should be based on logical structural variations to probe the antibody's binding epitope.

Compound Name Structure Rationale for Inclusion
This compound (Target Analyte) CC(C)C(=O)CC=OThe primary target for which the antibody is raised.
3-OxopentanalCCC(=O)CC=OLacks the methyl group at position 4.
2-Methyl-3-oxopentanalCCC(=O)C(C)C=OMethyl group at position 2 instead of 4.
4-Methyl-3-oxopentanoic acidCC(C)C(=O)CC(O)=OAldehyde group is oxidized to a carboxylic acid.
4-Methylpentan-3-oneCC(C)C(=O)CCLacks the aldehyde group.
PentanalCCCCC=OA simple five-carbon aldehyde.

Experimental Protocols:

1. Synthesis of this compound-CMO Hapten:

  • Dissolve this compound (1 mmol) in 10 mL of ethanol.

  • Add carboxymethoxylamine hemihydrochloride (1.5 mmol) and sodium acetate (2 mmol).

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the resulting carboxymethyl oxime (CMO) derivative by column chromatography.

2. Conjugation to Carrier Proteins (KLH and BSA):

  • Dissolve the this compound-CMO hapten (0.1 mmol) in 2 mL of dimethylformamide (DMF).

  • Add N-hydroxysuccinimide (NHS, 0.12 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 0.12 mmol).[12]

  • Stir the mixture at room temperature for 2 hours to activate the carboxyl group.

  • In a separate vial, dissolve KLH (or BSA) (10 mg) in 5 mL of phosphate-buffered saline (PBS), pH 7.4.

  • Slowly add the activated hapten solution to the protein solution with gentle stirring.

  • Allow the reaction to proceed overnight at 4°C.

  • Purify the conjugate by dialysis against PBS to remove unreacted hapten and coupling reagents.

  • Characterize the conjugate by MALDI-TOF mass spectrometry to determine the hapten-to-protein ratio.

3. Competitive ELISA Protocol:

Caption: Competitive ELISA Workflow.

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of this compound-BSA conjugate (1-10 µg/mL in coating buffer, pH 9.6). Incubate overnight at 4°C.[9]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at 37°C.[11]

  • Washing: Repeat the washing step.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate for 1 hour at 37°C.

    • Transfer 100 µL of this mixture to the coated and blocked plate. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark at room temperature until sufficient color develops (15-30 minutes).

  • Stopping and Reading: Add 50 µL/well of stop solution (e.g., 2M H₂SO₄). Read the absorbance at 450 nm within 30 minutes.

Pillar 3: Data Analysis and Authoritative Interpretation

The data from a competitive ELISA is inversely proportional to the concentration of the analyte in the sample. A higher concentration of the free analyte will result in less antibody binding to the plate, leading to a lower signal.

Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the concentration for this compound and each potential cross-reactant.

  • Determine the IC50 value for each compound. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.[10]

  • Calculate the percent cross-reactivity (%CR) for each compound using the following formula:

    %CR = (IC50 of this compound / IC50 of Cross-reactant) x 100

Hypothetical Data and Interpretation:

The following table presents a hypothetical dataset to illustrate the interpretation of cross-reactivity results.

Compound Hypothetical IC50 (ng/mL) Calculated % Cross-Reactivity Interpretation
This compound 10 100% High affinity and specificity for the target analyte.
3-Oxopentanal5002%The absence of the methyl group significantly reduces binding, indicating its importance for antibody recognition.
2-Methyl-3-oxopentanal1,0001%The incorrect position of the methyl group drastically reduces affinity, highlighting the high specificity of the antibody for the epitope.
4-Methyl-3-oxopentanoic acid>10,000<0.1%The change from an aldehyde to a carboxylic acid abolishes binding, suggesting the aldehyde is a critical part of the epitope.
4-Methylpentan-3-one>10,000<0.1%The absence of the aldehyde group eliminates binding, confirming its essential role in antibody recognition.
Pentanal>10,000<0.1%The lack of both the ketone and the specific methyl group results in no significant cross-reactivity.

Expert Insights:

The hypothetical results suggest that the antibody is highly specific for this compound. The binding appears to be critically dependent on the presence and position of the 4-methyl group and the aldehyde functionality. Such a high degree of specificity is desirable for an immunoassay intended for quantitative analysis in complex matrices, as it minimizes the risk of interference from structurally related metabolites or contaminants. It is important to note that cross-reactivity can be influenced by the specific assay format and conditions.[13] Therefore, it is crucial to perform these validation studies under the same conditions that will be used for the final assay.

Conclusion

This guide provides a comprehensive, albeit based on a hypothetical antibody, framework for conducting a rigorous cross-reactivity study for this compound. By following the principles of immunogen design, systematic selection of cross-reactants, and a validated competitive ELISA protocol, researchers can confidently assess the specificity of their antibodies. This foundational work is essential for the development of reliable and accurate immunoassays for small molecules, ultimately ensuring the integrity of research and diagnostic outcomes.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 4-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-3-oxopentanal is a valuable bifunctional molecule that serves as a versatile building block in organic synthesis.[1] Its structure, featuring both an aldehyde and a ketone functionality, allows for a variety of subsequent chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including nitrogen-containing heterocycles.[1] The efficient and selective synthesis of this compound is therefore of significant interest to researchers in academia and the pharmaceutical industry.

This guide provides a comprehensive comparison of various catalytic systems for the synthesis of this compound, primarily through the aldol condensation of 3-methyl-2-butanone with a C1 electrophile such as formaldehyde. We will delve into the mechanistic details, performance data, and experimental protocols for three major classes of catalysts: organocatalysts, metal-based catalysts, and biocatalysts. Our objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable catalytic system for their specific needs, considering factors such as efficiency, selectivity, cost, and environmental impact.

Organocatalytic Systems: The Rise of Metal-Free Catalysis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic methods. For the synthesis of this compound and related β-hydroxy ketones, proline and its derivatives have been extensively studied and have shown remarkable efficiency and stereoselectivity.

Mechanism of Proline-Catalyzed Aldol Reaction

The catalytic cycle of a proline-catalyzed aldol reaction typically proceeds through an enamine intermediate. The proline catalyst reacts with the ketone (3-methyl-2-butanone) to form an enamine, which then acts as a nucleophile and attacks the electrophilic aldehyde (formaldehyde). Subsequent hydrolysis releases the aldol product and regenerates the catalyst.

Proline-Catalyzed Aldol Reaction Ketone 3-Methyl-2-butanone Enamine Enamine Intermediate Ketone->Enamine + Proline - H2O Proline (S)-Proline Proline->Enamine Adduct Iminium Adduct Enamine->Adduct + Formaldehyde Aldehyde Formaldehyde Aldehyde->Adduct Product This compound Adduct->Product + H2O - Proline

Figure 1: Catalytic cycle of the (S)-proline-catalyzed aldol reaction.

Performance and Experimental Data

While specific data for the proline-catalyzed synthesis of this compound is not abundant in the reviewed literature, the performance of proline and its derivatives in similar aldol reactions is well-documented. For instance, in the reaction of acetone with isobutyraldehyde, L-proline has been shown to produce the corresponding aldol product in high yield (97%) and excellent enantioselectivity (96% ee).[2]

Table 1: Performance of Organocatalysts in Aldol Reactions

CatalystKetone DonorAldehyde AcceptorYield (%)Enantioselectivity (% ee)Reference
L-ProlineAcetoneIsobutyraldehyde9796[2]
L-ProlinamideAcetone4-Nitrobenzaldehyde8898[2]
L-Proline1-Phenyl-1,2-propanedioneAcetone5180[2]
Advantages and Disadvantages of Organocatalytic Systems

Advantages:

  • Metal-free: Avoids contamination of the final product with toxic heavy metals.

  • Readily available and inexpensive: Proline and its derivatives are often commercially available and affordable.

  • Mild reaction conditions: Reactions are typically carried out at room temperature and under atmospheric pressure.

  • High enantioselectivity: Can provide access to chiral products with high optical purity.

Disadvantages:

  • High catalyst loading: Often requires higher catalyst loadings (10-30 mol%) compared to metal catalysts.

  • Longer reaction times: Reactions can be slow, sometimes requiring several days to reach completion.

  • Substrate scope limitations: The efficiency can be highly dependent on the specific substrates used.

Experimental Protocol: (S)-Proline-Catalyzed Synthesis of a β-Hydroxy Ketone (General Procedure)

This protocol is adapted from the synthesis of a related β-hydroxy ketone and can be optimized for the synthesis of this compound.

Materials:

  • 3-Methyl-2-butanone

  • Paraformaldehyde

  • (S)-Proline

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 3-methyl-2-butanone (1.0 eq) and anhydrous DMSO.

  • Add (S)-proline (0.1 - 0.3 eq) to the solution.

  • Add paraformaldehyde (1.2 eq) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Metal-Based Catalytic Systems: Efficiency and Versatility

Metal-based catalysts, including Lewis acids and transition metal complexes, have been widely used for aldol condensations due to their high catalytic activity and ability to promote the reaction under various conditions.

Lewis Acid Catalysis

Lewis acids, such as TiCl₄, SnCl₄, and lanthanide triflates, can activate the aldehyde carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the enol or enolate of the ketone.

Lewis_Acid_Catalysis Aldehyde Formaldehyde ActivatedAldehyde Activated Aldehyde Aldehyde->ActivatedAldehyde + Lewis Acid LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->ActivatedAldehyde AldolAdduct Aldol Adduct ActivatedAldehyde->AldolAdduct + Ketone Enol KetoneEnol Enol of 3-Methyl-2-butanone KetoneEnol->AldolAdduct Product This compound AldolAdduct->Product - Lewis Acid

Figure 2: General mechanism of a Lewis acid-catalyzed aldol reaction.

Transition Metal Catalysis

Transition metal complexes, particularly those of rhodium and palladium, can also catalyze aldol-type reactions through different mechanisms, often involving the formation of metal enolates. For example, rhodium catalysts have been used in sequential aldol condensation-addition reactions.[3]

Performance and Experimental Data

Direct comparative data for the synthesis of this compound using metal catalysts is limited in the available literature. However, their performance in related aldol condensations showcases their potential. For instance, a manganese complex has been shown to be an efficient catalyst for the aldol condensation of benzaldehyde with various aliphatic ketones, with yields exceeding 99%.[4][5]

Table 2: Performance of Metal-Based Catalysts in Aldol Condensations

CatalystKetone DonorAldehyde AcceptorYield (%)Reference
Manganese ComplexCyclohexanoneBenzaldehyde>99[4][5]
Rhodium(I) ComplexAcetoneBenzaldehydeGood[3]
NaOH (Homogeneous Base)AcetoneFurfural97.4[6]
CaO (Solid Base)3-PentanoneFurfural~60[6]
Advantages and Disadvantages of Metal-Based Catalytic Systems

Advantages:

  • High activity: Often require low catalyst loadings and shorter reaction times.

  • Versatility: A wide range of metal catalysts are available, allowing for fine-tuning of reactivity and selectivity.

  • Applicability to a broad substrate scope: Can be effective for a variety of ketones and aldehydes.

Disadvantages:

  • Toxicity: Many metal catalysts are toxic and can contaminate the final product.

  • Cost: Some metal catalysts, particularly those based on precious metals, can be expensive.

  • Harsh reaction conditions: Some systems may require high temperatures or pressures.

  • Sensitivity to air and moisture: Some metal catalysts are sensitive to air and moisture, requiring inert reaction conditions.

Biocatalytic Systems: The Green Chemistry Approach

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to organic synthesis.[7][8] Aldolases are a class of enzymes that naturally catalyze aldol reactions with high stereocontrol.

Mechanism of Aldolase-Catalyzed Aldol Reaction

Class I aldolases operate via an enamine mechanism, similar to proline, where a lysine residue in the active site forms an enamine with the ketone substrate. Class II aldolases are metal-dependent, typically utilizing a zinc ion to activate the ketone.

Aldolase_Catalysis cluster_0 Class I Aldolase cluster_1 Class II Aldolase Ketone1 3-Methyl-2-butanone Enamine1 Enamine Intermediate Ketone1->Enamine1 + Enzyme-Lys Lysine Enzyme-Lysine Adduct1 Aldol Adduct Enamine1->Adduct1 + Formaldehyde Aldehyde1 Formaldehyde Product1 This compound Adduct1->Product1 + H2O - Enzyme-Lys Ketone2 3-Methyl-2-butanone Enolate Zinc Enolate Ketone2->Enolate + Enzyme-Zn2+ Zinc Enzyme-Zn2+ Adduct2 Aldol Adduct Enolate->Adduct2 + Formaldehyde Aldehyde2 Formaldehyde Product2 This compound Adduct2->Product2 - Enzyme-Zn2+

Figure 3: Mechanisms of Class I and Class II aldolase-catalyzed aldol reactions.

Performance and Experimental Data

While a specific aldolase for the synthesis of this compound has not been reported in the reviewed literature, several aldolases have shown broad substrate scope, accepting a variety of aldehydes and ketones. For example, the aldolase NahE can catalyze the condensation of pyruvate with over 35 different aldehydes with high yields.[1] D-fructose-6-phosphate aldolase (FSA) has been engineered to catalyze the aldol addition of non-functionalized ketones to hydroxyaldehydes.[8]

Table 3: Performance of Aldolases in Biocatalytic Aldol Additions

EnzymeKetone/NucleophileAldehyde AcceptorProduct Yield (%)Reference
NahEPyruvateVarious Benzaldehydes>95 (isolated)[1]
FSA (D6H variant)Propanone3-Hydroxypropanal77 (isolated)[8]
HBPAPputidaPyruvateVarious Aldehydes32-98 (conversion)[9]
Advantages and Disadvantages of Biocatalytic Systems

Advantages:

  • High selectivity: Enzymes often exhibit excellent chemo-, regio-, and stereoselectivity.

  • Mild reaction conditions: Reactions are typically performed in aqueous media at or near room temperature and neutral pH.

  • Environmentally friendly: Biocatalysis is a green technology that avoids the use of toxic reagents and solvents.

  • Biodegradable catalysts: Enzymes are biodegradable and pose no long-term environmental risk.

Disadvantages:

  • Substrate specificity: Enzymes can have a narrow substrate scope, although enzyme engineering can address this limitation.

  • Enzyme stability: Enzymes can be sensitive to temperature, pH, and organic solvents.

  • Cost and availability: The cost and availability of specific enzymes can be a limiting factor.

  • Downstream processing: Separation of the product from the aqueous reaction medium and the enzyme can be challenging.

Conclusion and Future Outlook

The synthesis of this compound can be approached through various catalytic systems, each with its own set of advantages and disadvantages.

  • Organocatalysis , particularly with proline and its derivatives, offers a simple, metal-free, and potentially enantioselective route, making it an attractive option for laboratory-scale synthesis where metal contamination is a concern.

  • Metal-based catalysis provides high efficiency and versatility, suitable for large-scale production where high throughput is crucial. However, the associated toxicity and cost of some metal catalysts necessitate careful consideration and development of more sustainable alternatives.

  • Biocatalysis represents the greenest approach, offering unparalleled selectivity under mild conditions. While the identification of a specific aldolase for this transformation is still an area for future research, the promiscuity of known aldolases suggests that a suitable biocatalyst could be developed through screening or protein engineering.

The choice of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including the desired scale, purity, cost, and environmental impact. Future research should focus on the development of more active and selective catalysts with lower environmental impact, as well as on the direct comparison of different catalytic systems for the synthesis of this compound to provide a clearer quantitative basis for catalyst selection. The exploration of continuous flow processes for this synthesis could also offer significant advantages in terms of efficiency, safety, and scalability.

References

A Mechanistic Deep Dive: Comparing the Reactivity of β-Dicarbonyls in Foundational Carbon-Carbon Bond Forming Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced reactivity of β-dicarbonyl compounds is a cornerstone of synthetic strategy. This guide provides an in-depth mechanistic comparison of how common β-dicarbonyls—specifically acetylacetone, ethyl acetoacetate, and diethyl malonate—perform in three pivotal carbon-carbon bond-forming reactions: the Knoevenagel condensation, the Michael addition, and the Claisen condensation. By delving into the electronic and steric factors that govern their reactivity, this document aims to provide actionable insights and robust experimental protocols to inform your synthetic endeavors.

The Heart of the Matter: Understanding β-Dicarbonyl Reactivity

The unique reactivity of β-dicarbonyl compounds stems from the acidity of the α-protons located on the methylene group flanked by two carbonyl functionalities.[1] This acidity, and consequently the stability of the resulting carbanion (enolate), is the primary determinant of their nucleophilicity and, therefore, their performance in the aforementioned reactions.[2]

The pKa values of the α-protons in our selected β-dicarbonyls are a critical starting point for our comparison:

β-Dicarbonyl CompoundStructurepKa (in DMSO)
AcetylacetoneCH₃COCH₂COCH₃~9
Ethyl AcetoacetateCH₃COCH₂COOCH₂CH₃~11
Diethyl MalonateCH₃CH₂OCOCH₂COOCH₂CH₃~13

Note: pKa values can vary depending on the solvent and measurement conditions.

As the data indicates, acetylacetone is the most acidic, followed by ethyl acetoacetate, and then diethyl malonate. This trend is a direct consequence of the electron-withdrawing nature of the flanking carbonyl groups. In acetylacetone, two ketone groups effectively delocalize the negative charge of the conjugate base. In ethyl acetoacetate, one ketone and one ester group contribute to stabilization; the ester group is less electron-withdrawing than a ketone due to resonance with the lone pair of the oxygen atom.[3] In diethyl malonate, two ester groups provide the least stabilization among the three. This hierarchy of acidity and enolate stability directly translates to differing nucleophilicity and reactivity in the reactions we will now explore.

Knoevenagel Condensation: A Tale of Two Carbonyls

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, typically an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[4] The reaction is generally catalyzed by a weak base.

Mechanistic Overview

The reaction proceeds through the following key steps:

  • Enolate Formation: The basic catalyst deprotonates the β-dicarbonyl compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone.

  • Aldol-type Addition: A tetrahedral intermediate is formed.

  • Dehydration: Elimination of a water molecule yields the final α,β-unsaturated product.

Knoevenagel_Mechanism β-Dicarbonyl β-Dicarbonyl Enolate Enolate β-Dicarbonyl->Enolate Base Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + Aldehyde/Ketone α,β-Unsaturated Product α,β-Unsaturated Product Tetrahedral Intermediate->α,β-Unsaturated Product - H₂O

Caption: Generalized mechanism of the Knoevenagel condensation.

Comparative Performance of β-Dicarbonyls

The rate and success of the Knoevenagel condensation are heavily influenced by the acidity of the β-dicarbonyl compound. A more acidic starting material will form an enolate more readily, even with a weak base, thus facilitating the reaction.

β-DicarbonylAldehydeCatalystSolventYield (%)Reference
Ethyl CyanoacetateBenzaldehydeCsNaX-High (not specified)[5]
Ethyl AcetoacetateBenzaldehydeCsNaX-Moderate (not specified)[5]
Diethyl MalonateBenzaldehydeCsNaX-Low (not specified)[5]
Diethyl MalonateSalicylaldehyde4-piperidinopiperidineTolueneKinetic data reported[6]
MalononitrileBenzaldehydeNoneWater90[7]

The trend observed in the reaction with benzaldehyde catalyzed by CsNaX aligns with the pKa values: the more acidic the β-dicarbonyl, the higher the conversion.[5] Ethyl cyanoacetate, with its strongly electron-withdrawing nitrile group, is highly reactive. Diethyl malonate, being the least acidic of the three esters, shows the lowest conversion.

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate

This protocol is adapted from a procedure utilizing piperidine as a catalyst.[8]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents). The use of a slight excess of the active methylene compound helps to ensure complete consumption of the aldehyde.

  • Reaction: Heat the mixture to reflux in an appropriate solvent, such as toluene, and monitor the reaction progress by thin-layer chromatography (TLC). The removal of water via a Dean-Stark trap can drive the equilibrium towards the product.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with dilute hydrochloric acid to remove the piperidine catalyst, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Knoevenagel_Workflow Reactant Mixing Reactant Mixing Catalyst Addition Catalyst Addition Reactant Mixing->Catalyst Addition Reflux & Monitor Reflux & Monitor Catalyst Addition->Reflux & Monitor Work-up Work-up Reflux & Monitor->Work-up Purification Purification Work-up->Purification

Caption: Experimental workflow for the Knoevenagel condensation.

Michael Addition: The Art of Conjugate Addition

The Michael addition is the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[9] β-Dicarbonyl compounds are excellent Michael donors due to the stability of their enolates.

Mechanistic Overview

The reaction proceeds in three main stages:

  • Enolate Formation: A base deprotonates the β-dicarbonyl to generate the nucleophilic enolate.

  • Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system, forming a new carbon-carbon bond and a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is protonated to give the final 1,5-dicarbonyl product.

Michael_Addition_Mechanism β-Dicarbonyl β-Dicarbonyl Enolate Enolate β-Dicarbonyl->Enolate Base Enolate Intermediate Enolate Intermediate Enolate->Enolate Intermediate + Michael Acceptor 1,5-Dicarbonyl Product 1,5-Dicarbonyl Product Enolate Intermediate->1,5-Dicarbonyl Product Protonation

Caption: Generalized mechanism of the Michael addition.

Comparative Performance of β-Dicarbonyls

The nucleophilicity of the enolate is a key factor in the Michael addition. While more stable enolates (from more acidic β-dicarbonyls) are formed more readily, they are also less reactive. This creates a delicate balance that determines the overall reaction efficiency.

β-Dicarbonyl DonorMichael AcceptorCatalystSolventYield (%)Reference
Ethyl AcetoacetateChalconeK₂CO₃Solvent-freeHigh (not specified)[10]
Diethyl MalonateChalconeNaOHEthanol75-98[10]
Acetylacetoneβ-NitroalkenesNoneSolvent-freeGood to excellent[11]
Diethyl Malonateβ-NitroalkenesNoneSolvent-freeGood to excellent[11]

From the available data, both acetylacetone and diethyl malonate are effective Michael donors, particularly with highly electrophilic acceptors like nitroalkenes.[11] The choice of catalyst and reaction conditions can be tailored to optimize the reaction for a specific β-dicarbonyl. For instance, stronger bases may be required to generate a sufficient concentration of the less acidic diethyl malonate enolate.

Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone

This protocol is based on a base-catalyzed addition in ethanol.[10]

  • Reactant and Catalyst Solution: In a round-bottom flask, dissolve chalcone (1 equivalent) and diethyl malonate (1.2 equivalents) in absolute ethanol. The excess of diethyl malonate helps to drive the reaction to completion.

  • Base Addition: While stirring, add a catalytic amount of a strong base, such as sodium ethoxide (0.1 equivalents), to the solution. The choice of base is critical; it must be strong enough to deprotonate the β-dicarbonyl but not so strong as to promote side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid). Remove the ethanol under reduced pressure. Add water and extract the product with an organic solvent like diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Michael_Addition_Workflow Reactant & Catalyst Solution Reactant & Catalyst Solution Base Addition Base Addition Reactant & Catalyst Solution->Base Addition Reaction Monitoring Reaction Monitoring Base Addition->Reaction Monitoring Quenching & Work-up Quenching & Work-up Reaction Monitoring->Quenching & Work-up Purification Purification Quenching & Work-up->Purification

Caption: Experimental workflow for the Michael addition.

Claisen Condensation: Ester Self-Condensation and its Variations

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or one ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone.[12]

Mechanistic Overview

The mechanism involves the following steps:

  • Enolate Formation: A strong base removes an α-proton from an ester molecule to form an enolate.

  • Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide group to form the β-keto ester.

  • Deprotonation: The newly formed β-keto ester is deprotonated by the alkoxide base, driving the equilibrium towards the product.

  • Protonation: Acidic workup protonates the enolate to yield the final product.

Claisen_Condensation_Mechanism Ester Ester Enolate Enolate Ester->Enolate Strong Base Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + Ester β-Keto Ester β-Keto Ester Tetrahedral Intermediate->β-Keto Ester - Alkoxide Enolate of Product Enolate of Product β-Keto Ester->Enolate of Product Alkoxide Final Product Final Product Enolate of Product->Final Product Acid Workup Crossed_Claisen_Workflow Base & Non-enolizable Ester Base & Non-enolizable Ester Addition of Enolizable Ester Addition of Enolizable Ester Base & Non-enolizable Ester->Addition of Enolizable Ester Reaction Reaction Addition of Enolizable Ester->Reaction Acidic Work-up Acidic Work-up Reaction->Acidic Work-up Extraction & Purification Extraction & Purification Acidic Work-up->Extraction & Purification

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Pentanals: A Comparative Review

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pentanals are valuable chemical intermediates, serving as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds. The strategic placement of substituents on the five-carbon aldehyde framework allows for the construction of complex molecular architectures. Consequently, the efficient and selective synthesis of these compounds is of paramount importance. This guide provides a comprehensive review and objective comparison of the principal synthetic routes to substituted pentanals. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each methodology, supported by experimental data and protocols to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Synthetic Value of Substituted Pentanals

The pentanal scaffold is a versatile synthon in organic chemistry. The aldehyde functionality is a gateway to a multitude of chemical transformations, including oxidations to carboxylic acids, reductions to primary alcohols, and carbon-carbon bond formations through aldol condensations, Wittig reactions, and reductive aminations. When the carbon chain is adorned with substituents, these molecules become chiral building blocks and key fragments for target-oriented synthesis. The choice of synthetic route is therefore a critical decision, dictated by the availability of starting materials, desired substitution pattern, required stereochemistry, and scalability of the reaction. This guide will compare four major strategies: Hydroformylation of Butenes, Oxidation of Pentanols, Ozonolysis of Hexenes, and Carbon-Carbon Bond Forming Reactions.

Strategic Overview of Synthetic Pathways

The selection of a synthetic route is fundamentally a retrosynthetic puzzle. The optimal path depends on the desired substitution pattern and the most readily available precursors. The following diagram illustrates the primary disconnection approaches.

G sub_pentanal Substituted Pentanal sub_butene Substituted Butene sub_butene->sub_pentanal Hydroformylation (+ CO/H2) sub_pentanol Substituted Pentanol sub_pentanol->sub_pentanal Oxidation sub_hexene Substituted Hexene sub_hexene->sub_pentanal Ozonolysis c4_organometallic C4 Organometallic + Formyl Synthon c4_organometallic->sub_pentanal Nucleophilic Addition pentanoic_deriv Pentanoic Acid Derivative pentanoic_deriv->sub_pentanal Partial Reduction

Caption: Major retrosynthetic pathways to substituted pentanals.

In-Depth Analysis of Key Synthetic Routes

Hydroformylation of Butenes

Hydroformylation, or the "oxo process," is an industrial powerhouse for aldehyde synthesis.[1] It involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene using carbon monoxide and hydrogen (syngas).[1]

  • Mechanism & Causality: The reaction is typically catalyzed by rhodium or cobalt complexes.[1] Rhodium catalysts, often modified with phosphine ligands, offer high activity and selectivity under milder conditions (e.g., 100°C, 2.5 MPa).[2][3] The choice of ligand is critical as it directly influences the regioselectivity of the addition, determining the ratio of the linear n-pentanal to the branched 2-methylbutanal (the n/iso ratio).[3][4] For instance, an increasing phosphine-to-rhodium ratio tends to favor the formation of the more desirable linear pentanal.[4] The process is highly efficient for converting butene streams into valeraldehyde (pentanal).[3]

  • Advantages:

    • High atom economy.

    • Excellent for large-scale, industrial production of simple pentanals.

    • Utilizes readily available feedstocks like butenes and syngas.[1]

  • Limitations & Field Insights:

    • Requires specialized high-pressure equipment (autoclaves), limiting its use in typical academic or small-scale drug discovery labs.

    • Substrate scope can be limited for complex or highly functionalized butenes. 1-butene is significantly more reactive than 2-butene isomers.[3]

    • Achieving high regioselectivity with internally substituted butenes is a significant challenge.

Oxidation of Substituted Pentanols

The oxidation of primary alcohols is arguably the most common and versatile laboratory method for preparing aldehydes.[5] The key challenge is to prevent over-oxidation to the carboxylic acid.[6][7] This is achieved by using mild oxidizing agents or carefully controlling reaction conditions.[5][6]

  • Reagent Comparison & Experimental Choices:

    • Chromium(VI) Reagents: Pyridinium chlorochromate (PCC) is a classic reagent for oxidizing primary alcohols to aldehydes in good yield.[6] It is typically used in dichloromethane (DCM). The main drawback is the generation of carcinogenic chromium waste, making it environmentally unfavorable.

    • DMSO-Based Oxidations (Swern, Pfitzner-Moffatt): The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is highly reliable, proceeds at low temperatures (-78 °C), and is compatible with a vast array of functional groups. The primary operational drawback is the stoichiometric formation of the volatile and malodorous dimethyl sulfide. A well-ventilated fume hood is essential.

    • Hypervalent Iodine Reagents (DMP, IBX): Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX) are exceptionally mild and selective reagents that convert primary alcohols to aldehydes efficiently at room temperature.[5][8] They are prized for their high functional group tolerance, making them suitable for complex molecule synthesis. Their high cost and the generation of iodine-containing byproducts are the main considerations.

    • Catalytic Aerobic Oxidation (TEMPO): Systems using stable nitroxyl radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst, with a stoichiometric co-oxidant like sodium hypochlorite, represent a greener alternative.[9] These reactions are highly chemoselective for primary alcohols.

Ozonolysis of Substituted Hexenes

Ozonolysis is a powerful method for the oxidative cleavage of a carbon-carbon double bond to form two carbonyl compounds.[10][11] To obtain aldehydes, the intermediate ozonide must be treated with a reducing agent in a process known as a "reductive workup."[10][12]

  • Mechanism & Causality: Ozone (O₃) first adds across the alkene double bond to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[13] This ozonide is then cleaved under reductive conditions. Common reducing agents include dimethyl sulfide (DMS), which is oxidized to DMSO, or zinc metal in acetic acid.[10] The choice of a reductive workup is critical; an oxidative workup (e.g., with hydrogen peroxide) would convert any resulting aldehydes into carboxylic acids.[10]

  • Advantages:

    • Highly reliable and predictable reaction.

    • Excellent for cleaving rings to form linear difunctional molecules.[10]

    • The position of the aldehyde is precisely determined by the position of the double bond in the starting hexene.

  • Limitations & Field Insights:

    • Requires an ozone generator (ozonizer), which may not be standard in all labs.

    • Ozone is a toxic and reactive gas, requiring careful handling.

    • The starting substituted hexene may itself require a multi-step synthesis.

    • A recent innovation involves performing the ozonolysis in a solvent/water mixture, which can directly yield aldehydes and ketones without the need for a separate reductive workup step, simplifying the procedure.[14]

Grignard and Organolithium Reactions

Classic organometallic chemistry provides robust methods for C-C bond formation to construct the pentanal skeleton.[15] This typically involves the reaction of a four-carbon (butyl) organometallic nucleophile with a one-carbon electrophile that serves as a masked formyl group.

  • Methodology & Experimental Choices:

    • Reaction with Formate Esters: A Grignard reagent (R-MgX) or an organolithium reagent can react with an excess of an ester like ethyl formate.[16] The initial nucleophilic addition to the carbonyl forms a tetrahedral intermediate which, upon acidic workup, yields the aldehyde.[17] A key experimental consideration is the temperature; these reactions are often run at very low temperatures (e.g., -50 to -78 °C) to prevent a second addition of the organometallic reagent to the newly formed aldehyde product, which would lead to a secondary alcohol.[16]

    • Reaction with Orthoformates: Ethyl orthoformate is another effective one-carbon electrophile for Grignard reagents, leading to the formation of a diethyl acetal.[16] This acetal acts as a protecting group for the aldehyde and can be easily hydrolyzed with aqueous acid in a separate step to reveal the desired pentanal. This two-step sequence avoids the over-addition problem.

    • Reaction with Weinreb Amides: N-methoxy-N-methylamides (Weinreb amides) are excellent precursors for aldehydes.[18] The addition of an organometallic reagent forms a stable chelated tetrahedral intermediate that does not collapse until acidic workup, cleanly preventing over-addition.[18]

  • Advantages:

    • Excellent for building the carbon skeleton with precise control.

    • A wide variety of substituted butyl organometallics can be prepared.

  • Limitations & Field Insights:

    • Grignard and organolithium reagents are very strong bases and are incompatible with acidic protons (e.g., -OH, -NH, -COOH) in the substrate.[15][17] These functional groups must be protected.

    • Reactions must be performed under strictly anhydrous (dry) conditions.[15]

Quantitative Performance Comparison

The following table provides a comparative summary of the discussed synthetic routes, offering a quick reference for selecting the most appropriate method.

FeatureHydroformylationAlcohol OxidationOzonolysisGrignard/Organolithium
Typical Yield 80-95% (Industrial)[2]75-95% (Lab)[8][9]70-90% (Lab)[14]60-85% (Lab)[16]
Scalability Excellent (Industrial)Good (Lab to Pilot)Good (Lab)Moderate (Lab)
Substrate Scope Limited to simple alkenesVery BroadBroad (alkenes)Broad (halides)
Functional Group Tolerance Poor to ModerateGood to Excellent (reagent dependent)GoodPoor (requires protection)
Key Reagents Rh/Co catalyst, CO, H₂PCC, DMSO, DMP, TEMPOO₃, DMS/ZnMg/Li, Formate Esters
Primary Hazard High Pressure, CO gasToxic Metals, OdorExplosive Ozonides, O₃ gasPyrophoric Reagents
Best For... Bulk production of n-pentanalComplex, functionalized pentanalsCleaving C=C to unmask an aldehydeBuilding the C-skeleton from a C4 halide

Decision-Making Workflow for Method Selection

Choosing the right synthetic path is critical for success. This flowchart provides a logical framework for navigating the decision process based on common starting points and constraints.

G start What is your starting material? sm_alkene A Substituted Butene/Hexene start->sm_alkene sm_alcohol A Substituted Pentan-1-ol start->sm_alcohol sm_halide A Substituted Butyl Halide start->sm_halide sm_other Other start->sm_other q_scale What is your required scale? sm_alkene->q_scale res_oxidize Use Alcohol Oxidation (e.g., Swern, DMP) sm_alcohol->res_oxidize q_fg Are sensitive functional groups present? sm_halide->q_fg res_rethink Consider reduction of acid derivatives or other methods sm_other->res_rethink q_ozonizer Is an ozonizer available? q_scale->q_ozonizer Lab Scale res_hydro Use Hydroformylation q_scale->res_hydro Industrial res_grignard Use Grignard/Organolithium (Protect groups if needed) q_fg->res_grignard No q_fg->res_grignard Yes res_ozono Use Ozonolysis q_ozonizer->res_ozono Yes q_ozonizer->res_rethink No

Caption: A workflow for selecting a synthetic route to pentanals.

Validated Experimental Protocols

To provide actionable guidance, we present detailed, step-by-step protocols for two of the most versatile laboratory-scale methods.

Protocol 1: Oxidation of 3-Phenylpentan-1-ol via Swern Oxidation

This protocol is a representative example of converting a primary alcohol to its corresponding aldehyde, chosen for its high yield and functional group tolerance.

Objective: To synthesize 3-phenylpentanal.

Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under a nitrogen atmosphere.

  • Reagent Preparation:

    • In the flask, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM, 50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

    • In one addition funnel, prepare a solution of dimethyl sulfoxide (DMSO, 3.0 eq.) in DCM (20 mL).

    • In the second addition funnel, prepare a solution of 3-phenylpentan-1-ol (1.0 eq.) in DCM (30 mL).

  • Activation: Add the DMSO solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes after the addition is complete.

  • Alcohol Addition: Add the alcohol solution dropwise over 20 minutes, maintaining the temperature below -65 °C. Stir for an additional 45 minutes.

  • Quenching: Add triethylamine (Et₃N, 5.0 eq.) dropwise to the reaction mixture. Allow the flask to warm to room temperature slowly.

  • Workup: Add water (50 mL) to the flask. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 3-phenylpentanal can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 2: Ozonolysis of 1-Hexene to Pentanal

This protocol details the cleavage of a terminal alkene to yield the corresponding aldehyde.

Objective: To synthesize pentanal from 1-hexene.

Methodology:

  • Apparatus Setup: Dissolve 1-hexene (1.0 eq.) in a suitable solvent like DCM or methanol (100 mL) in a three-necked flask equipped with a gas dispersion tube and a vent leading to a trap (e.g., containing potassium iodide solution to decompose excess ozone). Cool the solution to -78 °C.

  • Ozonolysis: Bubble ozone gas from an ozone generator through the solution. Monitor the reaction by TLC or by the appearance of a persistent blue color in the solution, which indicates the presence of unreacted ozone.

  • Purging: Once the reaction is complete, bubble nitrogen or argon gas through the solution for 15-20 minutes to remove all residual ozone.

  • Reductive Workup: While maintaining the cold temperature, add dimethyl sulfide (DMS, 1.5 eq.) dropwise to the solution. A mildly exothermic reaction may be observed.

  • Warming and Concentration: Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours (or overnight). Remove the solvent under reduced pressure.

  • Purification: The resulting crude pentanal can be purified by distillation. The identity and purity should be confirmed by NMR and GC-MS analysis.

Conclusion

The synthesis of substituted pentanals can be achieved through a variety of robust and well-established chemical transformations. For large-scale industrial production of simple pentanals, hydroformylation is the undisputed method of choice. For laboratory-scale synthesis, particularly in the context of drug discovery and complex molecule synthesis, the oxidation of primary pentanols offers unparalleled versatility and functional group tolerance, with methods like the Swern and DMP oxidations being staples of the field. Ozonolysis provides a precise tool for unmasking an aldehyde from a C=C bond, while organometallic additions offer a powerful way to construct the carbon skeleton from the ground up. The optimal choice ultimately depends on a careful analysis of the target structure, available starting materials, required scale, and the specific constraints of the laboratory environment.

References

Safety Operating Guide

Navigating the Disposal of 4-Methyl-3-oxopentanal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile of 4-Methyl-3-oxopentanal

Before handling or disposing of this compound, a thorough understanding of its hazard profile is paramount. This β-dicarbonyl compound presents several risks that necessitate careful management.

Hazard Classification:

Hazard CategoryDescriptionGHS Classification
Skin Irritation Causes skin irritation upon contact.Category 2[1]
Eye Irritation Causes serious eye irritation.Category 2A[1]
Respiratory Irritation May cause respiratory irritation if inhaled.Category 3[1]

Primary Exposure Routes: Inhalation, skin contact, and eye contact are the primary routes of exposure.[1] Symptoms of overexposure can include redness, pain, and inflammation of the skin and eyes, as well as irritation of the respiratory system.[1][2]

Chemical Incompatibilities: this compound is incompatible with strong oxidizing agents.[2] Contact with these substances can lead to vigorous reactions, potentially generating heat and hazardous byproducts.

Immediate Safety and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is the first line of defense against accidental exposure. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.

  • Lab Coat: A standard laboratory coat is necessary to protect street clothing and minimize skin exposure.

Disposal Workflow: From Collection to Final Disposition

The proper disposal of this compound waste involves a multi-step process that ensures safety and regulatory compliance at each stage. The primary and most recommended method for disposal is through a licensed hazardous waste incineration facility.[3] However, for smaller quantities, in-laboratory chemical treatment to neutralize the aldehyde's reactivity may be a viable pre-treatment step.

Here is a decision-making and operational workflow for the safe disposal of this compound:

DisposalWorkflow cluster_collection Waste Collection & Storage cluster_decision Disposal Path Selection cluster_treatment In-Laboratory Treatment (Small Quantity) cluster_disposal Final Disposal Collect Collect Waste in a Designated Container Label Label Container Clearly: 'Hazardous Waste: This compound' Collect->Label Store Store in a Cool, Dry, Well-Ventilated Area Label->Store Decision Small or Large Quantity? Store->Decision Treatment Choose Chemical Treatment: - Sodium Bisulfite Adduct Formation - Potassium Permanganate Oxidation Decision->Treatment Small Incineration Dispose via Licensed Hazardous Waste Incinerator Decision->Incineration Large Perform Perform Treatment in a Fume Hood Treatment->Perform Verify Verify Neutralization/ Oxidation Perform->Verify Verify->Incineration Treated Solid Waste Sewer Dispose Treated Aqueous Waste to Sewer (with local approval) Verify->Sewer

Caption: Disposal workflow for this compound.

In-Laboratory Chemical Treatment Protocols

For research and development settings that generate small quantities of this compound waste, in-laboratory chemical treatment can be an effective preliminary step to reduce its reactivity before final disposal. Crucially, these procedures should be tested on a small scale before being applied to larger volumes of waste.

Neutralization via Sodium Bisulfite Adduct Formation

This protocol converts the aldehyde into a water-soluble bisulfite adduct, which is generally less hazardous and easier to handle.

Materials:

  • This compound waste

  • Saturated solution of sodium bisulfite (NaHSO₃) in water

  • Beaker or flask

  • Stir plate and stir bar

Procedure:

  • Preparation: In a certified chemical fume hood, place the this compound waste in a beaker or flask equipped with a stir bar.

  • Addition of Bisulfite: While stirring, slowly add a saturated solution of sodium bisulfite to the waste. An excess of the bisulfite solution is recommended to ensure the complete reaction of the aldehyde.

  • Reaction: Continue stirring the mixture. The formation of the bisulfite adduct may result in a noticeable temperature change or the formation of a precipitate.

  • Collection and Disposal: The resulting aqueous mixture containing the bisulfite adduct should be collected in a clearly labeled hazardous waste container for disposal. Depending on local regulations and the composition of the waste stream, this neutralized aqueous waste may be eligible for sewer disposal with prior approval from the local water authority.

Oxidation with Potassium Permanganate

This method oxidizes the aldehyde functional group to a carboxylic acid, which is typically less volatile and less reactive.

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Water

  • Stir plate and stir bar

  • Round-bottom flask

  • pH paper or meter

Procedure:

  • Preparation: In a fume hood, place the this compound waste in a round-bottom flask with a stir bar.

  • Oxidation: Slowly add a solution of potassium permanganate to the stirring waste. The reaction is exothermic, so the addition should be controlled to prevent overheating. The purple color of the permanganate will disappear as it is consumed. Continue adding the permanganate solution until a faint pink or purple color persists, indicating that the oxidation is complete.

  • Neutralization: After the reaction is complete, neutralize the mixture. If the solution is acidic, cautiously add a base (e.g., sodium bicarbonate). If it is basic, add a dilute acid (e.g., sulfuric acid) until the pH is near neutral (pH 6-8).

  • Collection and Disposal: The resulting mixture, which will contain the carboxylate salt and a precipitate of manganese dioxide, must be collected and disposed of as hazardous waste.[3]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Procedure for Small Spills:

  • Restrict Access: Immediately cordon off the affected area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.

  • Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to soak up the spilled liquid.

  • Collect: Carefully sweep or scoop the absorbent material into a designated, sealable, and properly labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a rinse with a solvent like ethanol), collecting all cleaning materials as hazardous waste.

  • Dispose: The sealed container with the collected waste must be disposed of as hazardous chemical waste.[3]

Hazardous Waste Classification and Disposal

Proper classification of chemical waste is a legal requirement and ensures that it is managed in a way that is safe for human health and the environment.

EPA Hazardous Waste Determination:

This compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] Therefore, its classification depends on whether it exhibits any of the characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[5][6]

  • Corrosivity (D002): The predicted pKa of this compound is 5.84, indicating it is a weak acid.[7] It is unlikely to meet the criteria for corrosivity (pH ≤ 2 or ≥ 12.5).[6]

  • Reactivity (D003): There is no information to suggest that this compound is reactive in a way that would classify it as D003 waste.[6]

  • Toxicity (D004-D043): A determination of toxicity characteristic would require testing using the Toxicity Characteristic Leaching Procedure (TCLP).

Given the available information, the most likely hazardous waste characteristic, if any, would be ignitability (D001) . However, it is the responsibility of the waste generator to make a definitive determination through testing or by applying knowledge of the waste's properties.[2]

Final Disposal:

All collected waste, whether treated or untreated, must be disposed of through a licensed hazardous waste management company.[3][8] Ensure that all containers are properly labeled according to Department of Transportation (DOT) and EPA regulations. The waste management provider will transport the waste to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth technical procedures for the safe handling of 4-Methyl-3-oxopentanal (CAS No. 25044-03-5) in a laboratory setting. As drug development professionals, our work demands not only precision in our results but also an unwavering commitment to safety. This document moves beyond mere compliance, offering a framework for a risk-based safety culture. By understanding the causality behind each safety protocol, we can transform routine procedures into a self-validating system of protection for ourselves and our colleagues.

Section 1: Hazard Assessment - The 'Why' Behind the Protocol

Effective personal protective equipment (PPE) selection is not a one-size-fits-all checklist; it is a direct response to a chemical's specific toxicological and physical hazards. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2, H315): Causes skin irritation.[1][2] This means that direct contact with the liquid can lead to inflammation, redness, itching, or blistering.[2] The integrity of our primary barrier—the skin—can be compromised, leading to discomfort and potential sensitization.

  • Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1][2] Splashes pose a significant risk, potentially causing pain, redness, and damage to the cornea if not immediately addressed.[2]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3, H335): May cause respiratory irritation.[1][2] Inhalation of vapors or mists can irritate the lungs and respiratory tract.[2] Therefore, controlling the airborne concentration of this substance is a critical safety objective.

These classifications are the scientific basis for the stringent handling protocols that follow. Every piece of PPE recommended is designed to mitigate one or more of these specific risks.

Section 2: Core Protective Measures: A Multi-Layered Defense

We must approach safety as a system of layered defenses, starting with the most effective measures. PPE is the crucial final barrier between the researcher and the chemical.

Engineering Controls: The First and Most Critical Barrier

Before any discussion of PPE, it is imperative to emphasize that engineering controls are the primary method for exposure reduction.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood.[3] This is the most effective way to control vapor inhalation, addressing the H335 respiratory hazard directly.[1][2]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[1]

Primary PPE: The Non-Negotiable Minimum

For any task involving this compound, the following PPE is mandatory.

  • Eye and Face Protection: To protect against splashes and address the H319 hazard, chemical safety goggles are required.[3] Standard safety glasses with side shields may not provide an adequate seal against splashes from all angles. For larger volume transfers (>100 mL) or operations with a higher splash potential, a full-face shield worn over chemical safety goggles is the authoritative recommendation.[3]

  • Hand Protection: Given the H315 skin irritation hazard, chemically resistant gloves are mandatory.[1][4] Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or pinholes before use. For tasks involving prolonged contact or immersion, heavier-duty gloves may be necessary, and the manufacturer's compatibility data should be consulted. The proper technique for removing gloves is critical to prevent skin contamination.[5]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[3] This protects against minor splashes and prevents contamination of personal clothing. For large-scale work, a chemically resistant apron provides an additional layer of protection.[4]

Section 3: Risk-Based PPE Selection Protocol

The specific tasks you perform dictate the level of risk and, therefore, the required PPE. The following workflow and table provide a clear, risk-based approach to PPE selection.

PPE_Selection_Workflow cluster_input Risk Assessment cluster_output PPE Selection start Start: Identify Task task Assess Task & Volume (e.g., Weighing <1g, Transfer >100mL) start->task exposure Determine Exposure Potential (Vapor, Minor Splash, Major Splash) task->exposure standard_ppe Standard PPE - Safety Goggles - Nitrile Gloves - Lab Coat exposure->standard_ppe Low Risk (e.g., Weighing solid) enhanced_ppe Enhanced PPE - Goggles & Face Shield - Chem-Resistant Apron - Double Gloves exposure->enhanced_ppe High Risk (e.g., Large transfer) end Proceed with Task standard_ppe->end enhanced_ppe->end

Caption: Risk-based workflow for selecting appropriate PPE.

PPE Selection Summary Table
Task / Activity Risk Level Required Eye/Face Protection Required Hand Protection Required Body Protection Respiratory Protection
Weighing solid sample (<1g) in fume hoodLowChemical Safety GogglesSingle Pair Nitrile GlovesLab CoatNot required with fume hood
Small-scale liquid transfer (1-100mL) in fume hoodMediumChemical Safety GogglesSingle Pair Nitrile GlovesLab CoatNot required with fume hood
Large-scale liquid transfer (>100mL) in fume hoodHighGoggles & Full Face ShieldDouble-gloved (Nitrile)Lab Coat & Chem-Resistant ApronNot required with fume hood
Reaction workup with splash potentialHighGoggles & Full Face ShieldDouble-gloved (Nitrile)Lab Coat & Chem-Resistant ApronNot required with fume hood
Small spill cleanup (<50mL)HighGoggles & Full Face ShieldHeavy-duty Nitrile/Neoprene GlovesLab Coat & Chem-Resistant ApronAir-purifying respirator if ventilation is poor

Section 4: Operational and Disposal Plans

Proper use and disposal of PPE are as important as its selection.

Step-by-Step Donning and Doffing Procedure
  • Donning (Putting On):

    • Put on your lab coat and fasten all buttons.

    • Put on chemical safety goggles or face shield.

    • Wash hands thoroughly.

    • Put on gloves, ensuring they overlap the cuffs of the lab coat.

  • Doffing (Taking Off) - Critical to Avoid Contamination:

    • Remove gloves using a "glove-in-glove" technique. Peel the first glove off by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the second glove and peel it off, inside out, over the first glove.

    • Dispose of gloves immediately in a designated hazardous waste container.[5]

    • Remove your lab coat by rolling it away from your body, keeping the contaminated exterior contained.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.[1]

Spill Management Protocol

In the event of a small spill within the fume hood:

  • Alert & Restrict: Alert nearby colleagues and restrict access to the area.

  • Ensure PPE: Ensure you are wearing, at a minimum, enhanced PPE as described in the table above (goggles, face shield, apron, double gloves).

  • Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[3]

  • Collect: Carefully scoop the absorbed material into a designated, chemically compatible waste container.[3]

  • Decontaminate: Wipe the spill area clean. All cleaning materials must be disposed of as hazardous waste.

  • Label & Dispose: Seal and label the waste container as "Hazardous Waste: this compound" and arrange for disposal through your institution's Environmental Health & Safety (EHS) office.[3]

Disposal of Contaminated PPE and Chemical Waste
  • PPE Disposal: All disposable PPE (gloves, etc.) contaminated with this compound must be disposed of as hazardous chemical waste.[1] Do not place it in the regular trash.

  • Chemical Disposal: Unused or waste this compound must be collected in a clearly labeled, sealed container.[1][3] Disposal must occur through an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][2] Never pour this chemical down the drain.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-oxopentanal
Reactant of Route 2
4-Methyl-3-oxopentanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.